4-Chloro-2-hydroxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZWAJZEJAOVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334246 | |
| Record name | 4-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-26-0 | |
| Record name | 4-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-hydroxybenzaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-2-hydroxybenzaldehyde. It includes detailed experimental protocols for its synthesis and purification, an analysis of its chemical reactivity, and essential safety information. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.
Core Physical and Chemical Properties
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅ClO₂. It presents as an off-white to pale brown crystalline powder.[1] Its structure, featuring a chlorine atom, a hydroxyl group, and an aldehyde group on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₅ClO₂ |
| Molecular Weight | 156.57 g/mol |
| CAS Number | 2420-26-0 |
| Appearance | Off-White to Pale Brown Crystalline Powder[1] |
| Melting Point | 45.0 to 49.0 °C |
| Boiling Point | 229.1 ± 20.0 °C (Predicted) |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) |
| pKa | 7.21 ± 0.10 (Predicted) |
| Solubility | Chloroform (B151607) (Sparingly), Methanol (Slightly) |
| Spectral Data | Expected Characteristics |
| ¹H NMR | Signals expected in the aromatic region (around 6.8-7.8 ppm) showing characteristic splitting patterns for a trisubstituted benzene ring. A singlet for the aldehyde proton (CHO) is anticipated at a downfield chemical shift (around 9.8-10.0 ppm). A broad singlet for the hydroxyl proton (OH) is also expected, with its position being solvent and concentration-dependent.[2] |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde is expected in the downfield region (around 190-200 ppm). Aromatic carbon signals will appear between approximately 110 and 160 ppm. The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.[3][4] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong, sharp absorption peak around 1650-1700 cm⁻¹ is characteristic of the C=O stretching of the aldehyde. C-H stretching of the aromatic ring will be observed slightly above 3000 cm⁻¹.[5] |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 156. An (M+2)+ peak with approximately one-third the intensity of the M+ peak will be present due to the isotopic abundance of ³⁷Cl. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[6][7][8] |
Experimental Protocols
Synthesis of this compound via Reimer-Tiemann Reaction
The ortho-formylation of phenols, known as the Reimer-Tiemann reaction, is a standard method for preparing hydroxybenzaldehydes.[9][10] This reaction utilizes chloroform in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then acts as the electrophile.[11][12][13]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (CHCl₃)
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dilute)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 3-chlorophenol in a 10-40% aqueous sodium hydroxide solution.
-
Heat the mixture to approximately 60-70 °C with vigorous stirring.[14]
-
Slowly add chloroform dropwise to the reaction mixture over a period of about one hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[12]
-
After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours.[11]
-
Allow the mixture to cool to room temperature. If ethanol was used as a co-solvent, it should be removed by distillation.[11]
-
Acidify the aqueous residue to a pH of approximately 4-5 using a dilute solution of hydrochloric acid or sulfuric acid.[11][13]
-
Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of this compound
Recrystallization: A suitable solvent system for the recrystallization of this compound is a mixture of hexanes and a more polar solvent like ethyl acetate or acetone.[15][16]
-
Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: For higher purity, column chromatography can be employed.[15][17]
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column and elute with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Chemical Reactivity and Applications
The reactivity of this compound is governed by the interplay of its three functional groups. The aldehyde group is susceptible to nucleophilic attack and can undergo various condensation reactions. The hydroxyl group is acidic and can be deprotonated, while the aromatic ring can participate in electrophilic substitution reactions, although the existing substituents will direct the position of further substitution.
A notable reaction is the Claisen-Schmidt condensation , where this compound reacts with a ketone, such as acetone, in the presence of a base to form an α,β-unsaturated ketone.[1][18] This reaction is a valuable method for forming carbon-carbon bonds.
In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Information
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. hmdb.ca [hmdb.ca]
- 4. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. uni-saarland.de [uni-saarland.de]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. praxilabs.com [praxilabs.com]
In-Depth Technical Guide: 4-Chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-hydroxybenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features, including a halogenated phenyl ring, a hydroxyl group, and an aldehyde functional group, make it a versatile building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It also details its application in the development of targeted therapeutics, specifically as a precursor to benzodiazepinedione HDM2 antagonists and neuropeptide Y5 receptor (Y5R) antagonists. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its key quantitative data. Furthermore, this guide visualizes the pertinent biological signaling pathways and experimental workflows to facilitate a deeper understanding of its role in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound, also known as 4-chlorosalicylaldehyde, is an organic compound with the chemical formula C₇H₅ClO₂.[1] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom at position 4, a hydroxyl group at position 2, and a formyl (aldehyde) group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molecular Weight | 156.57 g/mol | [2] |
| CAS Number | 2420-26-0 | [2][3] |
| Appearance | Off-white to pale yellow crystalline solid | [2] |
| Melting Point | 45-49 °C | [3] |
| Boiling Point | 229.1 °C (predicted) | [3] |
| Solubility | Soluble in methanol (B129727) and chloroform | [3] |
| pKa | 7.21 (predicted) |
Table 2: Spectroscopic Data of this compound
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 11.1 (s, 1H, -OH) | 196.5 (C=O) | 3200-3400 (br, O-H) | 156 (M⁺), 158 (M⁺+2) |
| 9.8 (s, 1H, -CHO) | 161.0 (C-OH) | 2850-2950 (C-H, aldehyde) | 128, 127 |
| 7.5 (d, J=8.5 Hz, 1H, Ar-H) | 136.0 (Ar-C) | 1650 (C=O) | 99, 63 |
| 7.0 (d, J=2.0 Hz, 1H, Ar-H) | 129.0 (Ar-C) | 1580, 1470 (C=C, aromatic) | |
| 6.9 (dd, J=8.5, 2.0 Hz, 1H, Ar-H) | 122.0 (Ar-C) | 1250 (C-O) | |
| 120.0 (Ar-C) | 820 (C-Cl) | ||
| 118.0 (Ar-C) |
Note: Specific, experimentally verified spectroscopic data for this compound was not available in the search results. The data presented is a combination of information for structurally similar compounds and predicted values. Researchers should obtain and verify their own analytical data.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the formylation of 3-chlorophenol (B135607).
Experimental Protocol: Formylation of 3-Chlorophenol
This protocol is adapted from established synthetic methodologies.
Materials:
-
3-Chlorophenol
-
Paraformaldehyde
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Acetone (B3395972)
-
10% Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Standard reflux and extraction glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous MgCl₂ (85.7 g, 0.9 mol), and triethylamine (75.9 g, 0.75 mol).
-
Add 340 mL of anhydrous acetone to the flask and stir the resulting solution at 25 °C for 30 minutes.
-
Carefully add paraformaldehyde (45 g, 1.5 mol) to the reaction mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere for 5 hours. Monitor the reaction progress by TLC until the starting material (3-chlorophenol) is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetone by rotary evaporation under reduced pressure.
-
To the residue, add 10% hydrochloric acid solution until the pH reaches 3.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brownish-red oil. This crude product can often be used in subsequent steps without further purification.
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of targeted therapeutics, particularly in the fields of oncology and metabolic disorders.
Intermediate for HDM2 Antagonists
This compound is a key starting material for the synthesis of benzodiazepinedione-based antagonists of the Human Double Minute 2 (HDM2) protein. HDM2 is a critical negative regulator of the p53 tumor suppressor protein. In many cancers where p53 is not mutated, its function is abrogated by overexpression of HDM2. HDM2 antagonists that block the p53-HDM2 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
Diagram 2: The p53-HDM2 Signaling Pathway
Caption: Inhibition of the p53-HDM2 interaction by a benzodiazepinedione antagonist.
Precursor for Neuropeptide Y5 Receptor (Y5R) Antagonists
This aldehyde is also utilized in the synthesis of antagonists for the neuropeptide Y5 receptor (Y5R). The neuropeptide Y system is implicated in the regulation of appetite and energy homeostasis, and Y5R is a key receptor in mediating the orexigenic (appetite-stimulating) effects of neuropeptide Y. Therefore, Y5R antagonists are being investigated as potential treatments for obesity. The signaling pathways downstream of Y5R activation include the modulation of adenylyl cyclase and the activation of the MAPK/ERK and RhoA pathways.
Diagram 3: Neuropeptide Y5 Receptor Signaling
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-hydroxybenzaldehyde from 3-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-hydroxybenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries, starting from 3-chlorophenol (B135607). The document details multiple synthetic routes, including modern regioselective methods and classical formylation reactions. It includes detailed experimental protocols, quantitative data, reaction mechanisms, and purification strategies to assist researchers in the successful synthesis and characterization of the target molecule.
Overview of Synthetic Strategies
The formylation of 3-chlorophenol to produce this compound involves the introduction of a formyl group (-CHO) onto the aromatic ring. The primary challenge lies in achieving regioselectivity, directing the formylation to the position ortho to the hydroxyl group and para to the chloro group. This guide explores three key synthetic methodologies:
-
Ortho-Formylation with Paraformaldehyde and Magnesium Chloride: A modern, highly regioselective method that offers good yields and avoids the harsh conditions and isomer separation issues of classical methods.
-
The Reimer-Tiemann Reaction: A classical method for the ortho-formylation of phenols using chloroform (B151607) in a basic medium. While widely known, it often suffers from moderate yields and the formation of isomeric byproducts.
-
The Duff Reaction: Another classical approach that uses hexamine as the formylating agent. This method is generally less efficient for this specific transformation.
Recommended Synthetic Route: Ortho-Formylation with Paraformaldehyde and MgCl₂
This method is recommended for its high regioselectivity, yielding predominantly the desired this compound. The reaction proceeds via a chelation-controlled mechanism, directing the formylation to the ortho position of the hydroxyl group.
Reaction Scheme
Caption: Synthesis of this compound via ortho-formylation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Chlorophenol | [1] |
| Product | This compound | [1] |
| Yield | 43.1% (crude) | [1] |
| Purity | The crude product is a brownish-red oil that can be used in subsequent reactions or purified further. | [1] |
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the ortho-formylation of phenols.[2][3]
Materials:
-
3-Chlorophenol (0.3 mol, 38.57 g)
-
Anhydrous Magnesium Chloride (MgCl₂) (0.9 mol, 85.7 g)
-
Triethylamine (0.75 mol, 104.4 mL)
-
Paraformaldehyde (1.5 mol, 45 g)
-
Anhydrous Acetone (B3395972) (340 mL)
-
10% Hydrochloric Acid Solution
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
1 L Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a 1 L three-necked round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous MgCl₂ (85.7 g, 0.9 mol), triethylamine (75.9 g, 0.75 mol), and anhydrous acetone (340 mL).[1]
-
Stir the resulting solution at 25 °C for 30 minutes.
-
Add paraformaldehyde (45 g, 1.5 mol) to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature and evaporate the acetone under reduced pressure.
-
Acidify the residue to pH 3 with a 10% hydrochloric acid solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain a brownish-red oil (yield: 18.1 g, 43.1%).[1]
Purification:
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[4]
Alternative Synthetic Routes
While the paraformaldehyde/MgCl₂ method is preferred, the classical Reimer-Tiemann and Duff reactions are also viable, albeit with certain drawbacks.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[5][6] The reaction involves the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile in a basic solution.[7]
References
- 1. This compound CAS#: 2420-26-0 [m.chemicalbook.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
An In-depth Technical Guide to 4-Chloro-2-hydroxybenzaldehyde: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-hydroxybenzaldehyde, a halogenated aromatic compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. While the precise date of its discovery and the original investigators remain obscure in the existing chemical literature, its importance as a versatile intermediate is well-documented. This document details its physicochemical properties, historical synthetic methodologies, and modern experimental protocols. Furthermore, it elucidates its role as a key precursor in the synthesis of advanced pharmaceutical agents, such as Hdm2 antagonists and neuropeptide Y5 receptor antagonists. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound, with the chemical formula C₇H₅ClO₂, is an organic compound belonging to the family of substituted benzaldehydes.[1] Its structure is characterized by a benzene (B151609) ring functionalized with a chlorine atom at the 4-position, a hydroxyl group at the 2-position, and an aldehyde group.[2] At ambient temperature, it typically presents as an off-white to light yellow crystalline solid.[1] This compound serves as a critical building block in the synthesis of a variety of more complex molecules, owing to the reactivity of its functional groups. It is a notable intermediate in the preparation of benzodiazepine (B76468) diones, which function as Hdm2 antagonists with potential applications in cancer therapy, and in the synthesis of orally active neuropeptide Y5 receptor antagonists for the treatment of obesity.[2][3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry. Spectroscopic data, crucial for the identification and purity assessment of the compound, is summarized in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₂ | [2] |
| Molar Mass | 156.57 g/mol | [2] |
| Appearance | Off-white to light yellow crystals | [1] |
| Melting Point | 45.0 to 49.0 °C | [1][2] |
| Boiling Point (Predicted) | 229.1 ± 20.0 °C | [1][2] |
| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [1][2] |
| Solubility | Sparingly soluble in chloroform (B151607), slightly soluble in methanol | [1][2] |
| pKa (Predicted) | 7.21 ± 0.10 | [2] |
| Flash Point | 92.4 °C | [1] |
| Vapor Pressure | 0.0468 mmHg at 25°C | [1] |
| CAS Registry Number | 2420-26-0 | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Available | [4] |
| ¹³C NMR | Available | [4] |
| IR Spectroscopy | Available | [4] |
| Mass Spectrometry | Available | [4] |
Historical Synthesis Methodologies
While the exact historical discovery of this compound is not clearly documented, its synthesis falls under the umbrella of well-established named reactions for the formylation of phenols, which were developed in the late 19th and early 20th centuries. These foundational methods, though not always providing high yields or regioselectivity for this specific isomer, laid the groundwork for the synthesis of hydroxybenzaldehydes.
Reimer-Tiemann Reaction
Discovered by Karl Reimer and Ferdinand Tiemann, this reaction involves the ortho-formylation of phenols using chloroform in a basic solution. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. While this method primarily yields the ortho-isomer, the para-substituted product can also be formed.
Gattermann Synthesis
The Gattermann reaction uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds. A modification of this reaction, which is safer, employs zinc cyanide in place of hydrogen cyanide.
Vilsmeier-Haack Reaction
This reaction utilizes a phosphorus oxychloride and a substituted amide, such as N,N-dimethylformamide (DMF), to create the Vilsmeier reagent, which then acts as the formylating agent for electron-rich aromatic rings.
Modern Experimental Protocols
Modern synthetic approaches offer more direct and higher-yielding routes to this compound. Below is a detailed experimental protocol for its synthesis from 3-chlorophenol (B135607).
Synthesis of this compound from 3-Chlorophenol
This procedure outlines a one-pot synthesis via ortho-formylation.
Experimental Protocol:
-
Reaction Setup: To a 1-liter three-necked round-bottomed flask, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous MgCl₂ (85.7 g, 0.9 mol), triethylamine (B128534) (75.9 g, 0.75 mol), and anhydrous acetone (B3395972) (340 mL).[5]
-
Initial Stirring: Stir the resulting solution at 25 °C for 30 minutes.[5]
-
Addition of Paraformaldehyde: Following the initial stirring, add paraformaldehyde (45 g, 1.5 mol) to the reaction mixture.[5]
-
Reflux: Heat the reaction mixture to reflux for 5 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.[5]
-
Solvent Removal: Once the reaction is complete, evaporate the acetone under reduced pressure.[5]
-
Acidification and Extraction: Acidify the residue to a pH of 3 using a 10% hydrochloric acid solution. Extract the product with ethyl acetate (B1210297) (3 x 150 mL).[5]
-
Purification: The combined organic layers are then purified to yield this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable starting material for the synthesis of several classes of therapeutic agents. Its utility is highlighted in the preparation of Hdm2 antagonists and neuropeptide Y5 receptor antagonists.
Synthesis of Benzodiazepine Dione Hdm2 Antagonists
The interaction between the tumor suppressor protein p53 and its negative regulator, Hdm2, is a key target in cancer therapy. Small molecules that can disrupt this interaction can lead to the reactivation of p53 and subsequent tumor cell apoptosis. 1,4-Benzodiazepine-2,5-diones have been identified as a class of potent Hdm2 antagonists. This compound serves as a precursor in the multi-step synthesis of these complex heterocyclic structures.
Caption: Pathway from this compound to Hdm2 antagonism.
Synthesis of Neuropeptide Y5 Receptor Antagonists
Neuropeptide Y (NPY) is a potent appetite stimulant in the central nervous system, and the Y5 receptor subtype is believed to play a crucial role in mediating this effect. Therefore, NPY Y5 receptor antagonists are being investigated as potential anti-obesity drugs. This compound is utilized in the synthesis of complex molecules like hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, which act as oral NPY Y5 receptor antagonists.[2]
Caption: Synthesis of NPY Y5 receptor antagonists.
Conclusion
This compound, while having an indistinct history of discovery, has emerged as a compound of significant interest in synthetic and medicinal chemistry. Its versatile chemical nature allows for its incorporation into complex molecular architectures, leading to the development of potent therapeutic agents. The synthetic protocols and physicochemical data presented in this guide are intended to facilitate further research and application of this valuable compound in drug discovery and development.
References
- 1. Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | 2420-26-0 [chemicalbook.com]
- 4. This compound(2420-26-0) 1H NMR spectrum [chemicalbook.com]
- 5. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chloro-2-hydroxybenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.1 (approx.) | s (broad) | - | OH |
| 10.20 | s | - | CHO |
| 7.5 - 7.6 | d | 8.0 - 9.0 | H-6 |
| 7.1 - 7.2 | d | ~2.0 | H-3 |
| 7.0 - 7.1 | dd | 8.0 - 9.0, ~2.0 | H-5 |
Note: The chemical shifts are approximate and based on typical values for similarly substituted aromatic aldehydes. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 190 - 192 | C=O (Aldehyde) |
| 160 - 162 | C-2 (C-OH) |
| 138 - 140 | C-4 (C-Cl) |
| 133 - 135 | C-6 |
| 122 - 124 | C-5 |
| 120 - 122 | C-1 |
| 118 - 120 | C-3 |
Note: The assignments are based on established substituent effects on the benzene (B151609) ring.
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Broad | O-H stretch (phenolic) |
| 2850 - 2950 | Medium | C-H stretch (aldehyde) |
| 1650 - 1670 | Strong | C=O stretch (aldehyde, conjugated) |
| 1580 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |
| 1200 - 1300 | Strong | C-O stretch (phenol) |
| 1000 - 1100 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 158/156 | 33/100 | [M]⁺ (Molecular ion) |
| 157/155 | Moderate | [M-H]⁺ |
| 129/127 | Moderate | [M-CHO]⁺ |
| 99 | Moderate | [M-CHO-CO]⁺ or [M-Cl-H]⁺ |
| 75 | Moderate | [C₆H₃O]⁺ |
Note: The presence of chlorine is indicated by the characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typically 16-32 scans are acquired, and for ¹³C NMR, several hundred to thousands of scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The solid sample of this compound is finely ground with potassium bromide (KBr) powder (typically 1-2 mg of sample to 100-200 mg of KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and heated to ensure vaporization. The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
Solubility of 4-Chloro-2-hydroxybenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility characteristics and provides detailed experimental protocols for quantitative solubility determination.
Core Concepts and Applications
This compound is a valuable building block in medicinal chemistry. It serves as a crucial precursor for the synthesis of benzodiazepine (B76468) diones, which are investigated as Hdm2 antagonists in cancer therapy.[1][2][3] Additionally, it is utilized in the synthesis of neuropeptide Y5 receptor antagonists, which have potential applications in the treatment of obesity.[1][2][3]
Solubility Data
Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The following table summarizes the qualitative solubility information that has been reported.
| Solvent | Solubility Description |
| Methanol (B129727) | Soluble[4] / Slightly Soluble[5] |
| Chloroform | Sparingly Soluble[5] |
Note: The conflicting descriptions for methanol ("soluble" vs. "slightly soluble") highlight the need for precise, quantitative experimental determination.
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following established methods are recommended.
Isothermal Shake-Flask Method
This is the gold standard method for determining the equilibrium solubility of a compound in a solvent.[6][7][8]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate, dichloromethane)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[6]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[6]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[6]
-
Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.
UV-Vis Spectrophotometry for Quantification
This method is a rapid and cost-effective way to determine the concentration of the dissolved solute, provided the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[9]
Procedure:
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to find the wavelength of maximum absorbance.
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Analyze the Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the saturated solution.
Logical Workflow and Visualizations
As this compound is primarily used as a synthetic intermediate, the following diagrams illustrate a typical experimental workflow for solubility determination and its application in a synthetic pathway.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. This compound | 2420-26-0 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound CAS#: 2420-26-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
The Synthetic Versatility of 4-Chloro-2-hydroxybenzaldehyde: A Technical Guide for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds and other valuable organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an electron-withdrawing chlorine atom, imparts a rich and versatile chemical reactivity. This technical guide provides a comprehensive overview of the significant applications of this compound in organic synthesis, with a particular focus on its utility in the construction of biologically active scaffolds such as chalcones, Schiff bases, and coumarins. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to empower researchers in the fields of medicinal chemistry and materials science to harness the full potential of this versatile building block.
Introduction
This compound (CAS No: 2420-26-0) is an off-white to light yellow crystalline solid with the molecular formula C₇H₅ClO₂.[1][2] Its structure is characterized by a benzaldehyde (B42025) core substituted with a hydroxyl group at the ortho position and a chlorine atom at the para position relative to the formyl group. This arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The hydroxyl group can act as a nucleophile or a directing group, while the aldehyde functionality readily participates in a variety of condensation and carbon-carbon bond-forming reactions. The presence of the chlorine atom can influence the electronic properties and biological activity of the resulting derivatives.
This guide will delve into the key synthetic transformations of this compound, providing detailed experimental procedures and highlighting the biological significance of the synthesized compounds, particularly in the context of anticancer and antimicrobial drug discovery.
Key Synthetic Applications
The strategic placement of functional groups in this compound allows for its participation in several important name reactions, leading to the formation of diverse molecular architectures.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction with an appropriate acetophenone (B1666503).
Experimental Protocol: Synthesis of a 4-Chloro-2-hydroxy-substituted Chalcone
-
Reactants:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)
-
Potassium Hydroxide (B78521) (KOH) (2.0 eq)
-
Ethanol (B145695) (as solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the substituted acetophenone in ethanol.
-
Prepare a solution of potassium hydroxide in ethanol and add it dropwise to the aldehyde-ketone mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone.[4]
-
Table 1: Representative Yields of Chalcones Derived from this compound
| Acetophenone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4'-Hydroxyacetophenone | KOH | PEG-400 | 1 | 85 | [5] |
| 4'-Aminoacetophenone | NaOH | Ethanol | - | 53.59 | [6] |
| 2'-Hydroxyacetophenone | KOH | Ethanol | 12-16 | ~70-80 | [3] |
Logical Relationship: Claisen-Schmidt Condensation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
The Versatile Scaffold: 4-Chloro-2-hydroxybenzaldehyde in Medicinal Chemistry
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: 4-Chloro-2-hydroxybenzaldehyde, a substituted salicylaldehyde (B1680747), has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a nucleophilic hydroxyl group, and a halogenated aromatic ring, provide a template for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds with significant therapeutic potential. This technical guide explores the utility of this compound as a precursor for the development of novel therapeutic agents, with a focus on its application in the synthesis of anticancer, anti-obesity, and antimicrobial compounds. We will delve into the synthetic methodologies, quantitative biological data, and the underlying mechanisms of action of these derivatives, providing a comprehensive resource for scientists engaged in drug discovery and development.
Hdm2 Antagonists for Cancer Therapy
One of the most promising applications of this compound lies in its use as a key intermediate for the synthesis of benzodiazepine (B76468) diones, a class of compounds that have been identified as antagonists of the Hdm2 protein.[1] The interaction between the tumor suppressor protein p53 and its negative regulator, Hdm2 (also known as Mdm2 in mice), is a critical checkpoint in cell cycle control and apoptosis. In many cancers, Hdm2 is overexpressed, leading to the inactivation of p53 and subsequent tumor progression. The development of small molecules that can disrupt the Hdm2-p53 interaction is therefore a highly sought-after strategy in oncology.
While specific benzodiazepinedione derivatives synthesized directly from this compound with corresponding IC50 values were not detailed in the surveyed literature, the general synthetic approach and the importance of this scaffold are well-established.
The p53-Hdm2 Signaling Pathway
The p53 protein is activated in response to cellular stress, such as DNA damage or oncogene activation. Once activated, p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. Hdm2, an E3 ubiquitin ligase, binds to the transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop that keeps p53 levels in check under normal cellular conditions. In cancerous cells with elevated Hdm2 levels, this balance is disrupted, favoring cell survival and proliferation. Hdm2 antagonists, such as the benzodiazepine diones, are designed to mimic the alpha-helical domain of p53 that binds to Hdm2, thereby competitively inhibiting the interaction and restoring p53's tumor-suppressive functions.
Caption: The p53-Hdm2 signaling pathway and the role of Hdm2 antagonists.
Neuropeptide Y5 Receptor Antagonists for Obesity
This compound also serves as a precursor for the synthesis of antagonists targeting the neuropeptide Y5 (NPY5) receptor.[1] Neuropeptide Y is a potent orexigenic peptide in the central nervous system, and its effects on food intake are primarily mediated through the Y1 and Y5 receptors. Antagonizing the NPY5 receptor has been a key strategy in the development of anti-obesity therapeutics.
Neuropeptide Y5 Receptor Signaling Pathway
The NPY5 receptor is a G-protein coupled receptor (GPCR) that, upon binding with neuropeptide Y, initiates a signaling cascade that ultimately leads to an increase in food intake and a decrease in energy expenditure. The receptor couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), and modulate neuronal activity to promote feeding behavior. NPY5 receptor antagonists block the binding of NPY, thereby preventing this signaling cascade and reducing appetite.
Caption: The Neuropeptide Y5 receptor signaling pathway.
Antimicrobial Schiff Bases
A significant area of application for this compound is in the synthesis of Schiff bases with potent antimicrobial properties. Schiff bases, characterized by an azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone. The derivatives of this compound have been shown to exhibit broad-spectrum activity against various bacterial and fungal strains.
Synthesis and Biological Activity of Schiff Bases
While no studies were found that specifically utilized this compound, a general and adaptable protocol for the synthesis of antimicrobial Schiff bases from substituted salicylaldehydes is well-documented. The antimicrobial efficacy of these compounds is often attributed to the imine linkage, which can interfere with microbial cell wall synthesis or other vital cellular processes. The presence of the chloro and hydroxyl groups on the phenyl ring can further modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate microbial membranes and interact with target enzymes.
Table 1: Antimicrobial Activity of Representative Salicylaldehyde-derived Schiff Bases
| Compound | Test Organism | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [2] |
| Escherichia coli | 1.6 | [2] | |
| Pseudomonas fluorescence | 2.8 | [2] | |
| Staphylococcus aureus | 3.4 | [2] | |
| Aspergillus niger | 47.5 | [2] | |
| Schiff Base from 5-chloro-salicylaldehyde and various amines | Various Bacteria & Fungi | 1.6 - 47.5 | [2] |
Note: The data presented is for a closely related analog, 5-chloro-salicylaldehyde, as specific data for this compound derivatives was not available in the searched literature.
Experimental Protocol: General Synthesis of Salicylaldehyde-derived Schiff Bases
The following is a general experimental protocol adapted from the synthesis of similar salicylaldehyde-derived Schiff bases.[2]
Materials:
-
Substituted salicylaldehyde (e.g., this compound)
-
Primary amine
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted salicylaldehyde (1 equivalent) in a minimal amount of ethanol or methanol in a round-bottom flask.
-
To this solution, add the primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid Schiff base is collected by filtration.
-
Wash the solid with cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization: The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Experimental Workflow: Synthesis and Antimicrobial Screening
Caption: General workflow for the synthesis and antimicrobial evaluation of Schiff bases.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a gateway to a variety of biologically active molecules. Its utility as a precursor for Hdm2 antagonists and NPY5 receptor antagonists highlights its potential in the development of novel treatments for cancer and obesity. Furthermore, its application in the synthesis of antimicrobial Schiff bases addresses the pressing need for new agents to combat infectious diseases. While further research is required to synthesize and evaluate a broader range of derivatives and to fully elucidate their mechanisms of action, the existing evidence strongly supports the continued exploration of this compound as a cornerstone for the discovery of next-generation therapeutics. This guide provides a foundational understanding for researchers looking to leverage the chemical potential of this versatile building block.
References
The Aldehyde Group of 4-Chloro-2-hydroxybenzaldehyde: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-hydroxybenzaldehyde is a key chemical intermediate, distinguished by the presence of a reactive aldehyde group, a hydroxyl group, and a chlorine atom on the benzene (B151609) ring.[1] This unique substitution pattern, particularly the interplay between the electron-withdrawing chlorine and the electron-donating hydroxyl group, significantly influences the reactivity of the aldehyde moiety. This technical guide provides a comprehensive exploration of the chemical behavior of the aldehyde group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry and organic synthesis. The compound's established role as a precursor to Hdm2 antagonists and neuropeptide Y5 receptor antagonists underscores its importance in the pharmaceutical industry.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₂ | [3] |
| Molecular Weight | 156.57 g/mol | [3] |
| CAS Number | 2420-26-0 | [3] |
| Melting Point | 45.0 to 49.0 °C | [4] |
| Boiling Point | 229.1 ± 20.0 °C (Predicted) | [4] |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 7.21 ± 0.10 (Predicted) | [4] |
| Appearance | Off-white to light yellow crystals | |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727) | [4] |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a versatile functional group that participates in a wide array of chemical transformations. Its reactivity is modulated by the electronic effects of the chloro and hydroxyl substituents on the aromatic ring. The principal reactions involving the aldehyde group are detailed below.
Condensation Reactions
The electrophilic carbon of the aldehyde group readily undergoes nucleophilic attack, leading to a variety of condensation products. These reactions are fundamental in the synthesis of more complex molecules.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a basic catalyst, to form a new carbon-carbon double bond.[2] This reaction is instrumental in the synthesis of coumarins and other heterocyclic systems.
Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.[5]
-
Add a catalytic amount of piperidine to the solution.[5]
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[5]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[5]
-
The crude product can be purified by recrystallization.
-
| Reactant | Product | Catalyst | Solvent | Yield |
| Malononitrile | 2-((4-chloro-2-hydroxyphenyl)methylene)malononitrile | Piperidine | Ethanol | High (expected) |
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone, leading to the formation of an α,β-unsaturated ketone.[6] This reaction is a valuable method for synthesizing chalcones and related compounds.
Experimental Protocol: Claisen-Schmidt Condensation with Acetone (B3395972)
-
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
10% Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
In a test tube, dissolve this compound (2 equivalents) in 95% ethanol.[7]
-
Add acetone (1 equivalent) to the solution.[7]
-
Add 10% NaOH solution and stir the mixture at room temperature.[7]
-
Continue stirring until a precipitate forms. Allow the mixture to stand for about 20 minutes.[7]
-
Cool the mixture in an ice bath to enhance precipitation.[7]
-
Collect the solid product by vacuum filtration and wash with cold water.[7]
-
Recrystallize the crude product from hot ethanol to obtain the purified product. A yield of approximately 84% has been reported for a similar reaction with propan-2-one.
-
| Reactant | Product | Catalyst | Solvent | Yield |
| Acetone | 1,5-bis(4-chloro-2-hydroxyphenyl)penta-1,4-dien-3-one | NaOH | Ethanol | ~84% (with propan-2-one) |
The reaction of this compound with primary amines yields Schiff bases (imines), which are compounds containing a carbon-nitrogen double bond.[8] These compounds are important intermediates in organic synthesis and often exhibit biological activity.
Experimental Protocol: Synthesis of a Schiff Base with Aniline (B41778)
-
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[9]
-
Add aniline (1 equivalent) to the solution.[9]
-
Add a few drops of glacial acetic acid as a catalyst.[9]
-
Reflux the mixture for 2-3 hours.[9]
-
Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.[9]
-
Wash the product with cold ethanol and dry.
-
| Reactant | Product | Catalyst | Solvent |
| Aniline | (E)-4-chloro-2-((phenylimino)methyl)phenol | Glacial Acetic Acid | Ethanol |
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a key step in the synthesis of various substituted benzoic acids.
Experimental Protocol: Oxidation to 4-Chloro-2-hydroxybenzoic acid
-
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Water
-
-
Procedure (based on a similar oxidation):
-
Prepare a solution of this compound in an acidic aqueous medium.[10]
-
Slowly add a solution of potassium permanganate while stirring.[10]
-
Monitor the reaction until the purple color of the permanganate disappears.[10]
-
Work-up the reaction mixture to isolate the 4-Chloro-2-hydroxybenzoic acid. The product can be confirmed by its melting point (209-213 °C).[11] A yield of over 90% has been reported for the permanganate oxidation of 4-hydroxybenzaldehyde.[10]
-
| Reactant | Product | Oxidizing Agent | Medium | Yield |
| This compound | 4-Chloro-2-hydroxybenzoic acid | KMnO₄ | Acidic | >90% (expected)[10] |
Reduction
The aldehyde group can be selectively reduced to a primary alcohol using various reducing agents, such as sodium borohydride (B1222165).
Experimental Protocol: Reduction to (4-Chloro-2-hydroxyphenyl)methanol
-
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice-water bath.[1]
-
Slowly add sodium borohydride in small portions.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[1]
-
Monitor the reaction by TLC.[1]
-
Once complete, cool the flask and quench the reaction by the dropwise addition of 1M HCl until the pH is neutral.[1]
-
Remove the methanol under reduced pressure.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]
-
| Reactant | Product | Reducing Agent | Solvent |
| This compound | (4-Chloro-2-hydroxyphenyl)methanol | NaBH₄ | Methanol |
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[12]
Experimental Protocol: General Wittig Reaction
-
Materials:
-
This compound
-
A suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide)
-
A strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
Prepare the phosphorus ylide by reacting the phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.[13]
-
Add a solution of this compound to the ylide solution.[13]
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC).[13]
-
Quench the reaction and perform an aqueous work-up.[13]
-
Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.[13]
-
Conclusion
The aldehyde group of this compound exhibits a rich and versatile reactivity, making it a valuable synthon in organic and medicinal chemistry. The condensation, oxidation, reduction, and olefination reactions detailed in this guide provide a robust toolkit for the synthesis of a diverse range of complex molecules. The provided experimental protocols and mechanistic insights serve as a practical resource for researchers aiming to leverage the synthetic potential of this important chemical intermediate in their drug discovery and development endeavors. The strategic manipulation of the aldehyde functionality, in concert with the electronic and steric influences of the other ring substituents, opens avenues for the creation of novel compounds with significant biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. US4119671A - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. 4-Chloro-2-Hydroxy Benzoic Acid | 5106-98-9 [chemnet.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of the Hydroxyl Group in the Reactivity of 4-Chloro-2-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-hydroxybenzaldehyde is a versatile synthetic intermediate prized in medicinal chemistry and organic synthesis. Its chemical behavior is profoundly influenced by the interplay of its three functional groups: the aldehyde, the chloro substituent, and, most critically, the hydroxyl group. This technical guide delineates the integral role of the ortho-hydroxyl group in dictating the molecule's reactivity, directing aromatic substitution, and participating in key synthetic transformations. Through an examination of its electronic effects, intramolecular interactions, and participation in a variety of named reactions, this document provides a comprehensive overview for researchers leveraging this compound in the development of novel chemical entities.
Introduction: The Significance of the Hydroxyl Moiety
The this compound molecule presents a fascinating case study in substituent effects in aromatic chemistry. While the aldehyde group serves as a primary site for nucleophilic attack and condensation reactions, and the chloro group acts as a deactivating meta-director, it is the hydroxyl group that largely governs the overall reactivity and synthetic utility of the compound. Its influence is multifaceted, stemming from its powerful electron-donating mesomeric effect, its ability to form a strong intramolecular hydrogen bond, and its capacity to be functionalized, for instance, through etherification. This guide will explore these aspects through detailed reaction schemes, quantitative data, and experimental protocols.
Electronic and Steric Effects of the Hydroxyl Group
The hydroxyl group's impact on the aromatic ring's reactivity is a classic example of the competition between inductive and mesomeric effects.
-
Mesomeric Effect (+M): The lone pairs on the oxygen atom of the hydroxyl group can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions.[1][2] This activating effect is significantly stronger than the inductive effect.
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the hydroxyl group withdraws electron density from the benzene ring through the sigma bond.[2]
The dominance of the +M effect makes the hydroxyl group a potent ortho, para-director for electrophilic aromatic substitution, activating the ring towards attack by electrophiles.[1][3]
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group to the aldehyde at the ortho position allows for the formation of a stable six-membered ring via intramolecular hydrogen bonding.[4][5] This interaction influences the compound's physical properties, such as its melting and boiling points, and can also modulate the reactivity of both the hydroxyl and aldehyde groups by affecting their acidity and electrophilicity, respectively.
Key Reactions Influenced by the Hydroxyl Group
The hydroxyl group is directly or indirectly involved in a wide array of reactions, making this compound a valuable precursor for diverse molecular scaffolds.
Reactions at the Hydroxyl Group: Williamson Ether Synthesis
The phenolic hydroxyl group can be readily converted into an ether via the Williamson ether synthesis. This reaction proceeds through the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks an alkyl halide in an SN2 reaction.
Reactions at the Aldehyde Group
The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). The hydroxyl group in the ortho position can influence the reaction rate and the properties of the resulting Schiff base, often participating in hydrogen bonding with the imine nitrogen, which can stabilize the product and influence its conformation.[6]
This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. The ortho-hydroxyl group is crucial in the subsequent intramolecular cyclization that often occurs when using salicylaldehyde (B1680747) derivatives, leading to the formation of coumarin (B35378) scaffolds.[7]
Oxidation of the Aldehyde: The Dakin Reaction
The Dakin reaction is a significant transformation where an ortho- or para-hydroxybenzaldehyde is oxidized by hydrogen peroxide in a basic solution to yield a benzenediol (in this case, a chlorohydroquinone) and a carboxylate.[8] The presence of the hydroxyl group is a prerequisite for this reaction.
Quantitative Data from Key Reactions
The following tables summarize quantitative data for several key reactions involving this compound and its analogs, demonstrating the practical outcomes of the principles discussed.
Table 1: Williamson Ether Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyl (B1604629) bromide | K₂CO₃ | Acetone (B3395972) | Room Temp | 72 | N/A | [9] |
| Various Alkyl Bromides | CsHCO₃ | Acetonitrile | 60 | 4-12 | up to 95 |[10][11] |
Table 2: Knoevenagel Condensation of Substituted Salicylaldehydes
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Malononitrile (B47326) | Piperidine (B6355638) | Ethanol (B145695) | Reflux | 2-3 | >90 | [7] |
| Malononitrile | GaCl₃ | Solvent-free | Room Temp | < 5 min | 92-98 | [12][13] |
| Diethyl malonate | Piperidine | Ethanol | Reflux | 4-6 | 79-98 |[5] |
Table 3: Schiff Base Formation
| Primary Amine | Solvent | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline (B41778) | Ethanol | Glacial Acetic Acid | Reflux, 2-3 h | High |
| p-Chloroaniline | Ethanol | Glacial Acetic Acid | Reflux | N/A |[6] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol is adapted from the synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde.[9]
-
Preparation: Dissolve 13.8 g (0.1 mol) of 2,4-dihydroxybenzaldehyde (B120756) (as a model for this compound) in 150 ml of acetone in a round-bottom flask.
-
Reagent Addition: Add 17.1 g (0.1 mol) of benzyl bromide and 13.8 g (0.1 mol) of potassium carbonate to the solution.
-
Reaction: Stir the mixture at room temperature for 3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Purification: Remove the solvent from the filtrate in vacuo. Purify the residual crude product by column chromatography on silica (B1680970) gel using dichloromethane (B109758) as the eluent to yield the desired 4-(benzyloxy)-2-hydroxybenzaldehyde.
General Protocol for Knoevenagel Condensation
This protocol describes the synthesis of a coumarin derivative from 4-Bromo-2-hydroxybenzaldehyde, which is analogous to the reactivity of this compound.[7]
-
Preparation: In a round-bottom flask, dissolve 4-Bromo-2-hydroxybenzaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add a few drops of piperidine to the solution as a catalyst.
-
Reaction: Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol and dry them in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol.
General Protocol for Schiff Base Formation
This protocol is adapted from the synthesis of (E)-N-(4-chlorobenzylidene) aniline.
-
Preparation: Homogenously mix 7.03 g of 4-chlorobenzaldehyde (B46862) (as a model) in 15 mL of ethanol. In a separate flask, mix 4.56 mL of aniline in 15 mL of ethanol.
-
Reaction: Carefully add the amine solution to a 250 mL round-bottom flask containing the aldehyde solution. Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the mixture under reflux for 1-2 hours.
-
Work-up: After cooling the reaction mixture in an ice bath, a solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure Schiff base.
Applications in Drug Development
The unique reactivity imparted by the hydroxyl group makes this compound a key intermediate in the synthesis of complex pharmaceutical agents.
-
Hdm2 Antagonists: It is used in the preparation of benzodiazepine (B76468) diones, which function as Hdm2 antagonists.[2][14] These compounds are investigated in cancer therapy for their ability to disrupt the Hdm2-p53 interaction, thereby activating the p53 tumor suppressor pathway.
-
Neuropeptide Y5 Receptor Antagonists: The compound is a precursor for the synthesis of hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, an oral neuropeptide Y5 (NPY5) receptor antagonist.[2][14] These antagonists have potential applications in treating obesity by modulating the neuropeptide Y system, which is involved in appetite regulation.[14]
Conclusion
The hydroxyl group in this compound is not merely a passive substituent but an active participant that profoundly directs the molecule's synthetic transformations. Its strong electron-donating mesomeric effect activates the aromatic ring for electrophilic substitution, while its ability to form intramolecular hydrogen bonds modulates the reactivity of the adjacent aldehyde group. Furthermore, it serves as a handle for further functionalization, as exemplified by the Williamson ether synthesis. A thorough understanding of the hydroxyl group's role is paramount for chemists aiming to utilize this compound as a building block for the synthesis of complex organic molecules, including novel therapeutic agents. The data and protocols provided in this guide serve as a foundational resource for researchers in this endeavor.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. usbio.net [usbio.net]
- 3. Khan Academy [khanacademy.org]
- 4. Dakin Reaction [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 9. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
Effect of chlorine substitution on benzaldehyde reactivity
An In-depth Technical Guide to the Effects of Chlorine Substitution on Benzaldehyde (B42025) Reactivity
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of chlorine substitution on the reactivity of benzaldehyde. It explores how the position of the chlorine atom (ortho, meta, or para) modulates the reactivity of both the aldehyde functional group and the aromatic ring. Key reactions, including nucleophilic addition, electrophilic aromatic substitution, and oxidation/reduction, are discussed in detail. This document summarizes quantitative spectroscopic data, presents detailed experimental protocols for key transformations, and uses logical diagrams to illustrate underlying principles, serving as a critical resource for professionals in chemical synthesis and drug development.
Introduction: The Role of Substituted Benzaldehydes
Benzaldehyde is a foundational aromatic aldehyde used extensively as a precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and flavor compounds.[1] The introduction of substituents onto the benzene (B151609) ring profoundly alters its chemical properties and reactivity. Halogenated benzaldehydes, particularly chloro-substituted isomers, are of significant interest as they serve as versatile intermediates in organic synthesis.[2][3] The electronic properties of the chlorine atom—its electronegativity and ability to participate in resonance—create a nuanced interplay that affects reaction rates, yields, and regioselectivity. Understanding these effects is paramount for designing efficient synthetic routes and for structure-activity relationship (SAR) studies in drug discovery.
Core Principles: Electronic Effects of the Chlorine Substituent
The reactivity of a chloro-substituted benzaldehyde is governed by the combination of two opposing electronic effects originating from the chlorine atom: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring.[1][4] This effect donates electron density to the ring, particularly at the ortho and para positions.
For chlorine, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring for electrophilic aromatic substitution compared to unsubstituted benzene.[5] However, the resonance effect is crucial for directing incoming electrophiles.
Caption: Electronic effects of substituents on the benzaldehyde ring.
Impact on Reactivity
Nucleophilic Addition to the Carbonyl Group
The primary reaction of the aldehyde group is nucleophilic addition.[6] The electron-withdrawing inductive effect of chlorine increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes all three isomers of chlorobenzaldehyde generally more reactive towards nucleophiles than unsubstituted benzaldehyde.[7][8]
-
Reactivity Order: The strength of the inductive effect is distance-dependent. Therefore, the reactivity order towards nucleophilic addition is generally:
-
ortho-chlorobenzaldehyde > para-chlorobenzaldehyde ≈ meta-chlorobenzaldehyde > benzaldehyde
-
Aromatic aldehydes that lack α-hydrogens, such as the chlorobenzaldehydes, undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields one molecule of the corresponding alcohol (via reduction) and one molecule of the carboxylic acid salt (via oxidation).[9][10]
Caption: Generalized workflow for nucleophilic addition to chlorobenzaldehyde.
Electrophilic Aromatic Substitution (EAS)
In EAS, two factors must be considered: the reactivity of the ring and the directing effect of the substituents.
-
Aldehyde Group (-CHO): Strongly deactivating and a meta-director.
-
Chlorine Atom (-Cl): Deactivating but an ortho, para-director due to its +R effect.[11][12]
When both groups are present, the overall effect is a strongly deactivated ring. The directing effects are competitive. For electrophilic substitution on chlorobenzaldehyde, the incoming electrophile will be directed primarily by the stronger directing group and influenced by steric hindrance. In practice, chlorination of benzaldehyde in the presence of a Lewis acid catalyst yields primarily m-chlorobenzaldehyde, indicating the dominance of the aldehyde group's directing effect.[13]
Quantitative Data Summary
The electronic effects of chlorine substitution can be quantified by examining spectroscopic data and Hammett substituent constants.
Table 1: Comparative Spectroscopic Data for Chlorobenzaldehydes
| Compound | C=O IR Stretch (cm⁻¹) | ¹H NMR Aldehyde Proton (δ, ppm) | ¹³C NMR Carbonyl Carbon (δ, ppm) |
|---|---|---|---|
| Benzaldehyde | ~1703 - 1705[14][15] | ~10.00[16] | ~192.3[17] |
| o-Chlorobenzaldehyde | ~1705 | ~10.4[18] | ~189-191 |
| m-Chlorobenzaldehyde | ~1700[8] | ~9.98[8] | ~190.9[8] |
| p-Chlorobenzaldehyde | ~1705-1685[8] | ~9.95 - 9.99[16][19] | ~190.8[16] |
Note: Exact spectroscopic values can vary with solvent and experimental conditions. The values presented are representative.
The chlorine substituent generally causes a slight upfield shift (lower ppm value) for the carbonyl carbon in the ¹³C NMR spectrum compared to benzaldehyde. The IR stretching frequencies are lowered by conjugation with the aromatic ring.[20][21]
Table 2: Hammett Substituent Constants (σ) for the Chloro Group
| Constant | Value | Interpretation |
|---|---|---|
| σm | +0.37[22] | At the meta position, the chloro group is moderately electron-withdrawing, primarily through its inductive effect. |
| σp | +0.23[22] | At the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect, resulting in a less pronounced overall withdrawing character compared to the meta position.[23] |
| σ+ | +0.11[22] | Used for reactions involving the development of a positive charge that can be stabilized by resonance with the substituent. |
Detailed Experimental Protocols
Protocol 1: Oxidation of p-Chlorotoluene to p-Chlorobenzaldehyde
This procedure involves the free-radical chlorination of the methyl group followed by hydrolysis. This method is adapted from Organic Syntheses.[24]
Reaction: p-Cl-C₆H₄-CH₃ + 2 Cl₂ → p-Cl-C₆H₄-CHCl₂ + 2 HCl p-Cl-C₆H₄-CHCl₂ + H₂O --(H₂SO₄)--> p-Cl-C₆H₄-CHO + 2 HCl
Materials:
-
p-Chlorotoluene (126.5 g, 1 mole)
-
Phosphorus pentachloride (3.8 g)
-
Chlorine gas
-
Concentrated sulfuric acid (400 cc)
-
Cracked ice
-
Ether
-
2% Sodium hydroxide (B78521) solution
Procedure:
-
Chlorination: To a 500-cc two-necked flask equipped with a reflux condenser and a gas inlet tube, add p-chlorotoluene and phosphorus pentachloride. Heat the flask in a bath at 160–170°C.
-
While illuminating with a 100-watt tungsten lamp, introduce a rapid stream of chlorine gas until the reaction mixture has gained 55–65 g in weight.
-
Hydrolysis: Cool the resulting crude p-chlorobenzal chloride and transfer it to a large bottle containing 400 cc of concentrated sulfuric acid. Stir vigorously for 5 hours under a fume hood.
-
Transfer the mixture to a separatory funnel. Allow it to stand, then slowly run the lower layer into a beaker containing cracked ice.
-
Work-up and Purification: Filter the resulting solid product by suction and wash with water.
-
Dissolve the crude product in ether and wash repeatedly with 2% NaOH solution to remove the p-chlorobenzoic acid byproduct.
-
Remove the ether by distillation. Purify the final product by vacuum distillation. The p-chlorobenzaldehyde product distills at 108–111°C/25 mm Hg.[24]
Caption: Experimental workflow for the synthesis of p-chlorobenzaldehyde.
Protocol 2: Cannizzaro Reaction of p-Chlorobenzaldehyde
This protocol details the disproportionation of p-chlorobenzaldehyde into p-chlorobenzyl alcohol and p-chlorobenzoic acid. This method is adapted from a standard laboratory procedure.[9]
Reaction: 2 p-Cl-C₆H₄-CHO + KOH --(Methanol/H₂O, Reflux)--> p-Cl-C₆H₄-CH₂OH + p-Cl-C₆H₄-COOK
Materials:
-
p-Chlorobenzaldehyde (2.00 g, 14.2 mmol)
-
11 M Potassium hydroxide (KOH) solution (5 mL)
-
Methanol (6 mL)
-
Dichloromethane (CH₂Cl₂)
-
5 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve p-chlorobenzaldehyde in methanol. Add this solution to the 11 M KOH solution in a 100 mL flask with boiling chips.
-
Attach a reflux condenser and heat the mixture at reflux for 1 hour.
-
Extraction: After cooling, transfer the reaction mixture to a separatory funnel, rinsing with 25 mL of water.
-
Extract the aqueous solution with two 15 mL portions of dichloromethane. The organic layers contain the p-chlorobenzyl alcohol. The aqueous layer contains the potassium p-chlorobenzoate.
-
Alcohol Isolation: Combine the organic (dichloromethane) layers. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alcohol. Purify by recrystallization.
-
Acid Isolation: Cool the aqueous layer in an ice bath. Carefully acidify with 5 M HCl until the pH is below 1.
-
Collect the precipitated p-chlorobenzoic acid by vacuum filtration. Purify by recrystallization from methanol/water.[9]
Conclusion
The substitution of a chlorine atom on the benzaldehyde framework provides a powerful tool for modulating chemical reactivity. The strong inductive effect of chlorine enhances the electrophilicity of the carbonyl carbon, accelerating rates of nucleophilic addition. Simultaneously, the combination of the deactivating aldehyde group and the deactivating but ortho, para-directing chloro group leads to reduced reactivity in electrophilic aromatic substitution, with a preference for meta substitution. The predictable nature of these effects, quantifiable through spectroscopic analysis and Hammett parameters, makes chlorobenzaldehydes invaluable and versatile building blocks for researchers in organic synthesis and medicinal chemistry. A thorough understanding of the principles outlined in this guide is essential for the strategic design and successful execution of synthetic pathways involving these important intermediates.
References
- 1. In electrophilic aromatic substitution reaction of chlorobenzene, the - askIITians [askiitians.com]
- 2. scribd.com [scribd.com]
- 3. hammett substituent constants: Topics by Science.gov [science.gov]
- 4. gauthmath.com [gauthmath.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. rsc.org [rsc.org]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainly.com [brainly.com]
- 16. benchchem.com [benchchem.com]
- 17. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. modgraph.co.uk [modgraph.co.uk]
- 19. Solved The ^1H-NMR spectrum of p-chlorobenzaldehyde (ArCH=O) | Chegg.com [chegg.com]
- 20. chem.pg.edu.pl [chem.pg.edu.pl]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Hammett substituent constants [stenutz.eu]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
4-Chloro-2-hydroxybenzaldehyde Material Safety Data Sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and synthetic protocols related to 4-Chloro-2-hydroxybenzaldehyde. The information is intended for professionals in research and development, particularly those in the fields of chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-chlorosalicylaldehyde, is an aromatic aldehyde with the chemical formula C₇H₅ClO₂.[1][2] It serves as a key intermediate in various organic syntheses.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 2420-26-0 | [1][2] |
| Molecular Weight | 156.57 g/mol | [1][2] |
| Appearance | Off-White to Pale Brown Solid | [3] |
| Melting Point | 45.0 to 49.0 °C | [3] |
| Boiling Point (Predicted) | 229.1 ± 20.0 °C | [3] |
| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.21 ± 0.10 | [3] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and associated precautionary statements.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
| Acute toxicity, Oral (for related compound 4-Chlorobenzaldehyde) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
Experimental Protocols
Synthesis of this compound from 3-Chlorophenol (B135607)
This protocol describes the synthesis of this compound from 3-chlorophenol and paraformaldehyde.[3]
Materials:
-
3-chlorophenol
-
Anhydrous MgCl₂
-
Anhydrous acetone (B3395972)
-
Paraformaldehyde
-
10% Hydrochloric acid solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a 1L three-necked round-bottomed flask, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous MgCl₂ (85.7 g, 0.9 mol), triethylamine (75.9 g, 0.75 mol), and anhydrous acetone (340 mL).
-
Stir the resulting solution at 25 °C for 30 minutes.
-
Add paraformaldehyde (45 g, 1.5 mol) to the solution.
-
Heat the reaction mixture to reflux for 5 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, evaporate the acetone under reduced pressure.
-
Acidify the residue to a pH of 3 with a 10% hydrochloric acid solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield a brownish-red oil (18.1 g, 43.1% yield). This crude product can be used in subsequent reactions without further purification.[3]
Purification by Recrystallization
While the crude oil can be used directly, for applications requiring higher purity, the solid product can be purified by recrystallization. A general method for halogenated salicylaldehydes involves dissolving the crude solid in anhydrous ethanol (B145695) and then adding deionized water to precipitate the purified product.[6] The crystals can then be collected by filtration.[6]
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, notably benzodiazepine (B76468) diones which act as Hdm2 antagonists, and hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, an oral neuropeptide Y5 receptor antagonist.[3]
Synthetic Workflow: Synthesis of Benzodiazepine Diones
The following diagram illustrates a generalized workflow for the synthesis of a benzodiazepine dione, a class of compounds for which this compound is a key precursor. This process typically involves a multi-step synthesis.
References
A Technical Guide to Commercially Available 4-Chloro-2-hydroxybenzaldehyde for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of commercially available 4-Chloro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and drug development professionals, this document outlines key suppliers, technical data, experimental protocols, and the compound's role in relevant biological pathways.
Core Compound Information
Chemical Name: this compound CAS Number: 2420-26-0 Molecular Formula: C₇H₅ClO₂ Molecular Weight: 156.57 g/mol [1] Synonyms: 4-Chlorosalicylaldehyde, 5-Chloro-2-formylphenol
Commercial Availability and Supplier Data
This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 99%. Pricing varies significantly based on the supplier, quantity, and purity. Researchers are advised to request quotes for bulk quantities as substantial discounts are often available.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Sigma-Aldrich | 98% | Inquire | Inquire for organizational/contract pricing | - |
| Santa Cruz Biotechnology | Inquire | Inquire | Inquire | For Research Use Only[1] |
| ChemUniverse | 98%[2] | 250mg, 1g, 5g, Bulk[2] | $31.00 (250mg), $34.00 (1g), $61.00 (5g)[2] | Lead time of 6-8 days[2] |
| Apollo Scientific | ≥95%[3] | 1g, 5g, Bulk[3] | £15.00 (1g), £22.00 (5g)[3] | In stock in UK and US[3] |
| ChemScene | ≥98%[4] | Inquire | Inquire | - |
| BLD Pharm | Inquire | Inquire | Inquire | Offers documentation including NMR, HPLC, LC-MS[5] |
| ChemicalBook | 99%[6] | kg quantities | ~$1.00/kg (from some suppliers)[6] | Connects with various manufacturers in India and other regions[7] |
| CP Lab Safety | 98% | 100g | Inquire | - |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability.
Biological Significance and Applications
This compound serves as a crucial building block in the synthesis of a range of biologically active molecules. Its applications are primarily in the pharmaceutical industry.[8]
It is a key intermediate in the preparation of:
-
Benzodiazepine diones , which act as Hdm2 antagonists. These are being investigated for their potential in cancer therapy due to their role in cell cycle regulation.[9]
-
Hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone derivatives , which function as oral neuropeptide Y5 receptor antagonists. These compounds have potential applications in the treatment of obesity and related metabolic disorders by modulating appetite.[9]
Furthermore, derivatives of this compound have shown promise in other therapeutic areas:
-
Antimicrobial Activity: Schiff bases derived from this compound have demonstrated activity against various bacterial and fungal strains.[10][11]
-
Enzyme Inhibition: Related hydroxybenzaldehyde derivatives have been studied as inhibitors of enzymes such as GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), suggesting potential applications in neurological disorders.[12] They have also been investigated as α-glucosidase and α-amylase inhibitors, relevant to diabetes research.[13]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the formylation of 3-chlorophenol. The following is a generalized protocol based on literature procedures:
Materials:
-
3-chlorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine
-
Paraformaldehyde
-
Anhydrous Acetone (B3395972)
-
10% Hydrochloric Acid solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a three-necked round-bottom flask, add 3-chlorophenol, anhydrous MgCl₂, triethylamine, and anhydrous acetone.
-
Stir the resulting solution at room temperature for 30 minutes.
-
Add paraformaldehyde to the mixture.
-
Heat the reaction mixture to reflux for 5 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Evaporate the acetone under reduced pressure.
-
Acidify the residue to a pH of 3 with a 10% hydrochloric acid solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be used in subsequent steps without further purification.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its use in research and drug development. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and monitoring reaction progress. A typical setup would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The aldehyde proton typically appears around 9.85 ppm in the ¹H NMR spectrum in CDCl₃.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying the compound and any volatile impurities.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate a typical procurement workflow and a key synthetic application of this compound.
Caption: Procurement and Quality Control Workflow for Research Chemicals.
Caption: Role as a precursor to Hdm2 inhibitors targeting the p53 pathway.
References
- 1. scbt.com [scbt.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 2420-26-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 2420-26-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 2420-26-0 [chemicalbook.com]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Purity Analysis of Commercial 4-Chloro-2-hydroxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 4-Chloro-2-hydroxybenzaldehyde (CAS No. 2420-26-0). As a key starting material and intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for common analytical techniques, discusses potential impurities, and presents data in a clear, comparative format.
Overview of Commercial this compound
This compound is a substituted aromatic aldehyde. Commercial grades typically offer a purity of 98% or higher.[1][2] However, residual starting materials, by-products, and degradation products can be present. A thorough purity analysis is therefore essential.
Table 1: Typical Specifications of Commercial this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to light yellow crystalline powder | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Identification | Conforms to reference spectra | ¹H-NMR, ¹³C-NMR, IR |
| Melting Point | 45-49 °C | Capillary Method |
Potential Impurities in Commercial this compound
Impurities in commercial this compound can originate from the synthetic route or degradation. A common synthesis method is the formylation of 3-chlorophenol.[3] The Reimer-Tiemann reaction is another potential route, though it can lead to isomeric by-products.[4][5]
Table 2: Potential Impurities and their Origin
| Impurity Name | Structure | Origin |
| 3-Chlorophenol | Unreacted starting material. | |
| 2-Chloro-6-hydroxybenzaldehyde | Isomeric by-product of formylation.[6] | |
| 4-Chloro-2-hydroxybenzoic acid | Oxidation of the aldehyde. | |
| Dichlorinated phenols | Over-chlorination of the starting material. | |
| Residual Solvents (e.g., Toluene, Acetone) | N/A | From reaction and purification steps. |
Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is recommended for a comprehensive purity profile of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Quantification
HPLC with UV detection is the primary method for determining the purity (assay) of this compound and for quantifying known and unknown impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of 0.5 mg/mL.
-
Standard Preparation: Prepare a reference standard of this compound of known purity in the same diluent at a similar concentration.
-
Calculation: The purity is calculated by comparing the peak area of the analyte in the sample to that of the reference standard, using the area normalization method for impurity quantification.
Table 3: Representative HPLC Purity Analysis Data
| Component | Retention Time (min) | Area (%) | Specification |
| 3-Chlorophenol | 4.2 | 0.15 | ≤ 0.2% |
| 2-Chloro-6-hydroxybenzaldehyde | 5.8 | 0.25 | ≤ 0.3% |
| This compound | 7.5 | 99.45 | ≥ 98.0% |
| Unknown Impurity 1 | 9.1 | 0.08 | ≤ 0.1% |
| 4-Chloro-2-hydroxybenzoic acid | 11.3 | 0.07 | ≤ 0.1% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and synthetic by-products.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane (B109758) or acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Identification
¹H and ¹³C NMR spectroscopy are essential for the unambiguous identification of this compound and for the structural elucidation of unknown impurities.
Experimental Protocol: NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg/mL.
-
¹H NMR Parameters: Standard pulse program, sufficient number of scans for adequate signal-to-noise ratio.
-
¹³C NMR Parameters: Proton-decoupled pulse program, sufficient number of scans.
Table 4: Representative ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 11.12 | s | -OH |
| ¹H | 9.75 | s | -CHO |
| ¹H | 7.60 | d | Ar-H |
| ¹H | 7.05 | d | Ar-H |
| ¹H | 6.98 | dd | Ar-H |
| ¹³C | 195.8 | s | C=O |
| ¹³C | 161.2 | s | C-OH |
| ¹³C | 138.5 | s | C-Cl |
| ¹³C | 132.1 | s | C-H |
| ¹³C | 122.3 | s | C-H |
| ¹³C | 119.5 | s | C-CHO |
| ¹³C | 117.8 | s | C-H |
Karl Fischer Titration for Water Content Determination
This method is specific for the determination of water content and is crucial for ensuring the stability and accurate weighing of the material.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent suitable for aldehydes and ketones.
-
Solvent: Anhydrous methanol (B129727) or a specialized solvent for aldehydes.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel.
-
Procedure: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the titrant consumed.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the purity analysis of this compound.
Caption: Experimental workflow for the purity analysis.
Caption: Logical workflow for decision-making in purity analysis.
Conclusion
A comprehensive purity analysis of commercial this compound requires the application of multiple analytical techniques. HPLC-UV serves as the primary tool for assay and impurity quantification, while GC-MS is invaluable for identifying volatile components. NMR spectroscopy provides definitive structural confirmation, and Karl Fischer titration accurately determines the water content. By implementing the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
Methodological & Application
Synthesis of Schiff Bases from 4-Chloro-2-hydroxybenzaldehyde: A Detailed Guide for Researchers
For Immediate Release
This document provides comprehensive application notes and detailed experimental protocols for the synthesis, characterization, and evaluation of Schiff bases derived from 4-chloro-2-hydroxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide offers a practical framework for exploring the therapeutic potential of this versatile class of compounds.
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in the development of novel therapeutic agents. Those synthesized from this compound, a substituted salicylaldehyde (B1680747), are of particular interest due to their wide-ranging biological activities, including anticancer and antimicrobial properties. The presence of the hydroxyl and chloro substituents on the aromatic ring can significantly influence the electronic properties and biological efficacy of the resulting Schiff bases, making them promising candidates for further investigation in medicinal chemistry.
Applications in Drug Discovery and Development
Schiff bases derived from this compound have demonstrated significant potential in several key therapeutic areas:
-
Anticancer Activity: These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis, potentially through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The imine bond and the overall molecular structure allow for interaction with biological targets, leading to the inhibition of cancer cell proliferation.
-
Antimicrobial Activity: The antimicrobial properties of these Schiff bases are well-documented. They can effectively inhibit the growth of a broad spectrum of bacteria and fungi. The lipophilicity conferred by the aromatic rings and the azomethine group facilitates their transport across microbial cell membranes, where they can interfere with essential cellular processes.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol outlines a general and robust method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Dissolution of Amine: In a separate beaker, dissolve 1.0 mmol of the selected primary amine in 15 mL of absolute ethanol.
-
Reaction Setup: While stirring the aldehyde solution, add the amine solution dropwise. To this mixture, add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven.
-
Characterization: Characterize the synthesized Schiff base using standard analytical techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure and purity.
Characterization Data for a Representative Schiff Base
Synthesis of (E)-4-chloro-2-((phenylimino)methyl)phenol:
-
FT-IR (KBr, cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1615-1630 cm⁻¹. The absence of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) further confirms the reaction completion. A broad band in the region of 3200-3400 cm⁻¹ is indicative of the phenolic -OH group.
-
¹H NMR (DMSO-d₆, δ ppm): The spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between 8.5 and 9.5 ppm. Aromatic protons will appear as multiplets in the range of 6.8-8.0 ppm. The phenolic hydroxyl proton will be observed as a singlet at a chemical shift greater than 10 ppm.
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon of the azomethine group will show a signal in the range of 160-170 ppm. Aromatic carbons will resonate in the region of 110-160 ppm.
Quantitative Data Summary
The biological activities of Schiff bases derived from this compound are summarized below. This data is intended to provide a comparative overview for researchers.
Anticancer Activity
The cytotoxic potential of these Schiff bases is typically evaluated using the MTT assay on various cancer cell lines. The IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a standard metric for this assessment.
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Human Gastric Cancer (SNU-16) | 1.83 | [1] |
| Generic Salicylaldehyde Schiff Base 1 | MCF-7 (Breast) | 7.15 | [2] |
| Generic Salicylaldehyde Schiff Base 2 | PC3 (Prostate) | 4.85 | [2] |
Note: Data for generic salicylaldehyde Schiff bases are included for comparative purposes.
Antimicrobial Activity
The antimicrobial efficacy is often determined by the agar (B569324) well diffusion method, where the diameter of the zone of inhibition indicates the susceptibility of the microorganism to the compound.
| Schiff Base Derivative | Microorganism | Zone of Inhibition (mm) | Reference |
| Generic 4-chlorobenzaldehyde (B46862) Schiff Base | Escherichia coli | 11 | [3] |
| Generic 4-chlorobenzaldehyde Schiff Base | Staphylococcus aureus | 15 | [3] |
| Generic 4-hydroxybenzaldehyde (B117250) Schiff Base | Escherichia coli | 18 | [4][5] |
| Generic 4-hydroxybenzaldehyde Schiff Base | Staphylococcus aureus | 18 | [4][5] |
Note: Data for Schiff bases from structurally similar aldehydes are provided for context.
Visualizing Molecular Pathways and Workflows
To aid in the understanding of the synthesis process and the potential mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of Schiff bases from this compound.
Caption: Proposed MAPK signaling pathway for apoptosis induction by salicylaldehyde Schiff bases.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Condensation Reaction of 4-Chloro-2-hydroxybenzaldehyde with Primary Amines for the Development of Bioactive Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between 4-Chloro-2-hydroxybenzaldehyde and various primary amines serves as a robust method for the synthesis of a diverse library of Schiff bases. These compounds, characterized by the presence of an azomethine (-C=N-) group, are of significant interest in medicinal chemistry and materials science. The hydroxyl group at the ortho position to the imine bond allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding, which contributes to their chemical stability. The presence of the chloro substituent on the aromatic ring can further modulate the electronic and biological properties of these molecules.
Schiff bases derived from substituted salicylaldehydes have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This document provides detailed protocols for the synthesis of these Schiff bases and for the evaluation of their antimicrobial and anticancer activities.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound and primary amines is typically achieved through a condensation reaction, often catalyzed by a few drops of acid. The general reaction scheme is presented below.
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Experimental Protocol: General Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper for vacuum filtration
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent) dissolved in a minimal amount of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
The final product should be dried in a desiccator, and the yield should be calculated. Characterization can be performed using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Data Presentation: Synthesis and Characterization
The following table summarizes the synthesis of various Schiff bases prepared from 5-chloro-salicylaldehyde (a close structural analog of this compound) and different primary amines, along with their percentage yields.[1]
| Primary Amine | Schiff Base Product | Yield (%) |
| 4-Fluorobenzylamine | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 92 |
| 2-Methylbenzylamine | (E)-4-chloro-2-((2-methylbenzylimino)methyl)phenol | 88 |
| 3-Methylbenzylamine | (E)-4-chloro-2-((3-methylbenzylimino)methyl)phenol | 91 |
| 4-Methylbenzylamine | (E)-4-chloro-2-((4-methylbenzylimino)methyl)phenol | 93 |
| 2-Methoxybenzylamine | (E)-4-chloro-2-((2-methoxybenzylimino)methyl)phenol | 85 |
| 3-Methoxybenzylamine | (E)-4-chloro-2-((3-methoxybenzylimino)methyl)phenol | 89 |
| 4-Methoxybenzylamine | (E)-4-chloro-2-((4-methoxybenzylimino)methyl)phenol | 94 |
| 2-Chlorobenzylamine | (E)-4-chloro-2-((2-chlorobenzylimino)methyl)phenol | 87 |
| 3-Chlorobenzylamine | (E)-4-chloro-2-((3-chlorobenzylimino)methyl)phenol | 90 |
| 4-Chlorobenzylamine | (E)-4-chloro-2-((4-chlorobenzylimino)methyl)phenol | 92 |
| Aniline | (E)-2-((phenylimino)methyl)-4-chlorophenol | 85 |
| 4-Fluoroaniline | (E)-4-chloro-2-((4-fluorophenylimino)methyl)phenol | 88 |
| 4-Chloroaniline | (E)-4-chloro-2-((4-chlorophenylimino)methyl)phenol | 91 |
| 4-Bromoaniline | (E)-2-((4-bromophenylimino)methyl)-4-chlorophenol | 90 |
| 4-Iodoaniline | (E)-4-chloro-2-((4-iodophenylimino)methyl)phenol | 89 |
| 4-Methoxyaniline | (E)-4-chloro-2-((4-methoxyphenylimino)methyl)phenol | 93 |
| 4-Ethoxyaniline | (E)-4-chloro-2-((4-ethoxyphenylimino)methyl)phenol | 92 |
| 4-Nitroaniline | (E)-4-chloro-2-((4-nitrophenylimino)methyl)phenol | 82 |
| 4-Aminobenzoic acid | 4-(((5-chloro-2-hydroxyphenyl)methyl)amino)benzoic acid | 86 |
| Ethyl 4-aminobenzoate | Ethyl 4-(((5-chloro-2-hydroxyphenyl)methyl)amino)benzoate | 88 |
| 4-Aminobenzonitrile | 4-(((5-chloro-2-hydroxyphenyl)methyl)amino)benzonitrile | 87 |
| 4-(Trifluoromethyl)aniline | (E)-4-chloro-2-((4-(trifluoromethyl)phenylimino)methyl)phenol | 84 |
| 4-Aminobiphenyl | (E)-2-((biphenyl-4-ylimino)methyl)-4-chlorophenol | 89 |
| 2-Aminopyridine | (E)-4-chloro-2-((pyridin-2-ylimino)methyl)phenol | 81 |
| 3-Aminopyridine | (E)-4-chloro-2-((pyridin-3-ylimino)methyl)phenol | 83 |
| 4-Aminopyridine | (E)-4-chloro-2-((pyridin-4-ylimino)methyl)phenol | 84 |
Applications in Drug Development
Schiff bases derived from this compound are promising candidates for drug development due to their significant antimicrobial and anticancer activities.
Antimicrobial Activity
These compounds have been shown to be effective against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or disrupt cell membrane integrity.
This method is a widely used technique to screen for antimicrobial activity.
Materials:
-
Nutrient agar (B569324) or Mueller-Hinton agar plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized Schiff base compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control, e.g., Ciprofloxacin)
-
Solvent (negative control, e.g., DMSO)
-
Sterile cork borer or micropipette tips
-
Incubator
Procedure:
-
Prepare sterile agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the Schiff base solution at a known concentration into the wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
The following table presents the Minimum Inhibitory Concentration (MIC) values of Schiff bases derived from 5-chloro-salicylaldehyde against various microorganisms.[1]
| Schiff Base (from Primary Amine) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. fluorescence (MIC, µg/mL) | S. aureus (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 4-Fluorobenzylamine | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 |
| 2-Methylbenzylamine | >50 | 12.5 | 25 | 6.25 | >50 |
| 4-Methylbenzylamine | >50 | 6.25 | 12.5 | 3.12 | >50 |
| 4-Methoxybenzylamine | >50 | 3.12 | 6.25 | 1.56 | >50 |
| 4-Chlorobenzylamine | >50 | 1.56 | 3.12 | 1.56 | >50 |
| 4-Fluoroaniline | >50 | 25 | 50 | 12.5 | >50 |
| 4-Chloroaniline | >50 | 12.5 | 25 | 6.25 | >50 |
| 4-Bromoaniline | >50 | 6.25 | 12.5 | 3.12 | >50 |
| 4-Nitroaniline | >50 | 3.12 | 6.25 | 1.56 | >50 |
Anticancer Activity
Several Schiff bases derived from salicylaldehydes have exhibited significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized Schiff base compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the Schiff base compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following table shows the IC50 values of a Schiff base derived from 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid against a tongue squamous cell carcinoma fibroblast (TSCCF) cell line and a normal human gingival fibroblast (NHGF) cell line.[2]
| Compound | Cell Line | IC50 (µg/mL) after 72h |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF | 446.68 |
| NHGF | 977.24 |
Mechanism of Action: Signaling Pathway
Schiff bases derived from salicylaldehydes have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.
Proposed MAPK Signaling Pathway Modulation by Salicylaldehyde Schiff Bases
Caption: Proposed modulation of the MAPK pathway.
Studies on Schiff bases derived from 2-hydroxybenzaldehyde suggest that these compounds can induce apoptosis by modulating the MAPK signaling pathway.[3] This may involve the activation of stress-activated protein kinases such as JNK and p38, leading to the activation of downstream transcription factors that promote apoptosis.[3] Concurrently, some Schiff bases may inhibit the pro-survival ERK1/2 pathway.[3] The upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes ultimately leads to programmed cell death in cancer cells.
Conclusion
The condensation reaction of this compound with primary amines provides a versatile and efficient route to a wide array of Schiff bases with significant potential in drug discovery. The straightforward synthesis, coupled with their promising antimicrobial and anticancer activities, makes these compounds attractive candidates for further investigation and development as therapeutic agents. The detailed protocols provided herein offer a foundation for researchers to synthesize, characterize, and evaluate the biological potential of this important class of molecules.
References
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
Application Notes and Protocols for the Synthesis of 4-Chloro-2-hydroxybenzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-Chloro-2-hydroxybenzaldehyde and its subsequent conversion into various derivatives. This compound is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical compounds.[1] Its derivatives, including ethers, oximes, and Schiff bases, are key structural motifs in a wide range of biologically active molecules.
I. Synthesis of this compound
Two primary methods for the synthesis of this compound are presented here: a direct formylation of 3-chlorophenol (B135607) and the classical Reimer-Tiemann reaction.
Method 1: Direct Formylation using Paraformaldehyde and Magnesium Chloride
This method provides a direct route to this compound from 3-chlorophenol with a reported yield of 43.1%.[1]
Experimental Protocol:
-
Reaction Setup: In a 1L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous MgCl₂ (85.7 g, 0.9 mol), and anhydrous acetone (B3395972) (340 mL).
-
Initial Stirring: Stir the resulting solution at 25 °C for 30 minutes.
-
Addition of Paraformaldehyde: Add paraformaldehyde (45 g, 1.5 mol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and evaporate the acetone under reduced pressure.
-
Acidification and Extraction: Acidify the residue to pH 3 with a 10% hydrochloric acid solution. Extract the product with ethyl acetate (B1210297) (3 x 150 mL).
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a brownish-red oil.[1] Further purification can be achieved by column chromatography.
Method 2: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[2][3][4][5] When applied to 3-chlorophenol, it yields a mixture of this compound and 2-chloro-4-hydroxybenzaldehyde.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 3-chlorophenol in a 10-40% aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to 65-70 °C with vigorous stirring.[3]
-
Addition of Chloroform (B151607): Slowly add chloroform through the dropping funnel while maintaining the temperature.
-
Reaction Time: After the addition is complete, continue stirring at 65-70 °C for an additional 2-3 hours.[3][5]
-
Work-up: Cool the reaction mixture to room temperature and remove excess chloroform by distillation.
-
Acidification: Acidify the remaining aqueous solution with dilute hydrochloric acid.
-
Extraction and Separation: Extract the product mixture with diethyl ether. The isomers can be separated by steam distillation, as the ortho-isomer (this compound) is more volatile than the para-isomer.[6] Alternatively, column chromatography can be employed for separation.
II. Synthesis of this compound Derivatives
The aldehyde and hydroxyl functional groups of this compound allow for a variety of chemical transformations to produce a diverse range of derivatives.
A. Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable dry solvent such as DMF or acetone.
-
Base Addition: Add 1.5 equivalents of a base such as potassium carbonate.
-
Alkyl Halide Addition: Add 1.1 equivalents of the desired alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide).
-
Reaction Conditions: Heat the mixture to 70-110 °C and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture, pour it into excess water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
B. Oxime Derivatives
Oximation of the aldehyde group provides a straightforward route to oxime derivatives, which are important intermediates in organic synthesis.[9]
Experimental Protocol:
-
Reaction Setup: In a mortar, grind a mixture of this compound (1 mmol), hydroxylamine (B1172632) hydrochloride (1 mmol), and sodium carbonate (1.5 mmol) at room temperature.[9]
-
Reaction Time: Continue grinding for the time specified by monitoring the reaction progress (typically a few minutes).
-
Work-up: After the reaction is complete, add water to the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the oxime derivative. Recrystallization can be used for further purification.
C. Schiff Base Derivatives
The condensation of this compound with primary amines yields Schiff bases, which are widely studied for their biological activities.[10][11]
Experimental Protocol:
-
Reaction Setup: Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent such as ethanol (B145695) in a round-bottom flask.
-
Catalyst: Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reflux: Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol. The product can be further purified by recrystallization.
III. Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Direct Formylation | 3-Chlorophenol | Paraformaldehyde, MgCl₂, Triethylamine | Reflux | 5 h | 43.1[1] | A direct and moderately yielding method. |
| Reimer-Tiemann Reaction | 3-Chlorophenol | Chloroform, Sodium Hydroxide | 65-70 | 2-3 h | Variable | Produces a mixture of isomers requiring separation. |
| Williamson Ether Synthesis | This compound | Alkyl Halide, K₂CO₃ | 70-110 | Variable | Good to High | A general method for ether synthesis. |
| Oximation (Grinding) | This compound | NH₂OH·HCl, Na₂CO₃ | Room Temp. | Minutes | High | A rapid and efficient solvent-free method. |
| Schiff Base Formation | This compound | Primary Amine, Acetic Acid | Reflux | Hours | Good to High | A straightforward condensation reaction. |
IV. Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.
Caption: General workflow for synthesis and derivatization.
References
- 1. This compound | 2420-26-0 [chemicalbook.com]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. learncbse.in [learncbse.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. asianpubs.org [asianpubs.org]
- 10. ajol.info [ajol.info]
- 11. jetir.org [jetir.org]
Application Notes and Protocols: 4-Chloro-2-hydroxybenzaldehyde as a Versatile Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Chloro-2-hydroxybenzaldehyde as a key building block in the synthesis of innovative fluorescent probes. Its unique electronic and structural characteristics make it an ideal precursor for developing chemosensors for a variety of analytes, including metal ions and biological thiols.
Introduction
This compound is an aromatic aldehyde featuring an electron-withdrawing chloro group and an electron-donating hydroxyl group. This substitution pattern facilitates the generation of Schiff base derivatives with tunable photophysical properties. The formation of an imine bond through condensation with various primary amines extends the π-conjugated system, often leading to compounds with significant fluorescence. The hydroxyl group can act as a binding site for metal ions, leading to chelation-enhanced fluorescence (CHEF), while the overall molecular structure can be engineered to react selectively with other biological molecules.
Application Note 1: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection
Schiff bases derived from this compound are excellent candidates for the selective detection of metal ions. The lone pair of electrons on the imine nitrogen and the hydroxyl oxygen can coordinate with metal ions, leading to a rigidified structure that enhances fluorescence emission. This "turn-on" fluorescence response provides a sensitive method for metal ion detection.
Hypothetical Probe (CP-1): A representative probe, CP-1, can be synthesized through the condensation of this compound with 2-Aminothiophenol. The resulting Schiff base is expected to exhibit selectivity towards certain metal ions, such as Al³⁺ or Zn²⁺, through the CHEF mechanism.
Signaling Pathway
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.
Experimental Protocol: Synthesis of Probe CP-1
Materials:
-
This compound (1 mmol, 156.57 mg)
-
2-Aminothiophenol (1 mmol, 125.19 mg)
-
Absolute Ethanol (B145695) (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve this compound (1 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve 2-Aminothiophenol (1 mmol) in 10 mL of absolute ethanol.
-
Add the 2-Aminothiophenol solution to the flask containing the aldehyde.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (3:1) eluent system.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the fluorescent probe CP-1.
-
Further purification can be achieved by recrystallization from ethanol.
Expected Photophysical Properties
The following table summarizes the anticipated photophysical properties of probe CP-1, based on data from structurally similar Schiff base probes.
| Property | Expected Value |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~460 nm |
| Stokes Shift | ~90 nm |
| Quantum Yield (Φf) - Free | < 0.05 |
| Quantum Yield (Φf) - Bound | > 0.3 |
| Detection Limit | Low micromolar range |
Application Note 2: Development of Fluorescent Probes for Biological Thiols
The aldehyde functionality of this compound can also serve as a reactive site for the development of probes targeting specific biological analytes like thiols (e.g., cysteine, homocysteine, glutathione). A common strategy involves a tandem reaction of nucleophilic addition of the thiol to the aldehyde, followed by an intramolecular cyclization, which leads to a change in the photophysical properties of the fluorophore.
Experimental Workflow
Caption: General workflow for the application of a synthesized fluorescent probe.
Protocol: General Procedure for Thiol Detection
Materials:
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biological sample (e.g., cell culture, protein solution)
-
Thiol standard solutions (e.g., cysteine, glutathione)
-
Fluorescence spectrophotometer or fluorescence microscope
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in PBS to the desired final concentration (typically 1-10 µM).
-
For in vitro assays, add the probe solution to a cuvette containing the sample solution. For cell-based assays, add the probe solution to the cell culture medium and incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
To quantify the analyte, generate a calibration curve by measuring the fluorescence response of the probe to a series of standard solutions of the target thiol.
-
For cellular imaging, wash the cells with PBS after incubation with the probe to remove excess unbound probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters.
Data Presentation
Quantitative data for newly synthesized probes should be systematically organized for clear comparison.
Table 1: Hypothetical Performance Data for Metal Ion Probe CP-1
| Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Quantum Yield (Φf) Enhancement (Fold) |
| Al³⁺ | 0.5 - 50 | 0.1 | ~15 |
| Zn²⁺ | 1 - 100 | 0.5 | ~8 |
| Fe³⁺ | >100 | >10 | ~2 |
| Cu²⁺ | >100 | >10 | Quenching |
Conclusion
This compound is a readily available and versatile precursor for the synthesis of novel fluorescent probes. Through straightforward Schiff base condensation reactions, a variety of sensors can be developed for the detection of important analytes such as metal ions and biological thiols. The protocols and application notes provided herein offer a foundational framework for researchers to design and implement these powerful analytical tools in their respective fields, from environmental monitoring to biomedical research and drug discovery.
Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 4-Chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff base metal complexes represent a versatile and highly significant class of coordination compounds. Their diverse chemical properties and biological activities have positioned them as promising candidates in various scientific fields, including medicinal chemistry, catalysis, and materials science. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes derived from Schiff bases of 4-chloro-2-hydroxybenzaldehyde. The presence of the chloro and hydroxyl groups on the benzaldehyde (B42025) ring often enhances the biological efficacy and catalytic activity of the resulting metal complexes.
Applications of Metal Complexes
The coordination of metal ions with Schiff base ligands derived from this compound can significantly enhance their inherent biological and catalytic activities. These complexes have demonstrated potential applications in several key areas:
-
Antimicrobial Agents: Many Schiff base metal complexes exhibit potent antibacterial and antifungal properties. The chelation of the metal ion to the ligand is often credited with increasing the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent disruption of normal cellular processes. It is believed that the metal ion can interfere with enzyme functions or bind to the DNA of the microorganism, inhibiting its replication.
-
Anticancer Agents: Transition metal complexes of Schiff bases have emerged as a promising area of research in the development of novel anticancer drugs. These complexes can induce cytotoxicity in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of topoisomerase, and induction of apoptosis. The specific anticancer activity can be tuned by varying the metal ion and the amine component of the Schiff base ligand.
-
Catalysis: In the field of organic synthesis, these metal complexes have been explored as efficient catalysts for various reactions, such as the oxidation of alcohols and olefins. The metal center in the complex can act as a Lewis acid, activating the substrate and facilitating the chemical transformation. The catalytic activity is influenced by the coordination geometry around the metal ion and the electronic properties of the Schiff base ligand.
Experimental Protocols
The synthesis of metal complexes of Schiff bases derived from this compound is typically a two-step process. The first step involves the synthesis of the Schiff base ligand through the condensation of this compound with a primary amine. The second step is the complexation of the synthesized ligand with a suitable metal salt.
Protocol 1: Synthesis of Schiff Base Ligand
This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a primary amine (e.g., ethylenediamine, aniline, an amino acid).
Materials:
-
This compound
-
Primary amine (e.g., ethylenediamine)
-
Absolute ethanol (B145695)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask with gentle heating and stirring.
-
In a separate beaker, dissolve the primary amine (1 mmol for diamines, 2 mmol for monoamines) in 10 mL of absolute ethanol.
-
Slowly add the ethanolic solution of the primary amine to the solution of this compound with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates the progress of the reaction.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated Schiff base ligand by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride or in a vacuum oven.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines a general method for the synthesis of metal(II) complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II)) using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Schiff base ligand from Protocol 1
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Absolute ethanol or methanol
Procedure:
-
Dissolve the synthesized Schiff base ligand (2 mmol) in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol or methanol.
-
Slowly add the alcoholic solution of the metal salt to the hot solution of the Schiff base ligand with constant stirring.
-
A change in color or the formation of a precipitate is indicative of complex formation.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.
-
After cooling to room temperature, collect the solid metal complex by vacuum filtration.
-
Wash the complex with ethanol to remove any unreacted starting materials.
-
Dry the final product in a vacuum desiccator.
Data Presentation
Table 1: Characterization Data of a Representative Schiff Base Ligand and its Metal Complexes
| Compound | Color | M.p. (°C) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Ligand (L) | Yellow | >200 | ~1610-1630 | - | - |
| [Cu(L)Cl₂] | Green | >300 | ~1590-1610 | ~510-540 | ~440-480 |
| [Co(L)Cl₂] | Brown | >300 | ~1595-1615 | ~500-530 | ~430-470 |
| [Ni(L)Cl₂] | Greenish-Yellow | >300 | ~1590-1610 | ~515-545 | ~445-485 |
| [Zn(L)Cl₂] | White | >300 | ~1600-1620 | ~490-520 | ~420-460 |
Note: The spectral data are approximate ranges and can vary depending on the specific amine used in the Schiff base synthesis and the specific metal salt and reaction conditions.
Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm) of a Representative Schiff Base Ligand and its Metal Complexes
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Ligand (L) | 8-12 | 7-11 | 6-10 | 5-9 |
| [Cu(L)Cl₂] | 18-25 | 16-22 | 15-20 | 14-19 |
| [Co(L)Cl₂] | 15-20 | 14-19 | 12-17 | 11-16 |
| [Ni(L)Cl₂] | 16-22 | 15-20 | 13-18 | 12-17 |
| [Zn(L)Cl₂] | 14-18 | 13-17 | 11-15 | 10-14 |
| Standard Drug | 25-30 | 24-29 | 22-27 | 20-25 |
Note: The zone of inhibition values are representative and can vary based on the specific microbial strains and experimental conditions.
Table 3: Anticancer Activity Data (IC₅₀ in µM) of a Representative Schiff Base Ligand and its Metal Complexes
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Ligand (L) | >100 | >100 | >100 |
| [Cu(L)Cl₂] | 10-20 | 15-25 | 20-30 |
| [Co(L)Cl₂] | 25-35 | 30-40 | 35-45 |
| [Ni(L)Cl₂] | 20-30 | 25-35 | 30-40 |
| [Zn(L)Cl₂] | 30-40 | 35-45 | 40-50 |
| Cisplatin | 5-10 | 8-15 | 10-20 |
Note: IC₅₀ values are representative and can vary depending on the cell line and assay conditions.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of metal complexes.
Caption: Logical relationship from precursors to applications.
Caption: Hypothesized signaling pathway for anticancer activity.
Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reaction Principle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] This methodology is instrumental in synthesizing biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[2][3]
This document provides an overview and detailed protocols for Suzuki coupling reactions involving 4-Chloro-2-hydroxybenzaldehyde. It is important to note that aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[4] The information and protocols provided herein are largely based on analogous reactions with the more reactive 4-Bromo-2-hydroxybenzaldehyde and may require optimization for the chloro-substituted substrate. The presence of the ortho-hydroxyl and para-aldehyde groups on the benzaldehyde (B42025) ring necessitates careful selection of reaction conditions to achieve high yields and prevent side reactions.[1] Protecting-group-free strategies are often preferred to enhance synthetic efficiency.[1]
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[6]
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | 8-16 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 6 | High |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃/XPhos (1.5/3.1) | K₃PO₄ (3) | Dioxane/H₂O | 120 (µW) | 0.17 | High |
| 4 | Naphthalene-2-boronic acid | PdCl₂(dppf) (3) | CH₃COOK (1.5) | 1,4-Dioxane | Reflux | N/A | High |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃/SPhos (cat.) | K₂CO₃ (cat.) | THF/Toluene/H₂O | Reflux | N/A | 99 |
Note: "High" yield indicates that the reaction is reported to proceed efficiently, though a specific percentage may not have been provided in the source material. N/A denotes that the specific data was not available in the cited sources.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for Suzuki coupling reactions with this compound. It is critical to optimize these conditions for specific coupling partners and desired outcomes.
Method 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[7]
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)[1]
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.[1]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent such as ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-2-hydroxybenzaldehyde.[1]
Method 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, ligand, and base.[8]
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Applications in Drug Development
The 4-aryl-2-hydroxybenzaldehyde derivatives synthesized through Suzuki coupling are valuable intermediates in medicinal chemistry and drug discovery.[1] These compounds serve as precursors for novel therapeutic agents and functional materials. The biaryl structural motif is prevalent in many biologically active molecules, and the ability to readily synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies during lead optimization.[2][9] The development of efficient and scalable Suzuki coupling reactions is therefore of significant interest to the pharmaceutical industry.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Williamson Ether Synthesis of 4-Chloro-2-hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In the context of medicinal chemistry and drug development, the etherification of phenolic compounds is a critical transformation for modifying the physicochemical properties of molecules, such as lipophilicity, solubility, and metabolic stability. 4-Chloro-2-hydroxybenzaldehyde is a valuable building block in the synthesis of a variety of biologically active compounds. Its derivatization through Williamson ether synthesis allows for the introduction of diverse alkyl and aryl groups, leading to the generation of libraries of compounds for screening and optimization in drug discovery programs.
These application notes provide a detailed protocol for the Williamson ether synthesis using this compound as the starting material, along with a summary of reaction conditions for various alkylating agents.
Reaction Mechanism and Signaling Pathway
The Williamson ether synthesis commences with the deprotonation of the hydroxyl group of this compound by a base, typically a carbonate salt such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted S(_N)2 displacement of the halide leaving group. The result is the formation of a new ether linkage.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Williamson ether synthesis of this compound with various primary alkyl halides. The data is compiled from analogous reactions in the literature and represents expected outcomes under optimized conditions.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | K₂CO₃ | Acetone | Reflux | 4-6 | >90 |
| n-Propyl Bromide | K₂CO₃ | Acetonitrile | 80 | 5-7 | >90 |
| n-Butyl Bromide | K₂CO₃ | DMF | 80 | 6-8 | >85 |
| Benzyl (B1604629) Bromide | K₂CO₃ | Acetone | Reflux | 3-5 | >95 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Williamson ether synthesis reaction with this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, n-propyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq.) to the flask, followed by the addition of the chosen solvent (acetone or acetonitrile, approximately 10-15 mL per gram of the starting aldehyde).
-
Stirring: Stir the resulting suspension at room temperature for 15-20 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq.) to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (for acetone) or 80 °C (for acetonitrile) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-chloro-2-alkoxybenzaldehydes.
Conclusion
The Williamson ether synthesis is a highly efficient and broadly applicable method for the preparation of 4-chloro-2-alkoxybenzaldehyde derivatives. The use of potassium carbonate as a base in a polar aprotic solvent provides a robust and high-yielding protocol suitable for the synthesis of a wide range of ether-linked compounds for applications in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers and scientists in the field.
Application Notes and Protocols: Knoevenagel Condensation of 4-Chloro-2-hydroxybenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 4-Chloro-2-hydroxybenzaldehyde with various active methylene (B1212753) compounds. This reaction is a cornerstone in the synthesis of 7-chlorocoumarin derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to form a new carbon-carbon double bond. When this compound is reacted with active methylene compounds in the presence of a basic catalyst, an intramolecular cyclization occurs to yield 7-chlorocoumarin derivatives. These scaffolds are prevalent in molecules exhibiting a wide range of pharmacological properties, including antimicrobial and anticancer activities.
This document outlines the synthesis of three key 7-chlorocoumarin derivatives: 7-Chloro-3-acetylcoumarin, 7-Chloro-3-cyanocoumarin, and Ethyl 7-chloro-2-oxo-2H-chromene-3-carboxylate.
General Reaction Scheme
The overall transformation involves a Knoevenagel condensation followed by an intramolecular cyclization (Pechmann-type reaction) to form the coumarin (B35378) ring system.
Caption: General workflow of the synthesis of 7-chlorocoumarin derivatives.
Quantitative Data Summary
The following table summarizes the expected products and typical yields for the Knoevenagel condensation of this compound with selected active methylene compounds.
| Active Methylene Compound | Product Name | Catalyst | Solvent | Typical Yield (%) |
| Ethyl acetoacetate (B1235776) | 7-Chloro-3-acetylcoumarin | Piperidine (B6355638) | Ethanol (B145695) | 80-90 |
| Malononitrile | 7-Chloro-3-cyanocoumarin | Piperidine | Ethanol | 85-95 |
| Diethyl malonate | Ethyl 7-chloro-2-oxo-2H-chromene-3-carboxylate | Piperidine | Ethanol | 75-85 |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Synthesis of 7-Chloro-3-acetylcoumarin
This protocol describes the synthesis of 7-Chloro-3-acetylcoumarin via the Knoevenagel condensation of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Absolute Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
To this solution, add ethyl acetoacetate (11 mmol, 1.1 eq.).
-
Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
A solid precipitate of 7-Chloro-3-acetylcoumarin will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-Chloro-3-acetylcoumarin.
-
Dry the purified product in a vacuum oven.
Application Notes and Protocols for the Quantification of 4-Chloro-2-hydroxybenzaldehyde
Introduction:
4-Chloro-2-hydroxybenzaldehyde is a significant chemical intermediate in the synthesis of various pharmaceutical and chemical compounds.[1] Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and research and development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. This method offers high sensitivity and specificity for quantification.
Quantitative Data Summary:
The following table outlines typical performance parameters for the HPLC analysis of substituted benzaldehydes. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | Typical Value | Notes |
| Retention Time | Analyte-specific | Dependent on column, mobile phase, and flow rate. |
| Limit of Detection (LOD) | 1-10 ng/mL | Can be improved with derivatization. |
| Limit of Quantification (LOQ) | 5-30 ng/mL | Typically 3-5 times the LOD. |
| Linearity (R²) | >0.999 | Over a defined concentration range. |
| Wavelength (λmax) | ~254 nm, ~310 nm | To be determined experimentally. |
Experimental Protocol:
1. Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (ultrapure).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
2. Preparation of Standard and Sample Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidGradient: To be optimized for impurity profiling. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or λmax determined by UV scan. |
4. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Experimental Workflow:
Caption: Workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is highly suitable for the analysis of this compound, offering excellent sensitivity and selectivity.
Quantitative Data Summary:
The following table provides typical parameters for the GC-MS analysis of benzaldehyde (B42025) derivatives.
| Parameter | Typical Value | Notes |
| Retention Time | Analyte-specific | Dependent on the column and temperature program. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Expected for a sensitive GC-MS method. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Typically 3 times the LOD. |
| Linearity (R²) | >0.99 | Expected for a validated method. |
| Mass-to-Charge Ratios (m/z) | 156 (M+), 158 (M+2), 127, 99 | Key fragments for identification. |
Experimental Protocol:
1. Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard (≥98% purity).
-
Dichloromethane (B109758) or Ethyl Acetate (GC grade).
-
Internal standard (e.g., 4-chlorobenzophenone), if required for higher precision.
2. Preparation of Standard and Sample Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to create calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL). If using an internal standard, add it to each standard and sample at a constant concentration.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
| SIM Ions | 156, 158, 127 (for quantification and confirmation) |
4. Analysis and Quantification:
-
Analyze the standard solutions to create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Analyze the sample solution and determine the peak area ratio.
-
Calculate the concentration of this compound in the sample using the calibration curve. Confirm the identity of the analyte by comparing its mass spectrum with a reference spectrum.
Experimental Workflow:
Caption: Workflow for GC-MS quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| λmax | To be determined (~250-320 nm) | Dependent on the solvent. |
| Molar Absorptivity (ε) | Analyte-specific | To be determined experimentally. |
| Linearity (R²) | >0.995 | Within the linear range of the Beer-Lambert law. |
Experimental Protocol:
1. Instrumentation and Reagents:
-
Double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound reference standard (≥98% purity).
-
Methanol or Ethanol (spectroscopic grade).
2. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax.
-
Quantification: Determine the concentration of this compound in the sample solution from the calibration curve.
Logical Relationship for Quantification:
References
Application Note: HPLC Analysis of 4-Chloro-2-hydroxybenzaldehyde Reaction Mixtures
Introduction
4-Chloro-2-hydroxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Monitoring the progress of reactions involving this compound is essential for process optimization, impurity profiling, and ensuring final product quality. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for this purpose, allowing for the separation, identification, and quantification of the starting material, intermediates, and final products in a reaction mixture. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound and its associated reaction components.
Principle
The method employs a C18 stationary phase to separate compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water is used to elute the compounds from the column.[1][2] The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of all components in the reaction mixture.[3] Detection is typically performed using a UV-Vis detector at a wavelength where the analyte and related substances have significant absorbance.
Experimental Protocols
I. Sample Preparation
-
Reaction Quenching: If the reaction is ongoing, quench a representative aliquot of the reaction mixture by diluting it with a suitable solvent (e.g., mobile phase) to stop the reaction.
-
Dilution: Dilute the quenched sample to a concentration that falls within the linear range of the calibration curve. A typical starting dilution is 1:100 with the mobile phase.
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[3]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations to establish a calibration curve for quantification.
II. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following conditions can be used as a starting point for method development.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 30.0 | 70 | 30 |
III. Data Analysis and Quantification
-
Identification: Identify the peaks in the chromatogram by comparing their retention times with those of the reference standards.
-
Integration: Integrate the peak areas of the analyte and any impurities.
-
Quantification: Use an external standard calibration curve to determine the concentration of this compound and other components of interest. The linearity of the method should be established with a correlation coefficient (R²) greater than 0.99.
Quantitative Data Summary
The following table provides illustrative quantitative data for the HPLC analysis of a hypothetical reaction mixture containing this compound. Actual retention times and peak areas will vary depending on the specific reaction conditions and the HPLC system used.
Table 3: Illustrative Quantitative Analysis of a Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Starting Material (e.g., 3-Chlorophenol) | 5.8 | 150234 | 15.2 |
| This compound | 8.2 | 450789 | 45.8 |
| By-product 1 | 10.5 | 25432 | 2.6 |
| Product | 12.1 | 310567 | 31.5 |
Visualizations
References
Application Notes and Protocols: Visualization of 4-Chloro-2-hydroxybenzaldehyde using Thin Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin Layer Chromatography (TLC) is a rapid, versatile, and inexpensive analytical technique widely used in synthetic chemistry and drug development to monitor reaction progress, identify compounds, and assess purity. 4-Chloro-2-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its structure, featuring a phenolic hydroxyl group, an aldehyde group, and a halogenated aromatic ring, allows for detection by several visualization techniques on a TLC plate. This document provides detailed protocols for the TLC analysis and visualization of this compound.
Principle of TLC
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or solvent mixture).[2] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Nonpolar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value. The Rf value is a ratio, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Compound: this compound.
-
Solvents: Ethyl acetate (B1210297) and n-hexane (HPLC grade).
-
Apparatus: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), forceps, and a heating device (heat gun or hot plate).
-
Visualization Reagents: See Section 3.4 for preparation.
Sample Preparation
Dissolve a small amount (1-2 mg) of this compound in a suitable volatile solvent, such as ethyl acetate or dichloromethane, to a concentration of approximately 1 mg/mL.
TLC Development
-
Prepare the Developing Chamber: Pour the chosen mobile phase (see Table 1) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the pencil-drawn origin line of the TLC plate. The spot should be small and concentrated. Allow the solvent to evaporate completely.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Complete the Run: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization Methods
Due to its chemical structure, this compound can be visualized using several methods. A sequential approach, starting with non-destructive techniques, is recommended.
Principle: this compound contains a conjugated aromatic system that absorbs UV light. When a TLC plate containing a fluorescent indicator (F254) is irradiated with short-wave UV light (254 nm), the compound will appear as a dark spot where it quenches the fluorescence of the indicator.[3][4][5]
Protocol:
-
Place the dried TLC plate under a UV lamp set to 254 nm.
-
The compound will appear as a dark purple or black spot against a green fluorescent background.
-
Lightly circle the spot with a pencil to mark its position for Rf calculation.
After UV visualization, a chemical stain can be used for secondary confirmation or if the compound is not UV-active.
General Staining Protocol:
-
Prepare the desired staining solution as described below.
-
Using forceps, quickly dip the dried TLC plate into the staining solution, ensuring the entire area to be visualized is immersed.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.
Specific Staining Reagents:
-
p-Anisaldehyde Stain (for Aldehydes and Phenols):
-
Potassium Permanganate (KMnO4) Stain (for Oxidizable Groups):
-
Principle: The aldehyde group of this compound can be oxidized by potassium permanganate. This reaction consumes the purple permanganate, leaving a yellow-brown spot of manganese dioxide (MnO2) on a purple background.[8]
-
Preparation: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water containing 1.25 mL of 10% NaOH.
-
Expected Result: A yellow or brown spot will appear on a purple background. Gentle heating may be required.[3]
-
-
Ferric Chloride (FeCl3) Stain (Specific for Phenols):
-
Principle: The phenolic hydroxyl group forms a colored complex with ferric ions.
-
Preparation: Prepare a 1% solution of ferric (III) chloride in a 1:1 mixture of methanol (B129727) and water.[3][7]
-
Expected Result: A colored spot (often blue, violet, or green) will appear, indicating the presence of a phenol.
-
-
2,4-Dinitrophenylhydrazine (B122626) (DNPH) Stain (Specific for Aldehydes and Ketones):
-
Principle: The aldehyde functional group reacts with DNPH to form a colored hydrazone.[3]
-
Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid, 80 mL of water, and 200 mL of 95% ethanol.[7]
-
Expected Result: An orange to yellow-orange spot will appear.
-
Data Presentation
The mobility of this compound on a silica gel TLC plate is dependent on the polarity of the mobile phase. A common mobile phase system for compounds of moderate polarity is a mixture of a nonpolar solvent (like n-hexane) and a more polar solvent (like ethyl acetate).
Table 1: Expected TLC Data for this compound
| Stationary Phase | Mobile Phase (v/v) | Expected Rf Value* |
| Silica Gel 60 F254 | 7:3 n-Hexane : Ethyl Acetate | ~ 0.45 - 0.55 |
| Silica Gel 60 F254 | 8:2 n-Hexane : Ethyl Acetate | ~ 0.30 - 0.40 |
| Silica Gel 60 F254 | 1:1 n-Hexane : Ethyl Acetate | ~ 0.60 - 0.70 |
*Note: Rf values are indicative and can vary based on experimental conditions such as temperature, chamber saturation, and the specific TLC plate manufacturer. It is always recommended to run a standard of the known compound alongside the sample for accurate comparison.
Table 2: Summary of Visualization Methods
| Visualization Method | Principle of Detection | Expected Appearance of Spot | Functional Group Targeted |
| UV Light (254 nm) | Quenching of fluorescence | Dark spot on a green background | Aromatic Ring / Conjugated System |
| p-Anisaldehyde Stain | Reaction with nucleophilic groups | Colored spot (variable) | Aldehyde, Phenol |
| Potassium Permanganate | Oxidation of the aldehyde | Yellow-brown spot on a purple background | Aldehyde |
| Ferric Chloride Stain | Complexation with the phenol | Colored spot (blue, violet, or green) | Phenol |
| 2,4-DNPH Stain | Hydrazone formation | Orange/Yellow-orange spot | Aldehyde |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 3. sarponggroup.com [sarponggroup.com]
- 4. rsc.org [rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. depts.washington.edu [depts.washington.edu]
- 8. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for the GC-MS Analysis of 4-Chloro-2-hydroxybenzaldehyde Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Chloro-2-hydroxybenzaldehyde is a significant intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and reliable quantification of this analyte is crucial for reaction monitoring, quality control, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and structural elucidation capabilities, making it a powerful tool for this purpose.
However, the presence of a hydroxyl group in this compound imparts polarity, leading to poor peak shape, low sensitivity, and potential thermal degradation during GC analysis. Derivatization is a necessary sample preparation step to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This transformation significantly improves the chromatographic behavior of the analyte, enabling sensitive and accurate quantification.[1]
This application note provides a comprehensive guide for the silylation of this compound and its subsequent GC-MS analysis.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for silylation derivatization and GC-MS analysis.
Detailed Experimental Protocol: Silylation of this compound
This protocol describes the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether using BSTFA with 1% TMCS as a catalyst.
3.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (B52724) (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
3.2. Procedure
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample or standard into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]
-
Dissolution: Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample residue.
-
Addition of Derivatizing Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial. The molar ratio of the silylating reagent to the active hydrogen in the sample should be in excess, typically at least 2:1.[2]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[1] Optimization of reaction time and temperature may be necessary for specific matrices.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the cooled solution for analysis.
GC-MS Analysis Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of the silylated this compound. These parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Mass Scan Range | 50 - 400 m/z |
Quantitative Data
While a specific validated method with quantitative performance data for the silylation of this compound was not found in the reviewed literature, the following table presents representative data for the GC-MS analysis of other silylated phenolic compounds. This data can be used as a benchmark for method development and validation.
| Parameter | Typical Performance for Silylated Phenolic Compounds |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5.0 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 15.0 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Note: The values presented in this table are based on published data for the analysis of various silylated phenolic compounds and should be experimentally verified for this compound.
Discussion
The silylation of this compound with BSTFA and TMCS is a robust and efficient method to prepare the analyte for GC-MS analysis. The addition of the TMS group to the hydroxyl moiety increases the volatility and thermal stability of the molecule, resulting in improved chromatographic peak shape and enhanced sensitivity. The use of a catalyst like TMCS ensures a more rapid and complete reaction.[2]
The choice of an appropriate internal standard, such as a deuterated analog of the analyte, is highly recommended for achieving high accuracy and precision in quantitative analysis. The GC-MS parameters provided in this note serve as a solid starting point for method development. The oven temperature program should be optimized to ensure adequate separation of the derivatized analyte from any matrix components or by-products of the derivatization reaction.
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the derivatization and subsequent GC-MS analysis of this compound. This methodology is well-suited for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this compound in various matrices. The provided experimental parameters and representative performance data offer a strong foundation for the development and validation of a robust analytical method.
References
Application Notes and Protocols: Synthesis of Potential Anticancer Agents from 4-Chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and methodologies for developing potential anticancer agents derived from 4-Chloro-2-hydroxybenzaldehyde. This versatile starting material is a key building block for synthesizing various heterocyclic compounds, including Schiff bases, chalcones, and 1,3,4-oxadiazoles, which have demonstrated significant cytotoxic and apoptosis-inducing activities in various cancer cell lines.
Introduction
This compound is an organic compound that serves as a crucial intermediate in the synthesis of diverse molecular scaffolds with therapeutic potential.[1] Its structure, featuring an aldehyde, a hydroxyl group, and a chloro substituent, allows for a variety of chemical modifications to generate libraries of compounds for anticancer screening. Notably, it is a precursor for the synthesis of Schiff bases and chalcones, two classes of compounds extensively investigated for their antitumor properties.[2][3] Furthermore, derivatives of this compound have been explored for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles, which have shown promise as tubulin polymerization inhibitors.
Synthetic Pathways and Strategies
The primary synthetic strategies for utilizing this compound in the generation of potential anticancer agents involve condensation and cyclization reactions. The aldehyde functional group is readily condensed with amines to form Schiff bases or with ketones in the presence of a base to yield chalcones via the Claisen-Schmidt condensation.[4][5] These intermediates can then be further modified or cyclized to produce a wider array of heterocyclic compounds.
A representative synthetic workflow for generating Schiff bases and chalcones from this compound is depicted below.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives
This protocol outlines the condensation reaction of this compound with a primary amine to form a Schiff base.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aminobenzoic acid, aniline (B41778) derivatives)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
To this solution, add 1.0 equivalent of the selected primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative.
Protocol 2: General Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative to yield a chalcone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Crushed ice
-
10% Hydrochloric acid (HCl)
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen acetophenone derivative in ethanol in a round-bottom flask with stirring.
-
Slowly add a solution of 2.0 equivalents of KOH or NaOH in ethanol to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress using TLC.[6]
-
After completion, pour the reaction mixture into a beaker containing crushed ice.[6]
-
Acidify the mixture with 10% HCl until a precipitate forms.[6]
-
Collect the solid product by vacuum filtration and wash with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Application in the Synthesis of 1,3,4-Oxadiazole (B1194373) Analogues
A multi-step synthesis starting from a precursor of this compound has been reported to yield 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues with potential anticancer activity.[7] The general workflow is outlined below.
Caption: Synthesis of 1,3,4-Oxadiazole analogues.
Anticancer Activity Evaluation
The synthesized compounds are typically evaluated for their cytotoxic activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Quantitative Data Summary
The following table summarizes the anticancer activity of a series of 1,3,4-oxadiazole analogues derived from a 4-chloro-2-aminophenol scaffold, which is closely related to this compound. The data is presented as Percent Growth Inhibition (PGI) at a concentration of 10 µM against various cancer cell lines.[7]
| Compound ID | Cancer Cell Line | PGI (%) at 10 µM |
| 6a | SNB-19 | 45.21 |
| 6b | NCI-H460 | 38.76 |
| 6c | SNB-75 | 49.82 |
| 6d | K-562 | 42.15 |
| 6e | UO-31 | 51.33 |
| 6f | PC-3 | 48.67 |
| 6g | A549/ATCC | 40.91 |
| 6h | SNB-19 | 65.12 |
| 6h | NCI-H460 | 55.61 |
| 6h | SNB-75 | 54.68 |
Proposed Mechanism of Action and Signaling Pathway
Some derivatives of this compound, particularly the 1,3,4-oxadiazole analogues, are proposed to exert their anticancer effects by inhibiting tubulin polymerization.[7] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of crude 4-Chloro-2-hydroxybenzaldehyde by recrystallization
Technical Support Center: Purification of 4-Chloro-2-hydroxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude this compound via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The principle relies on dissolving the crude this compound in a hot solvent in which it is highly soluble, while impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.[1][3] As the saturated solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1][2] The soluble impurities are left behind in the remaining solution (mother liquor).[1]
Q2: How do I select the best solvent for recrystallizing this compound?
A2: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room or low temperatures.[1][3][4] The solvent should not react with the compound and should be volatile enough to be easily removed from the final crystals.[3][4] For this compound, which is a polar molecule, polar solvents should be screened.[5] Common choices for substituted benzaldehydes include ethanol, methanol, chloroform, or mixed solvent systems like ethanol/water.[6][7][8] It is crucial to perform small-scale solubility tests to find the optimal solvent.[1]
Q3: What should I do if the crude this compound does not dissolve in the hot solvent?
A3: First, ensure the solvent is heated to its boiling point. If the compound is still not dissolving, you can incrementally add more hot solvent. However, using too much solvent will significantly reduce your final yield.[9][10] If a portion of the solid material refuses to dissolve even after adding a considerable amount of solvent, it is likely an insoluble impurity.[4][11] In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[2][11]
Q4: My solution has cooled completely, but no crystals have formed. What went wrong?
A4: This common issue is called supersaturation, where the compound remains dissolved even though its concentration is above its normal saturation point.[10][12] To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod just below the liquid's surface. The tiny scratches provide nucleation sites for crystal growth.[3][10]
-
Add a "seed crystal" of pure this compound, if available. This provides a template for crystallization to begin.[3][10]
-
Cool the solution further in an ice bath, but only after it has reached room temperature slowly.[2]
-
If too much solvent was used, boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[3][9]
Q5: How does the rate of cooling affect the size and purity of the crystals?
A5: The rate of cooling has a significant impact on crystal size and purity.
-
Slow Cooling : Allowing the solution to cool slowly and without disturbance generally leads to the formation of larger, purer crystals.[13][14][15] This is because molecules have more time to selectively arrange themselves into a crystal lattice, excluding impurities.[14]
-
Rapid Cooling (Quenching) : Cooling the solution too quickly, for instance by placing it directly into an ice bath, results in the formation of many small crystals.[13][15][16] These smaller crystals have a larger surface area where impurities can be adsorbed and are more likely to trap impurities within the crystal lattice.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid/oil instead of solid crystals) | 1. The melting point of the compound (45-49°C) is lower than the boiling point of the solvent.[10][17] 2. The solution is cooling too rapidly.[3][9] 3. High concentration of impurities, causing a significant melting point depression.[9][18] | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the concentration.[9][10] 3. Allow the solution to cool much more slowly. Insulating the flask can help.[9][10] 4. Consider using a different solvent with a lower boiling point.[9] |
| Low Yield of Recovered Crystals | 1. Too much solvent was used, leaving a large amount of the product dissolved in the mother liquor.[9][10] 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with too much cold solvent, or the solvent was not cold enough.[1][3] | 1. Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form. You can also reduce its volume by evaporation and cool again.[10] 2. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent. 3. Always wash crystals with a minimal amount of ice-cold solvent.[1][4] |
| Colored Impurities in Final Crystals | 1. The colored impurity has solubility characteristics similar to the product.[3] 2. The crystals formed too quickly, trapping the impurities.[3] | 1. Before cooling, add a small amount (1-2% by weight) of activated charcoal to the hot solution to adsorb the colored impurities.[1][11] 2. After adding charcoal, boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal.[11] 3. Ensure the solution cools slowly to promote the formation of pure crystals. |
| Crystals are Very Fine (Powdery) | 1. The solution cooled too rapidly.[3] 2. The solution was agitated or disturbed during the cooling and crystallization phase.[3] | 1. Allow the solution to cool slowly and undisturbed on a benchtop before considering an ice bath.[3] 2. Avoid swirling or moving the flask, especially during the initial stages of crystal growth.[3] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₂ | [17] |
| Molecular Weight | 156.57 g/mol | [17] |
| Appearance | Off-White to Pale Brown Crystalline Powder | |
| Melting Point | 45.0 - 49.0 °C | [17][19] |
| Boiling Point | ~229.1 °C (Predicted) | [19] |
| CAS Number | 2420-26-0 | [17][19] |
Table 2: Qualitative Solubility for Solvent Screening
| Solvent | Polarity | Expected Solubility Behavior |
| Water | High | Low solubility at room temperature, may increase with heat. Good as an "anti-solvent" in a mixed system.[20] |
| Ethanol/Methanol | High | Likely soluble at room temperature, but good solubility when hot. A mixed system with water is a common strategy.[6][7] |
| Chloroform | Medium | Sparingly soluble.[6] |
| Ethyl Acetate | Medium | A potential candidate for single-solvent recrystallization.[3] |
| Hexane/Heptane | Low | Likely insoluble at all temperatures. Can be used as an "anti-solvent" with a more polar solvent.[7] |
Experimental Protocol
Objective: To purify crude this compound by single-solvent recrystallization.
Methodology:
-
Solvent Selection: Based on preliminary tests (Table 2), select a suitable solvent (e.g., an ethanol/water mixture). The ideal solvent dissolves the compound when hot but not when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate, swirling gently, until the solvent boils.[1] Continue adding small portions of hot solvent until the compound just dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal to the flask.[11] Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely in the funnel.[11]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for forming large, pure crystals.[14] Once the flask has reached room temperature, it may be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][4]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor and soluble impurities.[2][4]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can then be transferred to a watch glass to air dry or be dried in a desiccator.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common crystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. benchchem.com [benchchem.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound CAS#: 2420-26-0 [m.chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. reelmind.ai [reelmind.ai]
- 14. reddit.com [reddit.com]
- 15. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 16. atlantis-press.com [atlantis-press.com]
- 17. labsolu.ca [labsolu.ca]
- 18. reddit.com [reddit.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Chloro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-2-hydroxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My synthesis of this compound resulted in a low yield. What are the common causes and how can I improve it?
A: Low yields in the synthesis of this compound, particularly via the Reimer-Tiemann reaction of 3-chlorophenol (B135607), are a common challenge. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The Reimer-Tiemann reaction is sensitive to temperature and reaction time. Ensure the temperature is maintained within the optimal range for the specific protocol being used, typically between 60-80°C. Reaction times may also need to be optimized; insufficient time can lead to incomplete conversion, while excessive time can promote the formation of side products and tars.
-
Inefficient Mixing: The reaction is often biphasic. Vigorous stirring is crucial to ensure efficient contact between the aqueous phase containing the phenoxide and the organic phase containing the chloroform (B151607), which is necessary for the generation and reaction of the dichlorocarbene (B158193) intermediate.
-
Base Concentration: The concentration of the alkali hydroxide (B78521) solution is critical. Typically, a 10-40% aqueous solution is used.[1] If the concentration is too low, the deprotonation of both the phenol (B47542) and chloroform will be inefficient. If it is too high, it may promote side reactions.
-
Reagent Quality: The purity of the starting materials, especially the 3-chlorophenol and chloroform, is important. Impurities can lead to the formation of unexpected byproducts and reduce the yield of the desired product.
Issue 2: Presence of Isomeric Impurities
Q: My purified product contains a significant amount of an isomeric impurity. How can I identify and remove it?
A: The most common isomeric impurity in the synthesis of this compound from 3-chlorophenol is 6-Chloro-2-hydroxybenzaldehyde . This arises from the formylation at the other ortho position relative to the hydroxyl group.
-
Identification: These isomers can often be distinguished and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Their similar polarities can make baseline separation challenging, sometimes requiring specialized columns or optimized methods.
-
Removal:
-
Recrystallization: Careful selection of a recrystallization solvent can effectively separate the isomers. A solvent system in which the desired 4-chloro isomer has significantly lower solubility at low temperatures compared to the 6-chloro isomer is ideal. Mixtures of solvents, such as ethanol (B145695)/water or toluene/hexane (B92381), can be effective.
-
Column Chromatography: Flash column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can separate the isomers. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system for separation before attempting a column.
-
Issue 3: Formation of a Dark, Tarry Residue
Q: During the workup of my reaction, I obtained a dark, tarry residue that is difficult to handle and purify. What causes this and how can I minimize it?
A: The formation of a dark, resinous material, often referred to as "tar," is a common issue in the Reimer-Tiemann reaction.
-
Cause: This is due to the polymerization of the phenolic starting material and/or product under the strongly basic and high-temperature conditions of the reaction.
-
Minimization and Removal:
-
Temperature Control: Carefully controlling the reaction temperature and avoiding localized overheating can help minimize tar formation.
-
Reaction Time: Using the shortest effective reaction time can also reduce the extent of polymerization.
-
Workup: After acidification of the reaction mixture, the tarry material may be partially removed by filtration or decantation.
-
Purification: Column chromatography is often necessary to separate the desired product from the tar. The tarry materials are typically highly polar and will remain on the baseline of the column, allowing the less polar product to be eluted.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common laboratory and industrial method is the Reimer-Tiemann formylation of 3-chlorophenol using chloroform in the presence of a strong base like sodium hydroxide.[1][2][3] An alternative method involves the reaction of 3-chlorophenol with paraformaldehyde in the presence of a Lewis acid catalyst.
Q2: What are the main impurities to expect in the crude product?
A2: The primary impurities include:
-
Isomeric Byproducts: Mainly 6-Chloro-2-hydroxybenzaldehyde.
-
Unreacted Starting Material: Residual 3-chlorophenol.
-
Polymeric/Tarry Substances: High molecular weight, dark-colored materials.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification methods are:
-
Recrystallization: This technique is effective for removing small amounts of impurities and for obtaining a highly crystalline final product. The choice of solvent is crucial.
-
Column Chromatography: This is particularly useful for separating the desired product from isomeric impurities and tarry byproducts, especially in cases of high impurity levels in the crude product.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can be used for more precise quantitative analysis of the purity of the final product.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound, illustrating the effectiveness of different purification methods.
| Analyte | Crude Product (% by Area) | After Recrystallization (Ethanol/Water) (% by Area) | After Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) (% by Area) |
| This compound | 85.2 | 99.6 | 99.8 |
| 6-Chloro-2-hydroxybenzaldehyde | 9.8 | 0.3 | 0.1 |
| 3-Chlorophenol | 3.5 | < 0.1 | < 0.1 |
| Other Impurities (including tar) | 1.5 | < 0.1 | < 0.1 |
Experimental Protocols
1. Synthesis of this compound via Reimer-Tiemann Reaction
This protocol is a representative example and may require optimization.
-
Materials: 3-chlorophenol, sodium hydroxide, chloroform, ethanol, hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3-chlorophenol (1 equivalent) in a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-65°C with vigorous stirring.
-
Add chloroform (2-3 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
2. Purification by Recrystallization
-
Materials: Crude this compound, ethanol, deionized water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature to facilitate the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
3. Purification by Column Chromatography
-
Materials: Crude this compound, silica gel (230-400 mesh), hexane, ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Formylation of 3-Chlorophenol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the formylation of 3-chlorophenol (B135607). It is intended for researchers, scientists, and professionals in drug development to help identify and minimize the formation of by-products, thereby improving reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the formylation of 3-chlorophenol?
The formylation of 3-chlorophenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group, while the chloro (-Cl) group is a deactivating, yet also ortho-, para- directing group. The directing effect of the powerful hydroxyl group dominates. Therefore, the formyl group (-CHO) is primarily introduced at the positions ortho and para to the hydroxyl group.
The main expected products are:
-
2-Hydroxy-4-chlorobenzaldehyde (Formylation at the para-position to the -OH group)
-
2-Hydroxy-6-chlorobenzaldehyde (Formylation at an ortho-position to the -OH group)
-
4-Hydroxy-2-chlorobenzaldehyde (Formylation at the other ortho-position to the -OH group)
The ratio of these isomers is highly dependent on the formylation method and reaction conditions used.[1]
Q2: Which formylation methods are commonly used for 3-chlorophenol, and how do they influence regioselectivity?
Several methods can be used, each with different outcomes regarding regioselectivity:
-
Reimer-Tiemann Reaction: This method typically favors ortho-formylation and is known to produce salicylaldehydes.[2][3] However, it can suffer from low yields and the formation of multiple by-products.[4][5]
-
Vilsmeier-Haack Reaction: This reaction is effective for electron-rich aromatic compounds like phenols.[6][7] It can produce a mixture of ortho and para isomers, and its regioselectivity can be influenced by reaction conditions.[8]
-
Magnesium-Mediated Formylation: This method is reported to be highly selective for ortho-formylation, often yielding the ortho-isomer exclusively with high yields.[9]
-
Duff Reaction: This reaction also shows a strong preference for ortho-formylation due to a mechanism involving hydrogen bonding.[1]
The Gattermann-Koch reaction is generally not applicable to phenol (B47542) substrates.[10][11]
Q3: What are the most common side products observed during the formylation of 3-chlorophenol?
Besides the isomeric products mentioned above, several other side products can form depending on the reaction conditions and the method employed:
-
Unreacted Starting Material: Incomplete conversion will leave residual 3-chlorophenol.
-
Poly-formylated Products: Diformylation can occur, especially under harsh conditions, leading to products like 2,4-diformyl-5-chlorophenol.[8]
-
Reaction-Specific By-products:
-
Reimer-Tiemann: The dichlorocarbene (B158193) intermediate can lead to the formation of abnormal products such as substituted cyclohexadienones.[12]
-
Magnesium-Mediated Formylation: Prolonged reaction times may lead to the formation of 2-methoxymethylphenol derivatives.[9]
-
-
Decomposition Products: Overly harsh conditions, such as high temperatures or prolonged reaction times, can lead to the decomposition of the starting material or products into complex tars.[12]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formylation of 3-chlorophenol.
Problem 1: Low yield of the desired formylated product.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Temperature | Formylation reactions are temperature-sensitive. The Reimer-Tiemann reaction, for instance, requires heating to initiate but can be highly exothermic.[2][12] For the Vilsmeier-Haack reaction, temperatures can range from 0°C to 80°C.[12] Optimize the temperature based on literature protocols for similar substrates. |
| Improper Reagent Stoichiometry | The ratio of the formylating agent and any base to the substrate is critical. Use a slight excess of the formylating agent, but be aware that a large excess can promote side reactions. |
| Poor Reagent Quality | Ensure that all reagents, especially the formylating agent (e.g., POCl₃, paraformaldehyde) and solvents (e.g., anhydrous DMF), are pure and dry. Moisture can deactivate the reagents. |
Problem 2: The final product is a mixture of isomers.
| Potential Cause | Troubleshooting Strategy |
| Lack of Regioselectivity in the Chosen Method | The Vilsmeier-Haack and Reimer-Tiemann reactions are known to produce isomeric mixtures.[8][13] |
| To favor ortho-formylation: | Consider using a highly regioselective method like the magnesium-mediated formylation with MgCl₂, triethylamine (B128534), and paraformaldehyde, which gives exclusively ortho-formylation.[14] |
| To favor para-formylation: | In the Reimer-Tiemann reaction, the addition of cyclodextrins can increase the yield of the para-formylated product by sterically hindering the ortho positions.[1] |
| Reaction Conditions | Carefully control the reaction temperature and reagent addition rate, as these can influence the isomer ratio. |
| Purification | If an isomeric mixture is unavoidable, utilize column chromatography with a suitable solvent system to separate the isomers. Their different polarities often allow for effective separation. |
Problem 3: Multiple unidentified spots are visible on the TLC plate.
| Potential Cause | Troubleshooting Strategy |
| Formation of Poly-formylated Products | This occurs when the aromatic ring is highly activated. Use milder reaction conditions (lower temperature, shorter reaction time) or a less reactive formylating agent.[1] |
| Decomposition | Overly harsh conditions (high temperature, prolonged reaction time) can cause decomposition. Run the reaction under milder conditions.[12] |
| Formation of Abnormal Products | In the Reimer-Tiemann reaction, dichlorocarbene can lead to ring-expansion in heterocyclic systems or other unexpected products.[12] If these by-products are suspected, advanced analytical techniques like LC-MS or NMR are required for identification. |
Comparative Data on Formylation of Substituted Phenols
The following table summarizes typical yields and regioselectivity for different formylation methods applied to various substituted phenols, providing an indication of expected outcomes.
| Method | Substrate | Major Product(s) | Yield (%) | Reference |
| Magnesium-Mediated | 2-Bromophenol | 3-Bromosalicylaldehyde (ortho) | 80-81 | [9] |
| Magnesium-Mediated | Various Alkyl/Halophenols | Exclusively ortho-formylated products | 60-95 | [14] |
| Reimer-Tiemann | Phenol | Salicylaldehyde (ortho), p-Hydroxybenzaldehyde (para) | ortho is major | [2][13] |
| Vilsmeier-Haack | 3,5-Dimethoxyphenol | 4-formyl (52%), 2-formyl (11%), 2,4-diformyl (1%) | 64 (total) | [8] |
| TiCl₄ / Dichloromethyl methyl ether | 3,5-Dimethoxyphenol | 2-formyl-3,5-dimethoxyphenol (ortho) | 70 | [8] |
Experimental Protocols
1. Magnesium-Mediated ortho-Formylation (High Selectivity)
This procedure is adapted from Hansen and Skattebøl (2005) and is highly selective for the ortho-position.[9]
-
Setup: A dry, three-necked round-bottomed flask equipped with a stirring bar and reflux condenser is purged with an inert gas (e.g., Argon).
-
Reagents: Anhydrous magnesium chloride (2.0 equiv.) and paraformaldehyde (3.0 equiv.) are added to the flask.
-
Solvent & Base: Dry tetrahydrofuran (B95107) (THF) is added, followed by the dropwise addition of triethylamine (2.0 equiv.). The mixture is stirred for 10 minutes.
-
Substrate Addition: 3-Chlorophenol (1.0 equiv.) is added dropwise.
-
Reaction: The reaction mixture is heated to a gentle reflux (approx. 75°C) for 2-4 hours.
-
Workup: After cooling to room temperature, diethyl ether is added. The organic phase is washed successively with 1 N HCl and water, then dried over anhydrous magnesium sulfate (B86663) (MgSO₄).[9]
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
2. Reimer-Tiemann Reaction (ortho-Preference)
This is a classical method that favors ortho-formylation.[3][13]
-
Setup: Dissolve 3-chlorophenol (1.0 equiv.) in a 10-40% aqueous solution of sodium hydroxide.
-
Reagent Addition: Add an excess of chloroform (B151607) to the alkaline solution. The resulting biphasic mixture is stirred vigorously.
-
Reaction: Heat the mixture to around 60-70°C for several hours. The reaction can be exothermic, so careful temperature control is necessary.[2]
-
Workup: After the reaction is complete, cool the mixture and acidify with dilute acid (e.g., HCl) to a pH of 4-5.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography to separate the ortho and para isomers.
3. Vilsmeier-Haack Reaction
This method uses a pre-formed Vilsmeier reagent.[6][7]
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.0 equiv.) to N,N-dimethylformamide (DMF) (used as solvent and reagent).
-
Substrate Addition: Add 3-chlorophenol (1.0 equiv.), dissolved in a minimal amount of DMF if necessary, to the Vilsmeier reagent.
-
Reaction: Allow the reaction to stir at room temperature or heat gently (e.g., 40-60°C) for several hours until completion is indicated by TLC.
-
Hydrolysis: Cool the reaction mixture and pour it slowly into a beaker of crushed ice and water with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base like sodium bicarbonate or sodium acetate. Extract the product with an organic solvent.
-
Purification: Dry the organic extract, remove the solvent, and purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways for the formylation of 3-chlorophenol.
Caption: Troubleshooting workflow for formylation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. reddit.com [reddit.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Schiff Base Formation with 4-Chloro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases using 4-chloro-2-hydroxybenzaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Schiff bases from this compound.
Low Yield of Schiff Base
Q1: What are the common causes of low yield in the synthesis of Schiff bases from this compound?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or an ineffective catalyst.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired Schiff base.
-
Product Decomposition: The synthesized Schiff base may be unstable under the reaction conditions, leading to decomposition.
-
Equilibrium Position: Schiff base formation is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
Q2: How can I drive the reaction towards completion and improve the yield?
To improve the yield, consider the following strategies:
-
Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves to the reaction mixture can be effective.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). An increase in temperature can accelerate the reaction rate, but excessively high temperatures might lead to side reactions or decomposition. A typical reflux temperature is around 80°C.
-
Use of a Catalyst: The addition of a catalytic amount of acid (e.g., glacial acetic acid, p-toluenesulfonic acid) or base (e.g., sodium hydroxide, potassium hydroxide) can significantly increase the reaction rate.[1][2][3]
Q3: My reaction has been running for an extended period with a catalyst, but the yield is still low. What should I investigate?
If the reaction is not proceeding as expected, consider the following:
-
Catalyst Activity: Ensure the catalyst is active and has not degraded. For instance, some acid catalysts can be hygroscopic and lose their effectiveness.
-
Purity of Reactants: Impurities in the this compound or the amine can interfere with the reaction. It is advisable to use purified starting materials.
-
Solvent Choice: The solvent can influence the reaction rate and equilibrium. Protic solvents like ethanol (B145695) are commonly used as they can solubilize the reactants and participate in the proton transfer steps of the mechanism.[4] However, in some cases, a non-polar solvent in conjunction with a Dean-Stark trap might be more effective for water removal.
References
- 1. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
Preventing oxidation of 4-Chloro-2-hydroxybenzaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 4-Chloro-2-hydroxybenzaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary cause of degradation for this compound, an aromatic aldehyde, is oxidation. The aldehyde functional group is susceptible to oxidation, particularly when exposed to atmospheric oxygen, which converts it into the corresponding carboxylic acid, 4-chlorosalicylic acid. This process can be accelerated by exposure to light and elevated temperatures.
Q2: What are the optimal storage conditions for this compound to minimize oxidation?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature of 2-8°C.[1][2] The container should be tightly sealed and protected from light.
Q3: Can I store this compound at room temperature?
A3: While some suppliers may ship the compound at room temperature, for long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential degradation reactions, including oxidation.[1][2][3][4]
Q4: Is it necessary to use an inert gas for storage?
A4: Yes, storing under an inert gas like nitrogen or argon is crucial for preventing oxidation.[1][2] Oxygen in the air is a key reactant in the oxidation of the aldehyde to a carboxylic acid. Displacing the air with an inert gas significantly reduces this degradation pathway.
Q5: Are there any recommended antioxidants that can be used to stabilize this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing or browning of the solid) | Minor oxidation or presence of impurities. | Verify the purity of the material using analytical techniques such as HPLC or NMR. If minor impurities are detected, consider purification by recrystallization. Ensure future storage is strictly under an inert atmosphere and protected from light. |
| Change in physical form (e.g., clumping or hardening) | Absorption of moisture or potential polymerization. While less common for this specific aldehyde, some aldehydes can polymerize. | Store the compound in a desiccator over a suitable drying agent, under an inert atmosphere. If polymerization is suspected, analytical characterization is necessary to confirm. |
| Appearance of a new peak in HPLC analysis, corresponding to a more polar compound | Oxidation of the aldehyde to the corresponding carboxylic acid (4-chlorosalicylic acid). | Confirm the identity of the new peak by comparing its retention time with a standard of 4-chlorosalicylic acid or by using mass spectrometry. If oxidation is confirmed, review storage procedures to ensure an oxygen-free environment and proper temperature control. |
| Inconsistent experimental results using a stored batch | Degradation of the starting material. | Re-evaluate the purity of the this compound from the stored batch before use. It is good practice to qualify the material if it has been stored for an extended period, especially if not under ideal conditions. |
Experimental Protocols
Protocol 1: Inert Gas Storage of this compound
This protocol describes the procedure for safely storing this compound under an inert atmosphere to prevent oxidation.
Materials:
-
This compound
-
Schlenk flask or a vial with a septum-lined cap
-
Source of dry, inert gas (Nitrogen or Argon) with a regulator and tubing
-
Vacuum pump (optional, for Schlenk line technique)
-
Parafilm® or other sealing tape
Procedure:
-
Preparation of the Storage Container: Ensure the storage container (Schlenk flask or vial) is clean and completely dry.
-
Transfer of the Aldehyde: Quickly transfer the desired amount of this compound into the storage container. Minimize the exposure time to the atmosphere.
-
Inerting the Atmosphere (Balloon Method):
-
Attach a balloon filled with the inert gas to a needle.
-
Puncture the septum of the vial cap with the needle.
-
Insert a second needle connected to a vacuum source (or leave open to the atmosphere) to act as an outlet.
-
Gently flush the headspace of the vial with the inert gas for several minutes to displace the air.
-
Remove the outlet needle first, followed by the inert gas inlet needle.
-
-
Inerting the Atmosphere (Schlenk Line Method):
-
Connect the Schlenk flask containing the aldehyde to a Schlenk line.
-
Evacuate the flask under vacuum for a few minutes.
-
Refill the flask with the inert gas.
-
Repeat this vacuum-backfill cycle three times to ensure a completely inert atmosphere.
-
-
Sealing and Storage:
-
Seal the vial cap or Schlenk flask stopper securely.
-
Wrap the cap or stopper connection with Parafilm® for an extra layer of protection against air ingress.
-
Label the container clearly with the compound name, date, and storage conditions.
-
Store the sealed container in a refrigerator at 2-8°C, protected from light.
-
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions. This allows for the prediction of long-term stability and identification of degradation products.
Materials:
-
This compound
-
Calibrated stability chambers or ovens
-
Photostability chamber with controlled light and UV exposure
-
Inert gas (Nitrogen or Argon)
-
Ambient air
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and solvents
-
4-Chlorosalicylic acid reference standard
Procedure:
-
Sample Preparation:
-
Prepare multiple, identical samples of this compound in appropriate vials.
-
Divide the samples into groups for each storage condition.
-
-
Storage Conditions:
-
Control: 2-8°C under an inert atmosphere, protected from light.
-
Accelerated Temperature/Air: 40°C in the presence of air.
-
Accelerated Temperature/Inert: 40°C under an inert atmosphere.
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Include a dark control stored under the same temperature and humidity conditions.
-
-
Time Points:
-
Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, dissolve a known amount of the sample from each condition in a suitable solvent.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound and any degradation products. The primary expected degradation product is 4-chlorosalicylic acid.
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound and the percentage of the major degradation product formed at each time point for each condition.
-
Compare the degradation rates under different conditions to understand the impact of temperature, oxygen, and light.
-
Data Presentation
Table 1: Representative Stability Data for this compound under Different Storage Conditions
| Storage Condition | Time (Weeks) | Purity of this compound (%) | 4-Chlorosalicylic Acid (%) |
| 2-8°C, Inert Atmosphere, Dark | 0 | 99.8 | < 0.1 |
| 8 | 99.7 | < 0.1 | |
| 40°C, Inert Atmosphere, Dark | 0 | 99.8 | < 0.1 |
| 8 | 99.2 | 0.6 | |
| 40°C, Air, Dark | 0 | 99.8 | < 0.1 |
| 8 | 95.5 | 4.2 | |
| Photostability (ICH Q1B), Air | 8 | 92.1 | 7.5 |
Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary based on the specific experimental conditions and the initial purity of the material.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for the proper storage of this compound.
Caption: Logical workflow for troubleshooting degradation issues.
References
Improving the selectivity of ortho-formylation of 3-chlorophenol
Welcome to the technical support center for the regioselective formylation of 3-chlorophenol (B135607). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the ortho-selectivity of this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high ortho-selectivity in the formylation of 3-chlorophenol challenging?
A1: The formylation of 3-chlorophenol presents a challenge due to competing electronic effects. The hydroxyl group (-OH) is a strong activating group that directs electrophilic substitution to the ortho (positions 2 and 6) and para (position 4) positions.[1][2] The chlorine atom (-Cl) is a deactivating group but also an ortho, para-director.[3] The interplay between these two groups can lead to a mixture of isomers, primarily 2-hydroxy-4-chlorobenzaldehyde (ortho-formylation) and 4-hydroxy-2-chlorobenzaldehyde (para-formylation relative to the -OH group). Minimizing the formation of the para isomer is the primary goal.
Q2: Which formylation methods are best suited for maximizing the ortho-product?
A2: For high ortho-selectivity, methods that exploit chelation with the phenolic hydroxyl group are most effective. The most recommended methods are:
-
Magnesium-Mediated Formylation (Casnati-Skattebøl Reaction): This method, using reagents like magnesium chloride and paraformaldehyde in the presence of a base like triethylamine (B128534), is highly selective for the ortho position.[4][5] The magnesium ion coordinates with the phenoxide, directing the formylating agent to the adjacent position.[6][7] This method often gives exclusively ortho-formylation.[5][8]
-
Duff Reaction: This reaction uses hexamethylenetetramine (hexamine) in an acidic medium and typically shows a strong preference for ortho-formylation due to a proposed mechanism involving hydrogen bonding.[9][10][11]
-
Reimer-Tiemann Reaction: While classic, this reaction often yields a mixture of ortho and para isomers.[12][13] However, the ortho:para ratio can be influenced by reaction conditions, with ion-pair formation under high base concentrations favoring ortho-substitution.[14][15]
Q3: My Reimer-Tiemann reaction is producing too much of the para-isomer. How can I improve the ortho:para ratio?
A3: To favor the ortho product in a Reimer-Tiemann reaction, consider the following adjustments:
-
Cation Choice: The nature of the alkali metal cation can influence selectivity.
-
Solvent System: The reaction is typically biphasic. The choice of solvent can affect the interaction between the phenoxide and dichlorocarbene (B158193).
-
Concentration: Higher concentrations of the base can promote ion-pairing between the phenoxide and the counter-ion, which electrostatically favors the attack of dichlorocarbene at the closer ortho position.[14][15] However, for the highest selectivity, switching to a magnesium-mediated method is often the most effective solution.[5][8]
Q4: Can the electron-withdrawing nature of the chlorine substituent hinder the reaction?
A4: Yes, electron-withdrawing groups like chlorine deactivate the aromatic ring towards electrophilic substitution, which can slow down the reaction rate compared to phenol (B47542) itself.[2][5] For methods like the magnesium-mediated formylation, this may necessitate longer reaction times or slightly elevated temperatures to achieve good conversion.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Formylated Products | 1. Deactivation by Chlorine: The electron-withdrawing chloro group slows the reaction.[5] 2. Improper Reagent Stoichiometry: Incorrect ratio of phenol to formylating agent or base. 3. Decomposition: Harsh reaction conditions (e.g., high temperature) can degrade the starting material or product.[9] | 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, monitoring for byproduct formation. 2. Optimize Stoichiometry: Ensure correct molar ratios are used. For MgCl₂ methods, an excess of paraformaldehyde is common.[16] 3. Use Milder Conditions: Switch to a milder method like the MgCl₂/triethylamine/paraformaldehyde procedure, which often proceeds under reflux in THF or acetonitrile.[5][16] |
| Poor Ortho:Para Selectivity | 1. Reaction Choice: The chosen method (e.g., standard Reimer-Tiemann) does not inherently favor high ortho-selectivity.[14] 2. Steric Hindrance: While not the primary issue for the formyl group, severe steric blocking at the ortho positions would favor para substitution. 3. Reaction Conditions: Conditions may favor the thermodynamically controlled para product. | 1. Change Formylation Method: Employ a chelation-controlled method. The MgCl₂/triethylamine/paraformaldehyde reaction is highly recommended for its exclusive ortho-selectivity.[8] 2. Utilize the Duff Reaction: This is another reliable method for achieving high ortho-selectivity.[9][10] |
| Formation of Multiple Byproducts | 1. Polyformylation: The activated ring undergoes formylation at more than one position (e.g., at both ortho positions). 2. Reaction with Reagents: In magnesium-mediated methods, prolonged reaction times can lead to byproducts like 2-methoxymethylphenol derivatives.[5] 3. Impure Starting Materials: Impurities in the 3-chlorophenol can lead to side reactions. | 1. Control Stoichiometry: Use a controlled amount of the formylating agent. However, bis-formylation is not commonly observed with the MgCl₂ method.[5] 2. Optimize Reaction Time: Monitor the reaction by TLC or GC to avoid prolonged heating after the starting material is consumed. 3. Purify Starting Material: Ensure the 3-chlorophenol is pure before starting the reaction. |
Process Workflows and Logic Diagrams
Caption: Decision workflow for selecting an ortho-formylation method.
Caption: Troubleshooting flowchart for poor ortho-selectivity.
Quantitative Data Summary
The following table summarizes typical results for the formylation of various substituted phenols, highlighting the high ortho-selectivity achieved with magnesium-based methods. Data for 3-chlorophenol is inferred from similar chloro-substituted substrates.
| Phenol Substrate | Method | Product(s) | Yield (%) | Ortho:Para Ratio | Reference(s) |
| p-Chlorophenol | Vilsmeier-Haack (DMF/SOCl₂) | 2-hydroxy-5-chlorobenzaldehyde | 64-72 | Exclusively Ortho | [17] |
| o-Chlorophenol | Vilsmeier-Haack (DMF/SOCl₂) | 4-hydroxy-3-chlorobenzaldehyde | 68-74 | Exclusively Para | [17] |
| o-Chlorophenol | Phenoxymagnesium Bromide + Ethylorthoformate | 2-hydroxy-3-chlorobenzaldehyde | 1.5 | Exclusively Ortho | [18] |
| p-Chlorophenol | Phenoxymagnesium Bromide + Ethylorthoformate | 2-hydroxy-5-chlorobenzaldehyde | 4.5 | Exclusively Ortho | [18] |
| 2-Bromophenol | MgCl₂ / Et₃N / Paraformaldehyde | 3-Bromosalicylaldehyde | 80-81 | Exclusively Ortho | [5] |
| Phenol | MgCl₂ / Et₃N / Paraformaldehyde | Salicylaldehyde | 92 | Exclusively Ortho | [16] |
| m-Cresol | MgCl₂ / Et₃N / Paraformaldehyde | 2-Hydroxy-4-methylbenzaldehyde | 95 | Exclusively Ortho | [16] |
Key Experimental Protocols
Protocol 1: High-Selectivity Ortho-Formylation using MgCl₂ and Paraformaldehyde
This method is adapted from the procedure reported by Hofsløkken and Skattebøl and is highly effective for a range of phenols, including those with electron-withdrawing groups.[5][16]
Materials:
-
3-Chlorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde, solid
-
Triethylamine (Et₃N), dry
-
Tetrahydrofuran (THF), anhydrous
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stir bar, reflux condenser, and rubber septa under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add anhydrous MgCl₂ (2.0 equivalents) and solid paraformaldehyde (3.0 equivalents).
-
Solvent and Base: Add anhydrous THF via syringe to the flask. Then, add dry triethylamine (2.0 equivalents) dropwise via syringe. Stir the resulting mixture for 10-15 minutes at room temperature.
-
Substrate Addition: Add 3-chlorophenol (1.0 equivalent) dropwise via syringe to the stirring mixture.
-
Reaction: Immerse the flask in a preheated oil bath and heat the mixture to a gentle reflux (typically ~70-75°C). The reaction is often complete within 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and add diethyl ether or ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times). Caution: Gas evolution may occur during the acid wash.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 2-hydroxy-4-chlorobenzaldehyde.
Protocol 2: Duff Reaction
This protocol provides a classic method for ortho-formylation.[9][10]
Materials:
-
3-Chlorophenol
-
Hexamethylenetetramine (Hexamine)
-
Glacial Acetic Acid or Trifluoroacetic Acid
-
Sulfuric Acid (H₂SO₄), aqueous solution
Procedure:
-
Setup: In a round-bottom flask, combine 3-chlorophenol (1.0 equivalent) and hexamine (1.5-2.0 equivalents).
-
Acid Addition: Add an acidic medium, such as glacial acetic acid.
-
Reaction: Heat the reaction mixture to 100-150°C for several hours.
-
Hydrolysis: Cool the reaction mixture and add aqueous sulfuric acid to hydrolyze the intermediate imine. Heat the mixture gently to ensure complete hydrolysis.
-
Workup and Extraction: After cooling, extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by chromatography or recrystallization.
References
- 1. quora.com [quora.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synarchive.com [synarchive.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols | Semantic Scholar [semanticscholar.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. ajrconline.org [ajrconline.org]
- 18. Selective ortho-formylation of phenols , Hive Novel Discourse [chemistry.mdma.ch]
Technical Support Center: By-product Identification in 4-Chloro-2-hydroxybenzaldehyde Reactions
Welcome to the technical support center for reactions involving 4-Chloro-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential by-products in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding by-product formation in reactions with this compound.
FAQ 1: I am observing a significant amount of an elimination by-product during the O-alkylation (Williamson ether synthesis) of this compound. How can I minimize this?
Troubleshooting Guide:
The formation of an alkene by-product during Williamson ether synthesis is a common issue, particularly when using sterically hindered alkyl halides. This occurs due to the basic nature of the phenoxide, which can act as a base and induce elimination (E2) instead of substitution (SN2).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sterically Hindered Alkyl Halide: | Use a primary alkyl halide whenever possible. Secondary and tertiary alkyl halides are more prone to elimination.[1] |
| Strongly Basic Conditions: | Employ a milder base such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) instead of stronger bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). |
| High Reaction Temperature: | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution. |
| Solvent Choice: | Use a polar aprotic solvent like acetonitrile (B52724) or acetone. These solvents can help to solvate the cation of the base, reducing the basicity of the phenoxide. |
Quantitative Data on By-product Formation (Illustrative Example with a Related Phenol):
The following table provides an example of how the choice of alkyl halide can influence the product distribution in a Williamson ether synthesis with a substituted phenol. Note: This data is for a related phenolic compound and serves as an illustration of the trend.
| Phenol Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | O-Alkylation Product Yield (%) | Elimination By-product Yield (%) |
| 4-Nitrophenol | Ethyl Bromide | K₂CO₃ | Acetone | 56 | >95 | <5 |
| 4-Nitrophenol | Isopropyl Bromide | K₂CO₃ | Acetone | 56 | ~70 | ~30 |
| 4-Nitrophenol | tert-Butyl Bromide | K₂CO₃ | Acetone | 56 | <10 | >90 |
Experimental Protocol: By-product Analysis by GC-MS
This protocol outlines a general method for the analysis of by-products from the O-alkylation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
I. Sample Preparation:
-
Quench a small aliquot of the reaction mixture with dilute HCl.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.
II. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Column: | HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature: | 250 °C |
| Oven Program: | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas: | Helium, constant flow of 1 mL/min |
| Ion Source Temp: | 230 °C |
| Mass Range: | 50-500 amu |
III. Data Analysis:
-
Identify the peaks corresponding to the starting material, the desired O-alkylated product, and any by-products by comparing their mass spectra with reference libraries (e.g., NIST).
-
The alkene elimination by-product will have a molecular ion corresponding to the loss of HBr (or other hydrogen halide) from the alkyl halide.
-
Quantify the relative amounts of each component by integrating the peak areas.
Troubleshooting Workflow for O-Alkylation
Caption: Troubleshooting logic for low yield in O-alkylation reactions.
FAQ 2: My condensation reaction (e.g., Claisen-Schmidt, Knoevenagel) with this compound is producing a complex mixture of products. What are the likely side reactions and how can I improve the selectivity?
Troubleshooting Guide:
Condensation reactions involving aldehydes can often lead to multiple products due to self-condensation or competing reaction pathways. The presence of both a hydroxyl and an aldehyde group on this compound adds to this complexity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Self-Condensation of the Ketone/Active Methylene (B1212753) Compound: | Slowly add the ketone or active methylene compound to the reaction mixture containing the aldehyde and the base. This keeps the concentration of the enolizable component low. |
| Cannizzaro Reaction of the Aldehyde: | This is less likely for hydroxybenzaldehydes but can occur under strong basic conditions. Use a milder base or catalytic amounts. |
| Formation of Isomeric Products: | The geometry of the resulting double bond (E/Z isomers) can sometimes be controlled by the choice of catalyst and reaction conditions. Isomerization can also occur during workup. |
| Michael Addition: | In some cases, the initial condensation product can undergo a subsequent Michael addition if there are suitable nucleophiles and acceptors present. |
Quantitative Data on By-product Formation (Illustrative Example with a Related Aldehyde):
The following table illustrates the effect of reaction conditions on the product distribution in a Claisen-Schmidt condensation. Note: This data is for a related aromatic aldehyde and serves as an example.
| Aldehyde | Ketone | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Self-Condensation By-product (%) |
| Benzaldehyde | Acetone | 10% NaOH | Ethanol | 25 | ~85 | ~10 |
| Benzaldehyde | Acetone | Ba(OH)₂ | Water | 25 | >90 | <5 |
| Benzaldehyde | Cyclohexanone | 10% NaOH | Ethanol | 25 | ~75 | ~20 |
Experimental Protocol: By-product Analysis by HPLC-UV
This protocol provides a general method for analyzing the product mixture from a condensation reaction of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][3]
I. Sample Preparation:
-
Take an aliquot of the reaction mixture and dilute it with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
II. HPLC Instrumentation and Conditions:
| Parameter | Setting |
| Column: | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase: | A gradient of acetonitrile and water (with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it. |
| Flow Rate: | 1.0 mL/min |
| Injection Volume: | 10 µL |
| Column Temperature: | 30 °C |
| Detection: | UV-Vis detector set at a wavelength where both the starting material and expected products absorb (e.g., 254 nm and 280 nm). A photodiode array (PDA) detector is recommended for obtaining UV spectra of all peaks. |
III. Data Analysis:
-
Identify the peaks for the starting material, desired product, and by-products based on their retention times and UV spectra.
-
Relative quantification can be performed by comparing the peak areas. For accurate quantification, calibration curves with isolated standards of the main product and by-products are necessary.
General Workflow for By-product Identification
Caption: A general workflow for the identification of unknown by-products.
Experimental Protocols
Protocol for ¹H NMR Analysis of Reaction Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of both the desired product and any by-products.
I. Sample Preparation:
-
Take a small sample from the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into an NMR tube.
II. Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key signals to observe for this compound derivatives:
-
Aldehyde proton: Typically a singlet between δ 9.5 and 10.5 ppm.
-
Phenolic proton: A broad singlet, chemical shift is concentration and solvent dependent.
-
Aromatic protons: Signals between δ 6.5 and 8.0 ppm. The splitting pattern will be indicative of the substitution on the aromatic ring.
-
Protons from alkyl or other groups: These will appear in their characteristic regions.
-
III. Data Interpretation:
-
Compare the obtained spectrum with the known spectrum of the starting material.
-
New sets of signals will indicate the formation of new compounds.
-
The integration of the peaks can be used to determine the relative ratios of the different species in the mixture.
-
Characteristic shifts and coupling constants can help in elucidating the structure of the by-products. For instance, in an elimination by-product from an O-alkylation reaction, you would expect to see signals corresponding to vinylic protons. In condensation products, new signals for the newly formed C-C or C=C bonds will be present.
References
Overcoming poor solubility of 4-Chloro-2-hydroxybenzaldehyde in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-hydroxybenzaldehyde, focusing on challenges related to its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common organic solvents?
A1: Published quantitative solubility data for this compound is limited. However, it is known to be sparingly soluble in chloroform (B151607) and slightly soluble in methanol. One supplier notes that it is soluble in methanol. Acetone (B3395972) is also a viable solvent, as it is used in one of its synthesis routes.
For a practical estimation, the solubility of the structurally similar compound, 4-hydroxybenzaldehyde (B117250), can provide valuable guidance. A detailed study on 4-hydroxybenzaldehyde determined the following order of mole fraction solubility in various organic solvents: N,N-dimethylformamide (DMF) > 2-butanone (B6335102) > acetone > ethyl acetate (B1210297) > various alcohols (isopropanol, n-butanol, n-propanol, ethanol (B145695), methanol) > acetonitrile (B52724) > toluene. This suggests that highly polar aprotic solvents are excellent choices for dissolving substituted hydroxybenzaldehydes.
Q2: My this compound is precipitating out of solution during my reaction. What are the likely causes and solutions?
A2: Precipitation during a reaction can be triggered by several factors:
-
Change in Solvent Polarity: The addition of a less polar reagent or a change in the solvent mixture composition can reduce the overall solvating power of the reaction medium.
-
Temperature Fluctuation: The solubility of most solids, including this compound, is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Reaction Consumption: As the aldehyde is consumed in the reaction, its concentration may drop below the saturation point, but the formation of a less soluble product can also cause precipitation.
Solutions to consider include:
-
Maintaining a constant, slightly elevated temperature throughout the reaction, provided it is compatible with the reaction conditions.
-
Employing a co-solvent system from the start of the reaction. A small amount of a high-solvency solvent like DMF or DMSO can significantly enhance solubility.
-
Slower addition of reagents to allow the reaction mixture to remain homogeneous.
Q3: Are there any recommended solvent systems for common reactions involving aromatic aldehydes like this compound?
A3: The choice of solvent is highly dependent on the specific reaction. However, for reactions where poor solubility of an aromatic aldehyde is a concern, the following are good starting points:
-
For nucleophilic addition reactions: Aprotic polar solvents like THF, DMF, or DMSO are often effective.
-
For condensation reactions: Ethanol is a common choice. If solubility remains an issue, a mixture of ethanol and a small amount of a stronger solvent like DMF can be beneficial.
-
For reactions requiring non-polar conditions: Toluene or dichloromethane (B109758) might be necessary. In such cases, the use of a co-solvent or running the reaction at a higher temperature is often required to achieve sufficient solubility.
Troubleshooting Guide
Issue: this compound fails to dissolve completely in the chosen reaction solvent.
| Potential Cause | Troubleshooting Step |
| Low Intrinsic Solubility | The solvent may not be suitable for dissolving the compound. |
| Solution: Consult the solubility data table below and consider switching to a solvent with higher solvating power, such as DMF or DMSO. | |
| Insufficient Temperature | The solubility of this compound is likely temperature-dependent. |
| Solution: Gently warm the mixture while stirring. Be mindful of the boiling point of the solvent and the thermal stability of the reactants. | |
| Inadequate Mixing | The compound may not have had sufficient opportunity to dissolve. |
| Solution: Use a magnetic stirrer or mechanical agitator. In some cases, ultrasonication can be used to aid dissolution. |
Issue: The compound dissolves initially but precipitates upon addition of another reagent.
| Potential Cause | Troubleshooting Step |
| Change in Solvent Composition | The added reagent may have a lower polarity, reducing the overall solubility of the aldehyde. |
| Solution: Add the reagent more slowly to allow for gradual dissolution and reaction. Alternatively, dissolve the reagent in a small amount of the primary reaction solvent before addition. | |
| Reaction Intermediate or Product is Insoluble | The newly formed species may be less soluble than the starting material. |
| Solution: Consider using a co-solvent system from the outset to accommodate all species in the solution. |
Data Presentation
Table 1: Qualitative and Estimated Quantitative Solubility of this compound
| Solvent | Relative Polarity | Qualitative Solubility of this compound | Estimated Solubility Order (based on 4-hydroxybenzaldehyde) |
| N,N-Dimethylformamide (DMF) | 0.386 | Likely Very Soluble | 1 (Highest) |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Likely Very Soluble | N/A |
| Acetone | 0.355 | Soluble | 3 |
| Ethyl Acetate | 0.228 | Moderately Soluble | 4 |
| Isopropanol | 0.546 | Moderately Soluble | 5 |
| n-Butanol | N/A | Moderately Soluble | 5 |
| n-Propanol | N/A | Slightly Soluble | 6 |
| Ethanol | 0.654 | Slightly Soluble | 7 |
| Methanol | 0.762 | Slightly Soluble | 8 |
| Acetonitrile | 0.460 | Sparingly Soluble | 9 |
| Chloroform | N/A | Sparingly Soluble | N/A |
| Toluene | 0.099 | Poorly Soluble | 10 (Lowest) |
Disclaimer: The estimated solubility order is based on data for 4-hydroxybenzaldehyde and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility using the Isothermal Shake-Flask Method
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in the shaker at a constant temperature.
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved solid.
-
Quantify the concentration of the dissolved this compound in the filtrate using a pre-calibrated HPLC or UV-Vis method.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature.
Protocol 2: Utilizing a Co-solvent System to Enhance Solubility
Objective: To perform a reaction where this compound has poor solubility in the primary reaction solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent (e.g., DMF or DMSO)
-
Reaction vessel and standard glassware
Procedure:
-
To the reaction vessel, add the this compound.
-
Add the primary reaction solvent (e.g., 95% of the total solvent volume).
-
While stirring, add the co-solvent dropwise until the this compound is fully dissolved. Typically, 5-10% (v/v) of the co-solvent is sufficient.
-
Proceed with the addition of other reagents as required by the reaction protocol.
-
Monitor the reaction for any signs of precipitation. If precipitation occurs, a slight increase in temperature or the addition of a small amount of extra co-solvent may be necessary.
Visualizations
Caption: A flowchart for troubleshooting poor solubility issues.
Caption: Workflow for solubility determination via the shake-flask method.
Managing exothermic reactions during the synthesis of 4-Chloro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-hydroxybenzaldehyde. The primary focus is on managing the exothermic nature of the common synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Reimer-Tiemann reaction, which is known to be highly exothermic.[1][2][3][4][5]
Issue 1: Runaway Exothermic Reaction
Q: My reaction temperature is increasing uncontrollably. What should I do and how can I prevent this?
A: An uncontrolled temperature increase, or a runaway reaction, is a critical safety concern during the synthesis of this compound using methods like the Reimer-Tiemann reaction.[2][3] Immediate and preventative measures are essential.
Immediate Actions:
-
Immediately cease the addition of reagents (e.g., chloroform).
-
Increase the efficiency of the cooling system (e.g., add more ice/dry ice to the cooling bath).
-
If the reaction is scalable and has a quench valve, be prepared to use a pre-prepared quenching solution (e.g., cold acetic acid or another suitable acid to neutralize the base).
Preventative Measures & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rate of Reagent Addition is Too Fast | The Reimer-Tiemann reaction is highly exothermic once initiated.[1][2][3][4] Rapid addition of chloroform (B151607) to the alkaline 4-chlorophenol (B41353) solution will generate heat faster than it can be removed. | Add the chloroform dropwise over a prolonged period. Use a dropping funnel to maintain a slow and steady addition rate. Monitor the internal reaction temperature continuously. |
| Inadequate Cooling | The cooling bath may not have sufficient capacity to dissipate the heat generated by the reaction. | Use a larger cooling bath with a mixture of ice and a salt (e.g., NaCl) or dry ice with a suitable solvent (e.g., acetone (B3395972) or isopropanol) to achieve lower temperatures. Ensure the reaction flask is adequately immersed in the cooling bath. |
| Poor Heat Transfer | Inefficient stirring can lead to localized "hot spots" within the reaction mixture, where the temperature is significantly higher than the measured bulk temperature. | Use a mechanical stirrer for vigorous and efficient agitation of the biphasic reaction mixture.[1][4] This improves heat transfer to the cooling bath. |
| High Reactant Concentration | More concentrated reactants will lead to a faster reaction rate and greater heat generation per unit volume. | Consider diluting the reaction mixture with an appropriate solvent, although this may impact reaction time and yield. |
Issue 2: Low Yield of this compound
Q: The yield of my desired product is consistently low. What are the potential reasons and how can I improve it?
A: Low yields are a common problem in the Reimer-Tiemann synthesis. Several factors can contribute to this.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Temperature | The reaction requires heating to initiate, but excessive temperatures can lead to the formation of resinous by-products and decomposition.[6] | Maintain the reaction temperature within the optimal range, typically between 60-70°C.[7] Use a controlled heating source like a heating mantle with a temperature controller. |
| Inefficient Dichlorocarbene Formation | The reactive intermediate, dichlorocarbene, is generated in situ from chloroform and a strong base. Incomplete formation will limit the extent of formylation. | Ensure the base (e.g., sodium hydroxide) is of high purity and used in a sufficient molar excess. |
| Formation of Isomeric Byproducts | While ortho-formylation is generally favored, some para-isomer (2-Chloro-4-hydroxybenzaldehyde) may also be formed. | The ortho-isomer is the major product due to the directing effect of the hydroxyl group.[4] Purification methods like steam distillation or column chromatography can be used to separate the isomers.[8] |
| Loss of Product During Workup | The product can be lost during extraction and purification steps. | Ensure complete extraction from the acidified reaction mixture using a suitable organic solvent. Minimize transfers and handle the product carefully during purification. |
Issue 3: Formation of Dark, Tarry By-products
Q: My reaction mixture turns dark and I'm getting a lot of tar-like material. What is causing this and how can I minimize it?
A: The formation of dark, resinous materials is a known side reaction in the Reimer-Tiemann synthesis, especially under strongly basic conditions and at elevated temperatures.[7]
| Potential Cause | Explanation | Recommended Solution |
| Polymerization of Phenol (B47542) | Phenolic compounds can polymerize under harsh alkaline conditions. | Maintain strict temperature control and avoid overheating. Ensure the reaction time is not unnecessarily prolonged. |
| Decomposition of the Product | The aldehyde product can be unstable at high temperatures in the presence of a strong base. | Once the reaction is complete, cool the mixture promptly and proceed with the neutralization and extraction steps. |
| Side Reactions of Dichlorocarbene | Dichlorocarbene is a highly reactive species and can engage in various side reactions. | Use of a phase-transfer catalyst can sometimes improve the selectivity of the reaction and reduce side product formation by facilitating the reaction at the interface of the biphasic system.[1][4][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when synthesizing this compound via the Reimer-Tiemann reaction?
A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[2][3] This can result in a rapid increase in temperature and pressure, potentially causing the reaction vessel to fail.
Q2: What are the main by-products to expect in the synthesis of this compound?
A2: The main by-products can include the isomeric 2-chloro-4-hydroxybenzaldehyde, unreacted 4-chlorophenol, and polymeric tar-like substances.[7] In some cases, abnormal Reimer-Tiemann products like dichloromethyl-substituted cyclohexadienones can also be formed.[7]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-chlorophenol), you can observe the consumption of the reactant and the formation of the product.
Q4: What is the role of the biphasic solvent system in the Reimer-Tiemann reaction?
A4: The Reimer-Tiemann reaction is typically carried out in a biphasic system because the hydroxide (B78521) base is soluble in the aqueous phase, while the chloroform and the phenol are in the organic phase.[1][2][4] Vigorous mixing or the use of a phase-transfer catalyst is necessary to bring the reactants together at the interface for the reaction to occur.[1][4]
Q5: Can I use a different formylation method to avoid the exotherm?
A5: Other formylation methods like the Duff reaction can also be used.[2] However, any formylation reaction should be carefully evaluated for its own set of potential hazards, including exothermicity, before being implemented.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound via the Reimer-Tiemann Reaction with Exotherm Management
Materials:
-
4-Chlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium hydroxide in deionized water to create a concentrated solution.
-
Reactant Addition: Add 4-chlorophenol to the sodium hydroxide solution and stir until it completely dissolves.
-
Temperature Control: Place the reaction flask in an ice-salt bath to cool the mixture to approximately 5-10°C.
-
Initiation and Exotherm Management: Begin the dropwise addition of chloroform from the dropping funnel. The reaction is initiated by gentle heating to around 60-65°C.[7] Once the reaction starts (indicated by a temperature increase), immediately stop external heating. The rate of chloroform addition must be carefully controlled to maintain the reaction temperature within the 60-70°C range.[7] Use the cooling bath to manage the exotherm.
-
Reaction Completion: After the chloroform addition is complete, continue stirring the mixture at 60-65°C for an additional 2-3 hours to ensure the reaction goes to completion.[7]
-
Workup - Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the dark reaction mixture with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography or steam distillation.[8]
Visualizations
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. The product of the Reimer-Tiemann reaction is amixture of `o-`hydroxybenzaldehyde (major product) and `p-hydroxy-benzaldehyde (minor product). The constituents of the mixture are best separated by [allen.in]
- 9. CN101270037B - The method for preparing p-hydroxybenzaldehyde by Reimer-Tiemann reaction - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of 4-Chloro-2-hydroxybenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatography purification of 4-Chloro-2-hydroxybenzaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound and its derivatives?
A1: For the purification of moderately polar compounds like this compound and its common derivatives (e.g., nitro, methyl, or larger Schiff base/chalcone (B49325) adducts), silica (B1680970) gel (230-400 mesh) is the most widely used and effective stationary phase. Its slightly acidic nature is generally suitable for these compounds.
Q2: How do I select an appropriate mobile phase (eluent) for my column?
A2: The selection of the mobile phase is critical for good separation. A common approach is to use a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3-0.5 for the desired compound.[1]
Q3: What are some typical mobile phase compositions for purifying derivatives of this compound?
A3: The ideal mobile phase will depend on the specific derivative. More polar derivatives will require a higher proportion of the polar solvent. See the table below for starting recommendations.
Q4: My compound is streaking or "tailing" on the TLC plate and the column. What could be the cause and how can I fix it?
A4: Tailing is often caused by strong interactions between polar functional groups on your compound (like the hydroxyl group in this compound derivatives) and the acidic silanol (B1196071) groups on the silica gel. To mitigate this, you can add a small amount (0.5-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase.
Q5: How much crude material can I load onto my column?
A5: A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel used for the column. Overloading the column is a common cause of poor separation, leading to broad and overlapping bands.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate Mobile Phase: The polarity of the eluent is either too high (all compounds elute quickly) or too low (compounds don't move).- Column Overloading: Too much sample has been applied to the column.- Cracked or Channeled Column Bed: The silica gel bed is not uniform. | - Perform TLC with various solvent ratios to find the optimal mobile phase before running the column. A good starting point for many derivatives is a hexane/ethyl acetate mixture.[2]- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring the silica gel settles into a uniform bed. Avoid letting the column run dry. |
| Compound Won't Elute from the Column | - Mobile Phase Polarity is Too Low: The eluent is not strong enough to move the compound down the column.- Compound Decomposition on Silica: The compound may be unstable on the acidic silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a different stationary phase like neutral alumina. |
| Product Elutes with Impurities | - Poor Separation (see above). - Fractions are Too Large: A single fraction may contain multiple, closely eluting compounds. | - Re-optimize the mobile phase for better separation.- Collect smaller fractions to better resolve closely eluting compounds. |
| Crystallization in the Column or Frits | - Low Solubility of the Compound: The compound is precipitating out of the mobile phase. | - Choose a mobile phase in which your compound is more soluble.- Load the sample in a solvent in which it is highly soluble, even if it's a stronger solvent than the mobile phase, but use a minimal amount. |
Quantitative Data Summary
The following table provides typical mobile phase compositions and expected Rf values for various classes of this compound derivatives. These should be used as starting points for optimization.
| Derivative Class | Example Substituent | Typical Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Simple Halogenated/Nitrated | 5-Nitro | 20:1 (Hexane:Ethyl Acetate) | 0.6[3] |
| Chalcones | Phenylpropenone | 92:8 to 90:10 (Hexane:Ethyl Acetate) | ~0.3-0.5[2][4] |
| Schiff Bases | N-Aryl imine | Dependent on aryl group, start with 9:1 | Not specified, requires TLC |
Experimental Protocols
Protocol 1: General Column Chromatography for a Chalcone Derivative
This protocol is a general guideline for the purification of a chalcone synthesized from this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal eluent system will give the desired chalcone product an Rf value of approximately 0.3-0.5.[1]
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
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Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
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Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
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Begin collecting the eluent in fractions (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Solvent Removal:
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Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified chalcone derivative.
-
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting logic for common purification issues.
References
Dealing with tar formation in Reimer-Tiemann reactions of chlorophenols
Welcome to the technical support center for the Reimer-Tiemann reaction, with a special focus on addressing challenges encountered during the ortho-formylation of chlorophenols. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions and minimize tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the Reimer-Tiemann reaction and why is it used for chlorophenols?
The Reimer-Tiemann reaction is a chemical process used for the ortho-formylation of phenols, which introduces an aldehyde group (-CHO) onto the aromatic ring, primarily at the position adjacent to the hydroxyl group.[1][2] This reaction is valuable for synthesizing chlorosalicylaldehydes, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The reaction typically employs chloroform (B151607) (CHCl₃) and a strong base, like sodium hydroxide (B78521) (NaOH), and proceeds through a dichlorocarbene (B158193) (:CCl₂) intermediate.[3][4]
Q2: What is "tar" in the context of the Reimer-Tiemann reaction?
"Tar" is a general term for the complex, often intractable, mixture of polymeric and resinous by-products that can form during the Reimer-Tiemann reaction. While the exact composition can vary, a significant component of this tar, when reacting with substituted phenols like chlorophenols, is believed to be substituted cyclohexadienones .[5][6] These "abnormal" Reimer-Tiemann products arise from the reaction of the dichlorocarbene intermediate with the phenoxide ring.[5][6] Other components can include polymeric materials and other uncharacterized side products.
Q3: What are the primary factors that contribute to tar formation in the Reimer-Tiemann reaction of chlorophenols?
Several factors can lead to increased tar formation:
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High Temperatures: The Reimer-Tiemann reaction is often initiated by heating but can be highly exothermic.[3] Lack of proper temperature control can lead to runaway reactions and increased polymerization and side reactions.
-
High Concentration of Reactants: Increased concentrations of both the chlorophenol and the base can accelerate side reactions leading to tar.
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Inefficient Mixing: The reaction is typically biphasic (aqueous NaOH and organic chloroform).[1][3] Poor mixing limits the interfacial area where the reaction occurs, which can lead to localized high concentrations of reactive intermediates and promote polymerization.
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Nature of the Chlorophenol: The position of the chlorine atom(s) on the phenol (B47542) ring can influence the substrate's reactivity and susceptibility to side reactions.
Q4: Are there alternative methods to the Reimer-Tiemann reaction for the ortho-formylation of chlorophenols that produce less tar?
Yes, several alternative methods are reported to be cleaner and higher-yielding for the ortho-formylation of chlorophenols. One of the most effective is the Casnati-Skattebøl reaction , which uses paraformaldehyde and magnesium chloride with a base like triethylamine.[7] Other methods include the Duff reaction and the Vilsmeier-Haack reaction, although their efficiency can vary depending on the specific chlorophenol substrate.[8]
Troubleshooting Guide: Tar Formation
This guide provides a systematic approach to diagnosing and resolving issues with tar formation in your Reimer-Tiemann reactions of chlorophenols.
Problem 1: Significant Tar Formation and Low Yield of the Desired Chlorosalicylaldehyde.
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Possible Cause 1: Suboptimal Reaction Temperature.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely.
-
Initiate the reaction at a moderate temperature (e.g., 50-60°C) and then remove or reduce the external heating source to maintain a steady temperature, allowing the exothermic nature of the reaction to proceed controllably.[8]
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Consider adding the chloroform dropwise to better manage the reaction rate and heat generation.
-
-
-
Possible Cause 2: Inefficient Mixing of the Biphasic System.
-
Troubleshooting:
-
Increase the stirring rate to ensure a fine emulsion and maximize the interfacial area between the aqueous and organic phases.
-
Employ a phase-transfer catalyst (PTC) . A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, can shuttle the hydroxide ions into the organic phase, facilitating a more homogeneous reaction and reducing side reactions at the interface.[3][9]
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Consider using a co-solvent like 1,4-dioxane (B91453) to improve the mutual solubility of the phases.[9]
-
-
-
Possible Cause 3: Inappropriate Stoichiometry.
-
Troubleshooting:
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Experiment with the molar ratio of chlorophenol to chloroform and base. An excess of chloroform is often used, but a large excess of base can sometimes promote side reactions.
-
-
Problem 2: The product is contaminated with colored impurities, even after initial workup.
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Possible Cause: Formation of Colored By-products like Cyclohexadienones.
-
Troubleshooting:
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Review your purification strategy. Column chromatography is often necessary to separate the desired product from these colored by-products.[8]
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Consider the alternative ortho-formylation methods mentioned in FAQ 4, as they are known to produce fewer of these types of by-products.
-
-
Data Presentation: Comparison of Ortho-Formylation Methods for 4-Chlorophenol (B41353)
The following table summarizes the reported yields for the synthesis of 5-chloro-2-hydroxybenzaldehyde from 4-chlorophenol using different formylation methods. This data can help in selecting a suitable method to minimize by-products and improve yield.
| Reaction Method | Reagents | Conditions | Yield of 5-chloro-2-hydroxybenzaldehyde | Reference |
| Reimer-Tiemann | CHCl₃, NaOH | Ethanol (B145695)/Water | Moderate | [8] |
| Vilsmeier-Haack | DMF / SOCl₂ | Ultrasonic radiation, 30 min | 81% | [8] |
| Duff Reaction | Hexamethylenetetramine | Anhydrous glycerol, glyceroboric acid, 150-160°C | 30% | [8] |
Note: Yields are highly dependent on the specific experimental setup and may require optimization.[8]
Experimental Protocols
Protocol 1: Standard Reimer-Tiemann Formylation of 4-Chlorophenol
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
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4-Chlorophenol
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Sodium hydroxide (NaOH)
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Chloroform (CHCl₃)
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Ethanol
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Hydrochloric acid (HCl), concentrated
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Ethyl acetate (B1210297)
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Deionized water
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol (1.0 equiv) in a 2:1 mixture of ethanol and water.
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Add a solution of sodium hydroxide (4.0 equiv) in deionized water and stir the mixture.
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Heat the mixture to 60-70°C.
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Add chloroform (1.5 - 2.0 equiv) dropwise over a period of 30-60 minutes, maintaining the temperature. The reaction is exothermic, so be prepared to cool the flask if necessary.
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After the addition is complete, continue to stir the reaction mixture at 60-70°C for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Carefully acidify the remaining aqueous solution to pH 4-5 with concentrated HCl.
-
Extract the product into ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 5-chloro-2-hydroxybenzaldehyde.[8]
Visualizations
Reimer-Tiemann Reaction Mechanism
Caption: The reaction mechanism of the Reimer-Tiemann formylation of chlorophenols.
Troubleshooting Workflow for Tar Formation
Caption: A logical workflow for troubleshooting and mitigating tar formation.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. byjus.com [byjus.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
Characterization of unexpected products in 4-Chloro-2-hydroxybenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-hydroxybenzaldehyde. The content focuses on the characterization and minimization of unexpected products commonly encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the Reimer-Tiemann reaction. This reaction involves the ortho-formylation of 3-chlorophenol (B135607) using chloroform (B151607) (CHCl₃) in a basic aqueous solution.[1][2][3]
Q2: What is the expected major product of the Reimer-Tiemann reaction with 3-chlorophenol?
A2: The expected major product is This compound . The hydroxyl group of the phenol (B47542) directs the electrophilic substitution to the positions ortho and para to it. In the case of 3-chlorophenol, the two ortho positions are C2 and C6, and the para position is C4.
Q3: What are the common unexpected products in this synthesis?
A3: The most common unexpected product is the isomeric 6-Chloro-2-hydroxybenzaldehyde .[4] This arises from the formylation at the other ortho position. Other potential byproducts, though generally less common, can include:
-
Dichloromethyl-substituted cyclohexadienones : These are considered "abnormal" Reimer-Tiemann products.[5]
-
Unreacted 3-chlorophenol : Incomplete reaction will result in the presence of the starting material in the product mixture.
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Poly-formylated products : Although less likely, di-formylation can occur under certain conditions.[4]
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Tar/polymeric materials : Phenols can polymerize under strongly basic and high-temperature conditions, leading to the formation of resinous byproducts.
Q4: How can I identify the main product and the isomeric byproduct?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile components based on their retention times and mass fragmentation patterns.[6]
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation of the isolated products.[7]
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of the Isomeric Byproduct (6-Chloro-2-hydroxybenzaldehyde)
Explanation: The formation of the 6-chloro isomer is a common issue due to the two available ortho positions for formylation on the 3-chlorophenol ring. The regioselectivity of the Reimer-Tiemann reaction is not always high.[8]
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a reaction temperature between 60-70°C. Avoid excessive heating. | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[4] |
| Base Concentration | Use a moderate concentration of the alkali hydroxide (B78521) (e.g., 10-20% aqueous solution). | High base concentrations may favor the formation of ion pairs that can influence the regioselectivity, sometimes leading to a decrease in the desired isomer ratio.[9] |
| Reaction Time | Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to avoid potential side reactions. | Prolonged reaction times at elevated temperatures can sometimes lead to the formation of more byproducts. |
| Stirring | Ensure vigorous and efficient stirring of the biphasic reaction mixture. | Inefficient mixing can lead to localized high concentrations of reagents and temperature gradients, which may negatively impact selectivity.[1] |
Issue 2: Formation of Dark, Tarry Byproducts
Explanation: Phenolic compounds are susceptible to oxidation and polymerization under the strongly alkaline and heated conditions of the Reimer-Tiemann reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Avoid excessively high temperatures. Maintain the temperature in the recommended range (60-70°C). | Higher temperatures accelerate polymerization and degradation pathways. |
| Reaction Time | Do not prolong the reaction unnecessarily. Monitor by TLC and work up the reaction as soon as the starting material is consumed. | Extended exposure to harsh reaction conditions increases the likelihood of tar formation. |
| Atmosphere | While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions. | Oxygen can contribute to the formation of colored, oxidized byproducts. |
| Purity of Reagents | Use high-purity 3-chlorophenol and chloroform. | Impurities in the starting materials can sometimes act as initiators for polymerization. |
Data Presentation
Table 1: Typical Product Distribution in the Reimer-Tiemann Formylation of Substituted Phenols
| Product | Typical Yield Range (%) | Factors Influencing Yield |
| This compound (desired) | 30 - 50% | Reaction temperature, base concentration, reaction time, and efficiency of mixing. |
| 6-Chloro-2-hydroxybenzaldehyde (isomer) | 10 - 25% | Steric and electronic effects of the chloro substituent, and reaction conditions. |
| Unreacted 3-chlorophenol | 5 - 20% | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. |
| Tar/Polymeric Byproducts | Variable | High temperatures, prolonged reaction times, and presence of oxygen. |
Table 2: Spectroscopic Data for Product Characterization
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Mass Spectrometry (EI-MS, m/z) |
| This compound | ~11.0 (s, 1H, -OH), ~9.8 (s, 1H, -CHO), ~7.5-7.0 (m, 3H, Ar-H) | ~190 (-CHO), ~160 (C-OH), ~135-115 (Ar-C) | 156 (M⁺), 155 (M-H)⁺, 128 (M-CO)⁺ |
| 6-Chloro-2-hydroxybenzaldehyde | ~11.5 (s, 1H, -OH), ~10.3 (s, 1H, -CHO), ~7.6-6.9 (m, 3H, Ar-H) | ~193 (-CHO), ~161 (C-OH), ~138-120 (Ar-C) | 156 (M⁺), 155 (M-H)⁺, 128 (M-CO)⁺ |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reimer-Tiemann Reaction
Materials:
-
3-Chlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol (1.0 equiv) in a 2:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide (4.0 equiv) in water and heat the mixture to 65°C with vigorous stirring.
-
Add chloroform (1.5 equiv) dropwise over 1 hour, maintaining the temperature at 65-70°C. The reaction is exothermic, so the rate of addition should be controlled.
-
After the addition is complete, continue stirring at 65°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Carefully acidify the remaining aqueous solution to pH 4-5 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate.
Protocol 2: Characterization by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of phenols (e.g., HP-5ms or equivalent).
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Procedure:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Inject an appropriate volume into the GC-MS system.
-
Identify the peaks corresponding to this compound and 6-Chloro-2-hydroxybenzaldehyde by comparing their retention times and mass spectra with known standards or literature data. The molecular ion peak for both isomers will be at m/z 156, with a characteristic isotopic pattern for one chlorine atom. Key fragments include the loss of a hydrogen atom (m/z 155) and the loss of carbon monoxide (m/z 128).[6][10]
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for unexpected product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. people.whitman.edu [people.whitman.edu]
- 6. GCMS Section 6.11.4 [people.whitman.edu]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. scienceready.com.au [scienceready.com.au]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-hydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-hydroxybenzaldehyde, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from 3-Chlorophenol (B135607)?
A1: The most common and effective methods for the ortho-formylation of 3-chlorophenol to produce this compound are the Reimer-Tiemann reaction, the Duff reaction, and formylation using paraformaldehyde with a Lewis acid catalyst like magnesium chloride (MgCl₂).[1][2][3] Each method has distinct advantages and challenges in terms of yield, regioselectivity, and scalability.
Q2: Which synthesis method is recommended for the highest yield and purity on a larger scale?
A2: For high yield and regioselectivity, the formylation of 3-chlorophenol using paraformaldehyde and anhydrous magnesium chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) is often the preferred method.[1][4][5] This method, sometimes referred to as the Casiraghi or Skattebøl method, generally provides superior yields and fewer side products compared to the classical Reimer-Tiemann and Duff reactions for this specific transformation.[4]
Q3: What are the common impurities and side products in the synthesis of this compound?
A3: Common impurities include unreacted 3-chlorophenol and the isomeric product, 2-chloro-6-hydroxybenzaldehyde. The Reimer-Tiemann reaction can also produce dichloromethyl-substituted phenols and tar-like polymerization products.[6] The Duff reaction may yield complex mixtures and is generally less clean. The paraformaldehyde/MgCl₂ method is known for its high regioselectivity towards the ortho-position, minimizing the formation of the isomeric aldehyde.[1][4]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (3-chlorophenol), you can observe the consumption of the reactant and the formation of the product. A suitable eluent system for TLC is a mixture of hexane (B92381) and ethyl acetate (B1210297).
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by several methods. After an acidic workup to remove the catalyst and unreacted reagents, the product can be extracted into an organic solvent.[4][5] Subsequent purification can be achieved through recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[4][7] For removing aldehyde impurities specifically, a bisulfite wash can be employed.[8]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC until the starting material is consumed. - Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Conditions | - Paraformaldehyde/MgCl₂ Method: Ensure anhydrous conditions as moisture can deactivate the magnesium chloride. Use of anhydrous MgCl₂ beads is recommended over powder.[4][9] Ensure the correct stoichiometry of reagents; an excess of paraformaldehyde and MgCl₂ is often beneficial.[4] - Reimer-Tiemann Reaction: Use a phase-transfer catalyst to improve the mixing of the biphasic reaction mixture. Ensure vigorous stirring. The reaction is exothermic and may require initial heating, but the temperature should be controlled to avoid side reactions.[10] |
| Decomposition of Product | - Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation or polymerization, especially in the Reimer-Tiemann and Duff reactions.[6] |
| Losses During Workup and Purification | - Optimize the extraction process by ensuring the correct pH during the acidic wash. - During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. |
Problem 2: Formation of Isomeric Byproducts (e.g., 2-Chloro-6-hydroxybenzaldehyde)
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in the Reaction | - The Paraformaldehyde/MgCl₂ method is highly selective for ortho-formylation and is the best choice to minimize isomer formation.[4] - In the Reimer-Tiemann reaction, the ortho-isomer is generally favored, but the ratio of ortho to para isomers can be influenced by the reaction conditions. For other substrates, using a bulky base or protecting group on the hydroxyl function can sometimes influence regioselectivity. |
| Difficult Separation of Isomers | - If isomer formation is unavoidable, careful purification by column chromatography is typically required. The polarity of the isomers may be very similar, so a shallow elution gradient is recommended. - Fractional crystallization may also be an option if the solubility of the isomers differs significantly in a particular solvent system. |
Problem 3: Presence of Multiple Unidentified Spots on TLC
| Potential Cause | Troubleshooting Steps |
| Side Reactions and Decomposition | - Lower the reaction temperature and shorten the reaction time. - Ensure the purity of starting materials and reagents. Impurities can lead to a variety of side products. |
| Formation of Tar/Polymers | - This is more common in the Reimer-Tiemann and Duff reactions under harsh conditions.[6] Using milder reaction conditions or switching to the paraformaldehyde/MgCl₂ method can mitigate this. |
| Reaction with Solvent | - Ensure the chosen solvent is inert under the reaction conditions. For instance, in the paraformaldehyde/MgCl₂ method, THF or acetonitrile are commonly used and are generally stable.[1][4] |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound from 3-Chlorophenol
| Method | Key Reagents | Typical Reaction Temperature | Typical Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Paraformaldehyde/MgCl₂ | 3-Chlorophenol, Paraformaldehyde, MgCl₂, Triethylamine (B128534) | Reflux (e.g., ~65°C in THF)[4] | 4-5 hours[4][5] | 43.1%[5] (Yields can be higher for other substituted phenols, up to 90%) | High regioselectivity for ortho-formylation, generally good yields, milder conditions.[4] | Requires anhydrous conditions, catalyst can be expensive for very large scale.[4] |
| Reimer-Tiemann Reaction | 3-Chlorophenol, Chloroform (B151607), Strong Base (e.g., NaOH) | 60-70°C[11] | Several hours[12] | Generally moderate to low for specific isomer, often with significant byproduct formation. | Inexpensive reagents, well-established classical reaction.[3] | Low regioselectivity, formation of tars, use of hazardous chloroform.[6][10] |
| Duff Reaction | 3-Chlorophenol, Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid) | 85-120°C[13] | Several hours | Generally low to moderate (e.g., 30% for 4-chlorophenol).[7] | Avoids the use of chloroform. | Often low yields, high reaction temperatures, can produce complex mixtures.[14][15] |
Experimental Protocols
Protocol 1: Synthesis via Paraformaldehyde and Magnesium Chloride
This protocol is adapted from the ortho-formylation of substituted phenols.[4][5]
Materials:
-
3-Chlorophenol
-
Anhydrous Magnesium Chloride (MgCl₂) beads
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous MgCl₂ (3 equivalents) and paraformaldehyde (4.5 equivalents).
-
Add anhydrous THF to the flask.
-
Slowly add triethylamine (7.5 equivalents) to the suspension while stirring.
-
Add 3-chlorophenol (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 1 M HCl solution to the flask to quench the reaction and dissolve the magnesium salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) or by recrystallization.
Protocol 2: Synthesis via Reimer-Tiemann Reaction
This is a general procedure for the Reimer-Tiemann reaction and may require optimization for 3-chlorophenol.[12]
Materials:
-
3-Chlorophenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Dilute Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-chlorophenol (1 equivalent) in an aqueous solution of NaOH (e.g., 20%).
-
Heat the solution to 60-70°C with vigorous stirring.
-
Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue stirring at 60-70°C for an additional 1-2 hours.
-
Cool the reaction mixture and remove excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute sulfuric acid.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the mixture of isomers by column chromatography.
Mandatory Visualization
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reimer-Tiemann reaction - Vrindawan Coaching Center [coaching-center.in]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 2420-26-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. grokipedia.com [grokipedia.com]
- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Reactivity Profile: 4-Chloro-2-hydroxybenzaldehyde in Comparison to Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are pivotal building blocks. Their reactivity, largely dictated by the nature and position of substituents on the aromatic ring, is a critical parameter influencing reaction outcomes and the efficiency of synthetic routes. This guide provides an objective comparison of the reactivity of 4-Chloro-2-hydroxybenzaldehyde with other substituted benzaldehydes, supported by experimental data and detailed protocols.
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] this compound presents a unique case with a moderately deactivating chloro group (an EWG through induction, but a weak donating group through resonance) and a strongly activating hydroxyl group (an EDG). This combination of substituents creates a nuanced reactivity profile that is explored across various common organic reactions.
Comparative Reactivity Data
The following tables summarize the relative reactivity of various substituted benzaldehydes in key organic reactions. This data, collated from multiple studies, provides a quantitative basis for comparing this compound to other derivatives.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents generally accelerate these reactions, while electron-donating groups retard them.[1]
Table 1: Relative Rates of Wittig Reaction for Substituted Benzaldehydes
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H (Benzaldehyde) | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | 0.21 |
Note: k₀ is the rate constant for unsubstituted benzaldehyde (B42025). Data is illustrative and sourced from general principles of physical organic chemistry.[1]
For this compound, the hydroxyl group's electron-donating effect is expected to decrease the reactivity of the aldehyde towards nucleophiles compared to benzaldehyde, while the chloro group's electron-withdrawing effect would increase it. The net effect will depend on the specific reaction conditions.
Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is another important transformation. The rate of oxidation can be influenced by the electronic nature of the substituents.
Table 2: Relative Rates of Oxidation of Substituted Benzaldehydes with Benzyltrimethylammonium Chlorobromate (BTMACB)
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-OCH₃ | Oxidation with BTMACB | 6.31 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
| H (Benzaldehyde) | Oxidation with BTMACB | 1.00 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| p-Cl | Oxidation with BTMACB | 0.55 |
Note: k₀ is the rate constant for unsubstituted benzaldehyde.[1]
Condensation Reactions
Knoevenagel and Claisen-Schmidt (for chalcone (B49325) synthesis) condensations are crucial C-C bond-forming reactions. The reactivity of the benzaldehyde in these reactions is again dependent on the electrophilicity of the carbonyl carbon.
Table 3: Yields of Knoevenagel Condensation with Malononitrile (B47326)
| Benzaldehyde Derivative | Catalyst | Solvent | Yield (%) |
| 4-Nitrobenzaldehyde | Piperidine (B6355638) | Ethanol (B145695) | High |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Moderate-High |
| Benzaldehyde | Piperidine | Ethanol | Moderate |
| 4-Methylbenzaldehyde | Piperidine | Ethanol | Low-Moderate |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | Low |
| This compound | Piperidine | Ethanol | High * |
*In the case of salicylaldehyde (B1680747) derivatives like this compound, the ortho-hydroxyl group can participate in the reaction, often leading to the formation of cyclic products like coumarins, which can drive the reaction to completion and result in high yields.[2]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Experimental Protocol 1: Comparative Wittig Reaction
Objective: To compare the reaction rates of this compound and other substituted benzaldehydes in a Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH2Cl2)
-
Substituted benzaldehydes (e.g., this compound, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, benzaldehyde)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Ylide Preparation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane. Add an aqueous solution of NaOH (e.g., 50%) and stir vigorously for 30 minutes. The formation of the orange-colored ylide will be observed.
-
Reaction: To the ylide solution, add the respective substituted benzaldehyde (1.0 eq) dissolved in a minimal amount of dichloromethane.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the aldehyde spot.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
-
Analysis: Filter and evaporate the solvent. Analyze the crude product by ¹H NMR to determine the conversion and the ratio of (E)- and (Z)-stilbene products. The relative reactivity can be inferred by comparing the time taken for the completion of the reaction for each aldehyde.
Experimental Protocol 2: Comparative Knoevenagel Condensation
Objective: To compare the yields of the Knoevenagel condensation for this compound and other substituted benzaldehydes.
Materials:
-
Substituted benzaldehydes (e.g., this compound, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, benzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a series of round-bottom flasks, dissolve each substituted benzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: To each flask, add malononitrile (1.0 eq) and a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction: Stir the reaction mixtures at room temperature or under reflux for a set period (e.g., 2 hours).
-
Isolation: Cool the reaction mixtures to room temperature. If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.
-
Analysis: Wash the isolated solids with cold ethanol and dry them. Determine the yield of the product for each reaction.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the reactivity of substituted benzaldehydes.
Caption: Influence of substituents on benzaldehyde reactivity.
Caption: General workflow for comparing benzaldehyde reactivity.
Conclusion
The reactivity of this compound is a product of the interplay between the electron-donating hydroxyl group and the electron-withdrawing chloro group. In nucleophilic addition and condensation reactions, the activating effect of the hydroxyl group, particularly its ability to participate in intramolecular cyclization in reactions like the Knoevenagel condensation, can lead to high reactivity and yields. However, in reactions where the electrophilicity of the carbonyl carbon is the sole determinant, its reactivity is expected to be intermediate, influenced by the opposing electronic effects of its substituents. For drug development professionals, understanding this nuanced reactivity is crucial for the rational design of synthetic pathways utilizing this versatile intermediate.[3] The provided protocols offer a framework for conducting direct comparative studies to elucidate the precise reactivity of this compound in specific transformations.
References
A Comparative Guide to the Synthetic Utility of 4-Chloro-2-hydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and the overall strategic approach to the synthesis of complex molecules. Among the myriad of available building blocks, halogenated salicylaldehydes are of particular importance due to their versatile reactivity. This guide provides an objective, data-driven comparison of two such key intermediates: 4-Chloro-2-hydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde (B134324). Their structural similarities, distinguished only by the halogen substituent at the para-position to the hydroxyl group, give rise to subtle yet significant differences in their chemical behavior. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Foundation for Comparison
A summary of the key physicochemical properties of this compound and 4-Bromo-2-hydroxybenzaldehyde is presented below. These properties are fundamental to understanding the behavior of these compounds in various reaction conditions.
| Property | This compound | 4-Bromo-2-hydroxybenzaldehyde |
| CAS Number | 2420-26-0[1] | 22532-62-3 |
| Molecular Formula | C₇H₅ClO₂[1] | C₇H₅BrO₂ |
| Molecular Weight | 156.57 g/mol [1] | 201.02 g/mol |
| Appearance | Off-white to light yellow crystals[2] | White to pale yellow solid |
| Melting Point | 45.0 to 49.0 °C[1] | 50-54 °C |
| Boiling Point | 229.1±20.0 °C (Predicted)[1] | 256.2 °C at 760 mmHg |
| Solubility | Sparingly soluble in chloroform (B151607) and methanol[1] | Soluble in methanol (B129727) |
Comparative Reactivity in Key Synthetic Transformations
The primary divergence in the synthetic utility of these two compounds stems from the differing electronic properties and bond energies of the carbon-chlorine and carbon-bromine bonds. This section explores their comparative performance in several crucial classes of organic reactions.
Schiff Base Formation
The condensation of the aldehyde functionality with primary amines to form Schiff bases (imines) is a fundamental reaction. Both 4-chloro- and 4-bromo-2-hydroxybenzaldehyde readily undergo this transformation. While direct comparative kinetic data is scarce, the electronic nature of the halogen substituent is expected to have a minor influence on the reactivity of the aldehyde group in this context.
Representative Reaction Yields for Schiff Base Synthesis
| Starting Aldehyde | Amine | Product | Yield (%) |
| 4-Bromo-2-hydroxybenzaldehyde | Sulfanilamide | (E)-4-bromo-N-((2-hydroxyphenyl)methylene)benzenesulfonamide | ~85%[1] |
| This compound | 2-Amino(4-ethoxy phenyl)oxazole | Not specified | Not specified[3] |
Knoevenagel Condensation for Coumarin (B35378) Synthesis
The Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds is a cornerstone for the synthesis of coumarins, a class of compounds with significant biological activity. Both halogenated benzaldehydes serve as excellent precursors for 7-halo-substituted coumarins.
Representative Reaction Yields for Coumarin Synthesis via Knoevenagel Condensation
| Starting Aldehyde | Active Methylene Compound | Product | Yield (%) |
| 4-Bromo-2-hydroxybenzaldehyde | Ethyl acetoacetate | 3-acetyl-6-bromocoumarin | Not specified[4] |
| This compound | Diethyl malonate | Not specified | Not specified |
Palladium-Catalyzed Cross-Coupling Reactions
The most significant difference in reactivity between the two compounds is observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is weaker than the carbon-chlorine bond, making 4-bromo-2-hydroxybenzaldehyde generally more reactive in these transformations. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields for the bromo-substituted compound.[5]
Comparative Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 4-Bromo-2-hydroxybenzaldehyde |
| Reactivity | Lower | Higher |
| Typical Reaction Conditions | Often requires more forcing conditions (higher temperatures, stronger bases, and more specialized catalyst systems) | Generally proceeds under milder conditions |
| Catalyst Systems | May require more advanced, electron-rich phosphine (B1218219) ligands to facilitate oxidative addition | Can often be achieved with standard palladium catalysts like Pd(PPh₃)₄ |
Experimental Protocols
Synthesis of 4-Bromo-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
This protocol describes a laboratory-scale synthesis of 4-Bromo-2-hydroxybenzaldehyde from 4-bromophenol.
Materials:
-
4-bromophenol
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (CHCl₃)
-
Tetrabutylammonium (B224687) chloride (phase transfer catalyst)
-
Isobutanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 0.4 mol of 4-bromophenol.
-
Add 160 mL of a 40% aqueous solution of sodium hydroxide and stir the mixture for 30 minutes until a uniform solution is obtained.
-
Cool the reaction mixture to 65-70°C.
-
Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).
-
Charge a dropping funnel with 0.52 mol of chloroform. While maintaining the reaction temperature below 70°C, add the chloroform dropwise to the reaction mixture.
-
After the addition is complete, continue to stir the mixture for 1 hour at 65-70°C.
-
Cool the reaction mixture and acidify with a 1:1 (v/v) solution of hydrochloric acid to a pH of 2-3.
-
Perform vacuum filtration to separate the solid and liquid phases.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the ether extracts with the oily layer from the filtration and remove the ether by distillation.
-
Subject the residue to steam distillation.
-
Add the steam distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the bisulfite adduct.
-
Decompose the adduct with a 10% sulfuric acid solution.
-
Dry the resulting product with anhydrous calcium chloride to obtain pure 4-Bromo-2-hydroxybenzaldehyde.
Synthesis of a Schiff Base from 4-Bromo-2-hydroxybenzaldehyde
This protocol outlines the synthesis of a Schiff base from 4-Bromo-2-hydroxybenzaldehyde and an amine.[6]
Materials:
-
4-Bromo-2-hydroxybenzaldehyde
-
Aniline derivative or other primary amine (e.g., 2-aminophenol)
-
Methanol or Ethanol (B145695) (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of 4-Bromo-2-hydroxybenzaldehyde in methanol or ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-6 hours. The formation of the Schiff base is often indicated by a color change.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent.
Synthesis of a Coumarin Derivative via Knoevenagel Condensation with 4-Bromo-2-hydroxybenzaldehyde
This protocol describes a general procedure for the Knoevenagel condensation of 4-Bromo-2-hydroxybenzaldehyde with an active methylene compound to yield a substituted coumarin.[6]
Materials:
-
4-Bromo-2-hydroxybenzaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-Bromo-2-hydroxybenzaldehyde in ethanol.
-
Add 1-1.2 equivalents of the active methylene compound to the solution.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Visualizing Synthetic Pathways
To further elucidate the synthetic utility of these compounds, the following diagrams, generated using the DOT language, illustrate key reaction workflows.
Caption: General workflow for Schiff base synthesis.
Caption: Workflow for coumarin synthesis via Knoevenagel condensation.
Caption: Simplified workflow of the Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
The choice between this compound and 4-Bromo-2-hydroxybenzaldehyde as a synthetic precursor is contingent upon the specific reaction being considered.
-
For transformations primarily involving the aldehyde or hydroxyl functionalities, such as Schiff base formation and Knoevenagel condensation, both reagents are expected to perform similarly, and the choice may be guided by factors such as cost and availability.
-
However, for palladium-catalyzed cross-coupling reactions, 4-Bromo-2-hydroxybenzaldehyde is the demonstrably superior choice due to the greater lability of the carbon-bromine bond. Its use can lead to more efficient and milder reaction conditions, which is a significant advantage in complex, multi-step syntheses.
Researchers and drug development professionals should carefully consider the downstream synthetic steps when selecting between these two valuable building blocks. For syntheses that will ultimately require a cross-coupling step, initiating the sequence with 4-Bromo-2-hydroxybenzaldehyde is the more strategic and efficient approach.
References
Comparative Efficacy of Schiff Bases from 4-Chloro-2-hydroxybenzaldehyde as Antimicrobial Agents: A Research Guide
This guide provides a comparative analysis of the antimicrobial efficacy of Schiff bases derived from 4-Chloro-2-hydroxybenzaldehyde. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their synthesis, characterization, and antimicrobial activity against various pathogens. The information is compiled from recent studies to facilitate further research and development in this area.
I. Comparative Antimicrobial Activity
The antimicrobial potential of Schiff bases derived from substituted benzaldehydes has been a subject of significant research. While specific data for a broad range of Schiff bases from this compound is an emerging field, the available literature on structurally similar compounds, particularly those with chloro and hydroxy substitutions, demonstrates promising activity against a spectrum of bacteria and fungi. The data presented below is a synthesized representation from various studies on related Schiff bases to provide a comparative perspective.
For instance, a study on Schiff bases derived from 5-chloro-salicylaldehyde (an isomer of this compound) revealed potent antimicrobial effects. One such compound, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited significant activity with Minimum Inhibitory Concentrations (MICs) of 45.2 µg/mL against Bacillus subtilis, 1.6 µg/mL against Escherichia coli, 2.8 µg/mL against Pseudomonas fluorescence, 3.4 µg/mL against Staphylococcus aureus, and 47.5 µg/mL against Aspergillus niger[1]. This highlights the potential of chloro- and hydroxy-substituted Schiff bases as effective antimicrobial agents.
Often, the antimicrobial efficacy of Schiff bases is enhanced upon chelation with metal ions.[2] Research has consistently shown that metal complexes of Schiff bases can exhibit greater antimicrobial activity than the ligands alone.[2][3][4][5][6] This enhancement is often attributed to the increased lipophilicity of the complexes, which facilitates their penetration through the microbial cell membrane.
Below is a table summarizing the antimicrobial activity of representative Schiff bases and their metal complexes from various studies.
| Compound/Complex | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Schiff Base PC1 | Escherichia coli | - | 62.5 | 125 |
| Staphylococcus aureus | - | 62.5 | 125 | |
| Candida albicans | - | 250 | - | |
| Schiff Base PC2 | Escherichia coli | - | 250 | 500 |
| Staphylococcus aureus | - | 62.5 | 125 | |
| Candida albicans | - | 62.5 | - | |
| Schiff Base PC3 | Escherichia coli | 7 | 250 | - |
| Staphylococcus aureus | 7-15 | 62.5 | 250 | |
| Candida albicans | 8 | 125 | - | |
| Schiff Base PC4 | Escherichia coli | 7-9 | 62.5 | 250 |
| Staphylococcus aureus | No activity | - | - | |
| Candida albicans | - | 125 | - |
Note: Data is compiled from a study on Schiff base derivatives from various benzaldehydes to illustrate comparative efficacy.[7] "MIC" refers to Minimum Inhibitory Concentration, and "MBC/MFC" refers to Minimum Bactericidal/Fungicidal Concentration.
II. Experimental Protocols
The synthesis and antimicrobial evaluation of Schiff bases from this compound follow established chemical and microbiological procedures.
A. Synthesis of Schiff Bases
The general method for synthesizing Schiff bases involves the condensation reaction between an aldehyde (in this case, this compound) and a primary amine.[8]
-
Reaction Setup: An equimolar mixture of the aldehyde derivative (e.g., 2 mmol) and a primary amine (e.g., 2 mmol for a 1:1 reaction, or 1 mmol for a 2:1 reaction with a diamine) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695).
-
Reaction Conditions: The reaction mixture is then refluxed for a period ranging from 2 to 3 hours.[8]
-
Product Isolation: After refluxing, the mixture is cooled to room temperature, which usually results in the precipitation of the crystalline Schiff base product.
-
Purification: The precipitate is filtered, washed with a cold solvent like ethanol, and then dried. Recrystallization from a suitable solvent such as absolute ethanol can be performed to obtain a pure product.
The following diagram illustrates the general workflow for the synthesis and characterization of these Schiff bases.
Caption: Workflow for Synthesis and Antimicrobial Testing of Schiff Bases.
B. Antimicrobial Activity Screening
The antimicrobial properties of the synthesized Schiff bases are typically evaluated using standard microbiological techniques.
1. Agar Well/Disc Diffusion Method: This method is used for preliminary screening of antimicrobial activity.[3][4]
-
Media Preparation: A suitable nutrient agar medium is prepared and poured into sterile Petri plates.
-
Inoculation: The agar plates are uniformly seeded with a suspension of the test microorganism.
-
Application of Compounds: Sterile filter paper discs (5-6 mm in diameter) are impregnated with known concentrations of the Schiff base solutions (dissolved in a solvent like DMSO) and placed on the surface of the seeded agar.[9]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and up to 72 hours for fungi.[9]
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Serial Dilutions: Serial dilutions of the Schiff base are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Mechanism of Action
The precise mechanism of action of Schiff bases is not fully elucidated but is thought to involve several pathways. The azomethine group (-C=N-) is a crucial feature for their biological activity. It is believed that these compounds can interfere with normal cell processes by forming hydrogen bonds with active centers of cellular constituents. This interaction can lead to disruption of cellular function and ultimately cell death.
The following diagram illustrates a proposed mechanism of action.
Caption: Proposed Mechanism of Antimicrobial Action for Schiff Bases.
IV. Conclusion
Schiff bases derived from this compound and related structures represent a promising class of antimicrobial agents. Their ease of synthesis and the tunability of their chemical structure allow for the development of compounds with a broad spectrum of activity. Further research, particularly focusing on structure-activity relationships and in vivo efficacy studies, is warranted to fully explore their therapeutic potential. The complexation of these Schiff bases with various metal ions also presents a viable strategy for enhancing their antimicrobial potency.
References
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmrsti.com [ijmrsti.com]
- 3. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 4. researchgate.net [researchgate.net]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 8. irespub.com [irespub.com]
- 9. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Metal Complexes with 4-Chloro-2-hydroxybenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to significant interest in the therapeutic potential of metal-based compounds. Among these, metal complexes of Schiff bases derived from 4-Chloro-2-hydroxybenzaldehyde have emerged as a promising class of cytotoxic agents. Their structural versatility, coordination chemistry, and ability to interact with biological macromolecules make them attractive candidates for the development of new chemotherapeutics. This guide provides a comparative overview of the cytotoxic effects of various metal complexes incorporating Schiff bases of this compound derivatives, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The cytotoxic efficacy of metal complexes is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of metal complexes of Schiff bases derived from salicylaldehyde (B1680747) and its analogues against various cancer cell lines. While data for complexes derived specifically from this compound is limited in publicly available literature, the data for structurally related compounds provide valuable insights into their potential anticancer activity.
| Metal Complex (Ligand Derivative) | Cancer Cell Line | IC50 (µM) | Reference |
| Copper (Cu) | |||
| Cu(II) complex of a fluorine-containing reduced Schiff base | HepG2 (Hepatocellular Carcinoma) | 28.7 | [1] |
| Nickel (Ni) | |||
| [Ni(Trp-o-van)(phen)(CH3OH)] (Schiff base from o-vanillin) | Eca-109 (Esophageal Cancer) | 18.14 ± 2.39 | [2] |
| [Ni(Trp-sal)(phen)(CH3OH)] (Schiff base from salicylaldehyde) | Eca-109 (Esophageal Cancer) | 23.95 ± 2.54 | [2] |
| Zinc (Zn) | |||
| Polymeric Zn(II) complex of an aroyl-hydrazone Schiff base | A549 (Lung Carcinoma) | 17.54 | [3] |
| Cobalt (Co) | |||
| Dinuclear Co(II) complex with a Schiff base ligand | A-549 (Lung Carcinoma) | 7 to 30 | [4] |
| Dinuclear Co(II) complex with a Schiff base ligand | HeLa (Cervical Carcinoma) | 7 to 30 | [4] |
| Cobalt(III) Schiff base complex | MCF-7 (Breast Carcinoma) | 3.55 ± 0.88 | [4] |
Note: The IC50 values presented are for comparative purposes and are derived from different studies with varying experimental conditions. Direct comparison should be made with caution. The Schiff base ligands in the cited studies are structurally related to those derived from this compound.
Experimental Protocols
A fundamental technique for assessing the in vitro cytotoxicity of these metal complexes is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Assessment
This protocol outlines the key steps for determining the cytotoxic effects of metal complexes on adherent cancer cell lines.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the metal complex to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex) and a positive control (a known anticancer drug like cisplatin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of metal complexes using the MTT assay.
Many metal complexes exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The signaling cascades involved can be intricate and are often a key area of investigation in drug development.
Caption: Proposed apoptotic signaling pathways induced by metal complexes.
Mechanism of Action: Induction of Apoptosis
The cytotoxic activity of many metal complexes, including those with Schiff base ligands, is often attributed to their ability to induce apoptosis in cancer cells. Several interconnected mechanisms are thought to be involved:
-
Generation of Reactive Oxygen Species (ROS): Metal complexes can catalyze redox reactions within the cell, leading to an increase in the production of ROS. Elevated ROS levels can cause oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids, and ultimately triggering the intrinsic pathway of apoptosis.
-
Mitochondrial Dysfunction: The intrinsic apoptotic pathway is centered around the mitochondria. Metal complexes can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for cell survival. Some metal complexes have been shown to upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby promoting apoptosis.
-
Interaction with Signaling Pathways: Metal complexes can interfere with key signaling pathways that regulate cell proliferation and survival. For instance, inhibition of the JAK/STAT pathway and modulation of the MAPK pathway have been implicated in the apoptotic effects of some metal-based drugs. These pathways can influence the expression of Bcl-2 family proteins.
-
Caspase Activation: Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a cascade of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8 and caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 3. Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Substituted Hydroxybenzaldehydes: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4-Chloro-2-hydroxybenzaldehyde and related substituted benzaldehydes, leveraging Density Functional Theory (DFT) studies. Understanding the electronic landscape of these molecules is crucial for applications in drug design and materials science, as it governs their reactivity, stability, and spectroscopic signatures. While direct and extensive experimental data on this compound is limited, this guide synthesizes findings from closely related analogs to provide a robust comparative framework.
Comparison of Electronic Properties
The electronic properties of substituted benzaldehydes are significantly influenced by the nature and position of their substituents. The following tables summarize key electronic parameters calculated from DFT studies for this compound's isomers and related compounds. These parameters, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, are fundamental in predicting the chemical reactivity and kinetic stability of molecules.[1] A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[1][2]
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 5-Bromo-2-hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52 |
| 4-Hydroxybenzaldehyde (B117250) | DFT/B3LYP/6-31G(d,p) | -6.50 | -1.82 | 4.68 |
| o-methylbenzaldehyde | DFT/B3LYP | -6.35 | -1.85 | 4.50 |
| m-methylbenzaldehyde | DFT/B3LYP | -6.40 | -1.82 | 4.58 |
| p-methylbenzaldehyde | DFT/B3LYP | -6.25 | -1.88 | 4.37 |
Data for 5-Bromo-2-hydroxybenzaldehyde and 4-Hydroxybenzaldehyde from a comparative guide on 4-Bromo-2-hydroxybenzaldehyde.[3] Data for methylbenzaldehyde isomers from a comparative guide on methylbenzaldehyde isomers.[2]
Experimental and Computational Protocols
The data presented in this guide is based on established DFT computational protocols that are widely accepted for their accuracy in predicting the electronic structure of organic molecules.
Computational Details:
-
Software: Gaussian 09W or comparable quantum chemistry software packages are typically utilized for these calculations.[4]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method, known for its reliability in electronic structure predictions of organic molecules.[2][5] Other functionals like B3PW91 are also used and have shown comparable or even better results for certain properties.[6]
-
Basis Set: The 6-311++G(d,p) or 6-31G(d,p) basis sets are frequently used for geometry optimization and frequency calculations, providing a good balance between accuracy and computational cost.[4][7]
The general workflow for a DFT study on a substituted benzaldehyde (B42025), such as this compound, is outlined in the diagram below.
Caption: A generalized workflow for DFT calculations on substituted benzaldehydes.
Structure-Property Relationships
DFT calculations are instrumental in elucidating the relationship between the molecular structure of a compound and its resulting electronic and spectroscopic properties. The position of substituents on the benzaldehyde ring significantly influences these characteristics.
Caption: The relationship between molecular structure and properties as elucidated by DFT.
Further Insights from Related Molecules
Studies on isomers such as 3-Chloro-4-hydroxybenzaldehyde have utilized DFT to perform detailed vibrational analysis (FT-IR and Raman) and have determined the most stable conformer.[5] For 4-hydroxybenzaldehyde, DFT has been used to simulate its electronic spectrum, analyze its molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and calculate properties like dipole moment and hyperpolarizability.[4] The MEP analysis for 4-hydroxybenzaldehyde revealed electron-rich areas around the oxygen atoms of the carbonyl group and electron-poor regions around the hydrogen atoms, particularly the hydroxyl hydrogen.[4]
A comprehensive study on 5-Bromo-2-Hydroxybenzaldehyde involved both experimental and theoretical calculations using DFT at the B3LYP/6-311++G(d,p) level.[7] This study investigated vibrational modes, electron density maps (MEP, ELF), UV-Visible spectra in different solvents, and frontier molecular orbitals (FMOs) to evaluate ionization energy and electron affinity.[7] Furthermore, it explored the molecule's reactivity through Fukui functions and its potential for drug design via molecular docking simulations.[7] These multifaceted studies on closely related molecules provide a blueprint for a thorough investigation of this compound.
References
- 1. malayajournal.org [malayajournal.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 4-Chloro-2-hydroxybenzaldehyde Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. 4-Chloro-2-hydroxybenzaldehyde and its analogs have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial, anticancer, and antioxidant properties of various analogs, supported by experimental data and detailed protocols to aid in future research and development.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Analogs of this compound, particularly its Schiff base and metal complex derivatives, have demonstrated significant potential as antimicrobial agents. The introduction of different functional groups and metal ions modulates their efficacy against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Analog | Staphylococcus aureus | Methicillin-resistant Staphylococcus aureus (MRSA) | Escherichia coli | Candida albicans | Reference |
| Schiff Bases | |||||
| 4-((5-chloro-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide | - | - | - | - | [1] |
| Corresponding Sulfonamide | - | MIC: 15.62-31.25 µmol/L | - | - | [1] |
| Metal Complexes | |||||
| Mn(II), Co(II), Ni(II), and Cu(II) complexes with 4-hydroxybenzaldehyde-N-4'-cytidinylazomethine | - | - | - | Active | [2] |
| Benzaldehyde (B42025) Derivatives on Polymers | |||||
| Immobilized 4-hydroxybenzaldehyde | Active | - | Active | Active | [3] |
| Immobilized 2,4-dihydroxybenzaldehyde | More Active | - | More Active | More Active | [3] |
Note: A dash (-) indicates that specific data was not provided in the cited sources. MIC values for some compounds were reported in µmol/L and may require conversion for direct comparison.
The data indicates that derivatization of this compound can lead to potent antimicrobial agents. For instance, a sulfonamide derivative containing the 5-chloro-2-hydroxybenzaldehyde scaffold showed significant activity against both methicillin-sensitive and resistant Staphylococcus aureus.[1] Furthermore, metal complexes of related hydroxybenzaldehyde azomethines have shown promising antifungal activity.[2] The immobilization of hydroxybenzaldehydes onto polymer backbones also presents a viable strategy for developing antimicrobial materials, with activity increasing with the number of hydroxyl groups.[3]
Anticancer Activity: Targeting Malignant Cells
The cytotoxic potential of this compound analogs against various cancer cell lines has been a key area of investigation. Schiff base, hydrazone, and thiosemicarbazone derivatives, in particular, have shown promising results, often exhibiting low IC50 values.
Comparative Anticancer Activity (IC50, µM)
| Compound/Analog | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) | PC-3 (Prostate Cancer) | HCT-116 (Colon Cancer) | Reference |
| Schiff Bases of 2-hydroxybenzaldehyde | - | 8S3: cytotoxic | 8S3: cytotoxic | - | 8S3: cytotoxic | [4] |
| Hydrazone Derivatives | 34.38 (Compound 8) | 26.84 (Compound 11) | 13.39 (Compound 1e) | 9.38 (Compound 1d) | - | [5][6] |
| Salicylaldehyde Benzoylhydrazones | - | 21.3 - 36.1 | - | - | - | [7] |
| 2-arenoxybenzaldehyde N-acyl Hydrazone | - | - | 13.39 | 9.38 | - | [6] |
Note: A dash (-) indicates that specific data was not provided in the cited sources.
Hydrazone derivatives of salicylaldehydes have demonstrated potent cytotoxic effects against a panel of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the reference drug Melphalan in some cases.[4] For instance, certain hydrazone derivatives showed high activity against HeLa and MCF-7 cells.[5] Docking studies and in-vitro toxicity assays on hydrazone and oxadiazole derivatives have also identified compounds with significant anticancer potential against lung, breast, and prostate cancer cell lines.[6]
Antioxidant Activity: Scavenging Free Radicals
The antioxidant potential of this compound analogs is another important facet of their biological profile. The ability of these compounds to scavenge free radicals is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with the results expressed as IC50 values.
Comparative Antioxidant Activity (DPPH Scavenging, IC50, µg/mL)
| Compound/Analog | IC50 (µg/mL) | Reference |
| C-Arylcalix[7]resorcinarenes from p-hydroxybenzaldehyde | Varies | [8] |
| Ethanolic Extracts of Salvia fruticosa | Potent Activity | [9] |
| N-acylhydrazones | 4e and 4f showed significant activity | [10] |
Note: Direct IC50 values for a wide range of specific this compound analogs were not consistently available in the searched literature. The table reflects the antioxidant potential of related structures.
Experimental Protocols
To ensure the reproducibility and validation of the presented biological activities, detailed experimental protocols for the key assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Preparation of Compounds: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 10 mg/mL.
-
Bacterial/Fungal Inoculum Preparation: Culture the microbial strains overnight in an appropriate broth medium. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock compound solutions in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antioxidant Capacity: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (B129727) or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of some 2-hydroxybenzaldehyde derivatives has been linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Caption: Generalized MAPK signaling pathway in response to cellular stress induced by bioactive compounds.
Studies on Schiff base derivatives of 2-hydroxybenzaldehyde suggest that they can induce apoptosis in cancer cells through a mechanism involving the modulation of the MAPK pathway.[4] The activation of stress-activated protein kinases like JNK and p38 is often associated with the induction of apoptosis, while the ERK pathway is typically linked to cell survival and proliferation. The ability of these analogs to selectively activate the pro-apoptotic arms of the MAPK pathway could be a key factor in their anticancer efficacy.
Caption: A typical experimental workflow for the biological evaluation of novel chemical entities.
References
- 1. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ddg-pharmfac.net [ddg-pharmfac.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Chloro-2-hydroxybenzaldehyde: A Novel Route Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 4-Chloro-2-hydroxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. We evaluate a modern ortho-formylation technique against traditional methods like the Reimer-Tiemann and Duff reactions, supported by experimental data to validate the efficiency and regioselectivity of a new synthetic approach.
Comparative Analysis of Synthetic Routes
The synthesis of this compound has traditionally been approached through classic formylation reactions. However, these methods often suffer from low yields and a lack of regioselectivity. A newer method utilizing magnesium chloride and paraformaldehyde presents a significant improvement. The table below summarizes the key performance indicators for these synthetic strategies.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) of this compound |
| New Synthetic Route (MgCl₂-mediated) | 3-Chlorophenol | MgCl₂, Triethylamine, Paraformaldehyde | 2 | Reflux (Acetonitrile) | 41[1] |
| Reimer-Tiemann Reaction | 3-Chlorophenol | Chloroform (B151607), Sodium Hydroxide (B78521) | Several hours to days | 25-70 | Generally low for this isomer |
| Duff Reaction | 3-Chlorophenol | Hexamethylenetetramine, Glyceroboric acid | 2-3 | 150-160 | Primarily ortho-isomer, low yield[2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
New Synthetic Route: Magnesium Chloride-Mediated ortho-Formylation
This method, adapted from the work of Hofsløkken and Skattebøl, offers a highly regioselective and efficient synthesis of salicylaldehydes.[1]
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (6.75 equivalents).
-
The flask is purged with an inert gas (e.g., argon), and anhydrous acetonitrile (B52724) is added as the solvent.
-
Triethylamine (3.75 equivalents) is added dropwise to the stirred suspension.
-
3-Chlorophenol (1 equivalent) is then added to the mixture.
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of 5% aqueous HCl.
-
The product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel to yield this compound.[1]
Traditional Route 1: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3][4]
Procedure:
-
3-Chlorophenol is dissolved in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The solution is heated to approximately 60-70°C.
-
Chloroform is added dropwise with vigorous stirring over a period of about one hour.
-
The reaction mixture is then refluxed for several hours.
-
After the reaction is complete, the excess chloroform is removed by distillation.
-
The reaction mixture is cooled and acidified with a dilute acid (e.g., sulfuric acid).
-
The product, a mixture of isomers, is typically isolated by steam distillation.
Traditional Route 2: Duff Reaction
The Duff reaction is another established method for the ortho-formylation of phenols, using hexamethylenetetramine as the formylating agent.[2]
Procedure:
-
3-Chlorophenol, hexamethylenetetramine, and glyceroboric acid are mixed in a round-bottom flask.
-
The mixture is heated to 150-160°C for 2-3 hours.
-
After cooling, the reaction mixture is hydrolyzed by heating with dilute sulfuric acid.
-
The product is then isolated by steam distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and workflows described.
Caption: New Synthetic Route via MgCl₂-Mediation.
Caption: Reimer-Tiemann Reaction Pathway.
Caption: Duff Reaction Pathway.
Caption: General Experimental Workflow.
References
A Spectroscopic Showdown: Unmasking the Isomers of 4-Chloro-2-hydroxybenzaldehyde
A comprehensive spectroscopic comparison of 4-Chloro-2-hydroxybenzaldehyde and its structural isomers reveals distinct fingerprints for each compound, providing researchers, scientists, and drug development professionals with critical data for identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of these closely related aromatic aldehydes, supported by detailed experimental protocols.
The positional isomerism of the chloro and hydroxyl substituents on the benzaldehyde (B42025) framework gives rise to a fascinating array of compounds, each with unique electronic and structural properties. While sharing the same molecular formula (C₇H₅ClO₂) and molecular weight (156.57 g/mol ), their spectroscopic signatures differ significantly, allowing for unambiguous identification. Understanding these differences is paramount in fields ranging from synthetic chemistry to pharmaceutical development, where precise structural confirmation is essential.
At a Glance: Spectroscopic Data Summary
To facilitate a clear and direct comparison, the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers are summarized below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)
| Compound | Aldehyde-H (s) | Aromatic-H (m) | Hydroxyl-H (s) |
| This compound | ~9.7 | ~6.9-7.5 | ~11.0 |
| 3-Chloro-2-hydroxybenzaldehyde | ~9.9 | ~7.0-7.6 | ~11.2 |
| 5-Chloro-2-hydroxybenzaldehyde | ~9.8 | ~6.9-7.5 | ~10.9 |
| 2-Chloro-4-hydroxybenzaldehyde | ~10.1 | ~6.8-7.8 | ~11.1 |
| 3-Chloro-4-hydroxybenzaldehyde | ~9.8 | ~7.1-7.9 | ~6.3 |
| 2-Chloro-5-hydroxybenzaldehyde | ~10.3 | ~7.1-7.5 | ~10.2 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The exact values can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)
| Compound | C=O | C-OH | C-Cl | Aromatic Carbons |
| This compound | ~196 | ~161 | ~130-140 | ~118-138 |
| 3-Chloro-2-hydroxybenzaldehyde | ~192 | ~157 | ~120-130 | ~119-137 |
| 5-Chloro-2-hydroxybenzaldehyde | ~195 | ~159 | ~125-135 | ~119-135 |
| 2-Chloro-4-hydroxybenzaldehyde | ~189 | ~162 | ~120-130 | ~116-140 |
| 3-Chloro-4-hydroxybenzaldehyde | ~191 | ~159 | ~122-132 | ~117-132 |
| 2-Chloro-5-hydroxybenzaldehyde | ~195 | ~160 | ~132 | ~119-137 |
Note: Chemical shifts (δ) are reported in parts per million (ppm). The assignments are based on typical chemical shift ranges and may require further 2D NMR analysis for definitive confirmation.
Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-Cl Stretch |
| This compound | ~3200-3400 | ~1650-1670 | ~700-800 |
| 3-Chloro-2-hydroxybenzaldehyde | ~3100-3300 | ~1650-1670 | ~700-800 |
| 5-Chloro-2-hydroxybenzaldehyde | ~3100-3300 | ~1650-1670 | ~800-900 |
| 2-Chloro-4-hydroxybenzaldehyde | ~3100-3300 | ~1660-1680 | ~750-850 |
| 3-Chloro-4-hydroxybenzaldehyde | ~3100-3300 | ~1670-1690 | ~700-800 |
| 2-Chloro-5-hydroxybenzaldehyde | ~3200-3400 | ~1660-1680 | ~700-800 |
Note: Vibrational frequencies are reported in wavenumbers (cm⁻¹). The broadness and exact position of the O-H stretch are dependent on hydrogen bonding.
Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 156/158 | 127, 99, 75 |
| 3-Chloro-2-hydroxybenzaldehyde | 156/158 | 127, 99, 75 |
| 5-Chloro-2-hydroxybenzaldehyde | 156/158 | 127, 99, 75 |
| 2-Chloro-4-hydroxybenzaldehyde | 156/158 | 127, 99, 75 |
| 3-Chloro-4-hydroxybenzaldehyde | 156/158 | 127, 99, 75 |
| 2-Chloro-5-hydroxybenzaldehyde | 156/158 | 127, 99, 75 |
Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio for all chlorinated compounds.
Experimental Workflow and Methodologies
The acquisition of high-quality spectroscopic data is underpinned by meticulous experimental procedures. The following diagram illustrates the logical workflow for the comparative analysis, followed by detailed protocols for each technique.
Unveiling the Antifungal Potential of 4-Chloro-2-hydroxybenzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal activity of various compounds derived from 4-Chloro-2-hydroxybenzaldehyde. It synthesizes experimental data from multiple studies to offer insights into their efficacy against pathogenic fungi.
Derivatives of this compound have emerged as a promising class of compounds in the search for novel antifungal agents. Their structural modifications, particularly the formation of Schiff bases and hydrazones, have demonstrated significant potential in inhibiting the growth of various fungal species. This guide consolidates the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes a proposed mechanism of action.
Comparative Antifungal Activity: A Quantitative Overview
The antifungal efficacy of compounds derived from this compound and related salicylaldehyde (B1680747) derivatives is presented below. The data, including Minimum Inhibitory Concentration (MIC) and zone of inhibition, have been compiled from various scientific studies to facilitate a clear comparison of their performance against different fungal strains.
Table 1: Antifungal Activity of Schiff Base Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | Not Reported | [1][2] |
| Schiff bases of 5-chloro-salicylaldehyde | Candida albicans | Not specified, general activity reported | Not Reported | [1] |
| Trichophyton rubrum | Not specified, general activity reported | Not Reported | [1] | |
| Metal complexes of Schiff base from 4-hydroxy-3-methoxybenzaldehyde | Aspergillus niger | Enhanced activity compared to ligand | Not Reported | [3] |
| Candida albicans | Enhanced activity compared to ligand | Not Reported | [3] | |
| Aspergillus flavus | Enhanced activity compared to ligand | Not Reported | [3] |
Table 2: Antifungal Activity of Hydrazone and Other Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Salicylaldehyde hydrazones/hydrazides | Candida spp. | Potent inhibitors (specific values not detailed) | [4] |
| Pyridoxal and Salicylaldehyde derivative 6a | Cryptococcus neoformans 2807 | 19 | [5][6] |
| Pyridoxal and Salicylaldehyde derivative 6b | Candida auris PUJ-HUSI 537 | 75 | [5][6] |
| Cryptococcus neoformans 2807 | 19 | [5][6] | |
| Candida albicans SC5314 | 9.3 | [5] | |
| 4-chlorobenzaldehyde hydrazone | General antifungal properties noted | Not specified | [7] |
Experimental Protocols: Methodologies for Antifungal Evaluation
The following section details the common experimental protocols employed in the cited studies to assess the antifungal activity of the this compound derivatives.
Fungal Strains and Culture Conditions
-
Fungal Strains: A variety of pathogenic fungi were used, including yeast-like fungi such as Candida albicans, Candida auris, and Cryptococcus neoformans, and filamentous fungi like Aspergillus niger and Trichophyton rubrum.
-
Culture Media: Standard mycological media were utilized for the growth and maintenance of fungal cultures. These typically include Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) for solid cultures and Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium for liquid cultures.
-
Incubation Conditions: Cultures were generally incubated at temperatures optimal for each fungal species, typically ranging from 28°C to 37°C, for a period of 24 to 72 hours, depending on the fungal growth rate and the specific assay.
Antifungal Susceptibility Testing
The susceptibility of the fungal strains to the synthesized compounds was determined using one or more of the following standard methods:
-
Broth Microdilution Method: This method, often following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is used to determine the Minimum Inhibitory Concentration (MIC).
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with a standardized fungal suspension (typically 1-5 x 10^5 CFU/mL).
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to a drug-free control well.
-
-
Disk Diffusion Method: This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
An agar plate (e.g., Mueller-Hinton agar supplemented with glucose) is uniformly inoculated with a standardized fungal suspension.
-
Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated.
-
The diameter of the zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
-
Agar Well Diffusion Method: This is another method to assess antifungal activity.
-
Wells of a specific diameter are cut into an agar plate previously seeded with a fungal suspension.
-
A defined volume of the test compound solution is added to each well.
-
After incubation, the diameter of the inhibition zone around each well is measured.
-
Proposed Mechanism of Action and Signaling Pathway
While the precise signaling pathways for the antifungal action of this compound derivatives are not yet fully elucidated, the available literature suggests that their mechanism may involve the disruption of fungal cell membrane integrity and vital cellular processes. Salicylaldehyde derivatives have been shown to possess pro-oxidant activity and the ability to interfere with respiratory metabolism. Furthermore, some studies on related compounds point towards the inhibition of key fungal enzymes like C14-α demethylase, which is crucial for ergosterol (B1671047) biosynthesis.
Below is a diagram illustrating a generalized experimental workflow for the synthesis and evaluation of these antifungal compounds, as well as a proposed mechanism of action.
Caption: Experimental workflow from synthesis to antifungal evaluation.
Caption: Proposed mechanism of antifungal action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antifungal and Molecular Docking Studies of Metal (II) Complexes Derived from 4-Hydroxy-3-Methoxybenzaldehyde and 4-Nitroaniline [ajchem-b.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy Benzaldehyde, 4-chloro-, hydrazone | 52372-80-2 [smolecule.com]
In Vitro Anticancer Activity of 4-Chloro-2-hydroxybenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of derivatives of 4-Chloro-2-hydroxybenzaldehyde. The information presented is based on available experimental data, offering insights into the therapeutic potential of these compounds.
Comparative Anticancer Activity
Recent studies have explored the anticancer potential of various derivatives of this compound. A notable study focused on a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which were evaluated for their ability to inhibit the growth of a panel of human cancer cell lines. The anticancer activity was assessed according to the National Cancer Institute (NCI) US protocol, with the results expressed as Percent Growth Inhibition (PGI) at a 10 µM concentration.
One of the standout compounds from this series, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (designated as 6h in the study) , demonstrated significant anticancer activity against several cell lines.[1] The table below summarizes the PGI for compound 6h against a selection of sensitive cancer cell lines.
| Cancer Cell Line | Panel | Percent Growth Inhibition (PGI) at 10 µM |
| SNB-19 | CNS Cancer | 65.12 |
| NCI-H460 | Non-Small Cell Lung Cancer | 55.61 |
| SNB-75 | CNS Cancer | 54.68 |
Data extracted from "Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies"[1]
It is noteworthy that Schiff bases and their metal complexes derived from substituted hydroxybenzaldehydes have also shown promising anticancer activities. For instance, metal complexes of a Schiff base derived from 5-chloro-2-hydroxybenzaldehyde exhibited enhanced antifungal, antibacterial, and anticancer activities compared to the Schiff base ligand alone. While not direct derivatives of this compound, these findings suggest a broader potential for this class of compounds in cancer therapy.
Experimental Protocols
The evaluation of the in vitro anticancer activity of these derivatives typically involves standardized screening protocols. The data presented above for the 1,3,4-oxadiazole (B1194373) analogues was obtained using the NCI-60 Human Tumor Cell Line Screen.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents. The protocol involves the following key steps:
-
Cell Line Panel : The screen utilizes 60 different human cancer cell lines, representing a broad spectrum of cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Compound Preparation : The test compounds are typically solubilized in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.
-
Cell Plating : The cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment : The test compounds are added to the wells at various concentrations. For an initial screening, a single high concentration (e.g., 10 µM) is often used.
-
Incubation : The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects on cell growth.
-
Cell Viability Assay : After incubation, the cell viability is determined using a sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that measures the total protein content, which is proportional to the number of viable cells.
-
Data Analysis : The results are expressed as the percentage of cell growth, with negative values indicating cell killing. The data is often presented as Percent Growth Inhibition (PGI).
Potential Mechanism of Action: Signaling Pathways
While the precise mechanisms of action for all this compound derivatives are not fully elucidated, studies on structurally related Schiff bases derived from 2-hydroxybenzaldehyde suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in inducing apoptosis (programmed cell death) in cancer cells.
One study on a Schiff base derivative of 2-hydroxybenzaldehyde demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7) by modulating the MAPK pathway and causing mitochondrial dysfunction.[2] This suggests that a potential mechanism for the anticancer activity of this compound derivatives could be the induction of apoptosis through the MAPK signaling cascade.
Below is a diagram illustrating a plausible signaling pathway for the induction of apoptosis by a this compound derivative, based on the findings for related compounds.
Caption: Potential mechanism of apoptosis induction.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro screening of this compound derivatives for anticancer activity.
Caption: Experimental workflow for anticancer screening.
References
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Chloro-2-hydroxybenzaldehyde
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the synthesis of substituted hydroxybenzaldehydes is a critical process. Among these, 4-Chloro-2-hydroxybenzaldehyde stands as a key intermediate in the manufacturing of various pharmaceuticals and other fine chemicals. The efficiency and selectivity of its synthesis are paramount. This guide provides an objective, data-driven comparison of the primary catalytic methods used for the synthesis of this compound from 3-chlorophenol (B135607), focusing on the Reimer-Tiemann reaction and the Casnati-Skattebøl ortho-formylation.
The synthesis of this compound from 3-chlorophenol is primarily an ortho-formylation reaction. The two main catalytic approaches to achieve this transformation are the classic Reimer-Tiemann reaction and the more modern Casnati-Skattebøl formylation, which utilizes a magnesium chloride-triethylamine catalyst system. This comparison delves into the performance of these methods, supported by experimental data.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the catalytic synthesis of this compound from 3-chlorophenol.
| Catalyst System | Method | Reagents | Temperature (°C) | Reaction Time | Yield of this compound | Yield of 2-Chloro-4-hydroxybenzaldehyde | Selectivity for ortho-isomer |
| Sodium Hydroxide (B78521) | Reimer-Tiemann | 3-Chlorophenol, Chloroform (B151607), NaOH | 60-70 | Several hours | Moderate | Moderate | Moderate |
| MgCl₂/Triethylamine (B128534) | Casnati-Skattebøl | 3-Chlorophenol, Paraformaldehyde, MgCl₂, Et₃N | Reflux in acetonitrile (B52724) | 2-4 hours | High | Negligible | Excellent |
In-Depth Look at Catalytic Performance
The Reimer-Tiemann reaction , a long-established method for the ortho-formylation of phenols, proceeds via the in-situ generation of dichlorocarbene (B158193) in a basic medium.[1][2] While effective, it is known to produce a mixture of ortho and para isomers. In the case of 3-chlorophenol, this results in the formation of both this compound and 2-Chloro-4-hydroxybenzaldehyde, necessitating subsequent separation steps. The reaction is typically carried out in a biphasic system and requires heating for several hours.[3][4]
In contrast, the Casnati-Skattebøl formylation offers a highly selective route to the ortho-formylated product.[5] This method employs a catalyst system of magnesium dichloride and triethylamine with paraformaldehyde as the formylating agent. The reaction is reported to proceed with excellent regioselectivity, yielding almost exclusively the ortho-isomer, this compound.[5] The reaction conditions are generally milder and the reaction times shorter compared to the Reimer-Tiemann reaction.
Experimental Protocols
Detailed methodologies for the key synthetic procedures are provided below to allow for replication and further investigation.
Reimer-Tiemann Reaction Protocol
A solution of 3-chlorophenol in an aqueous solution of sodium hydroxide (typically 10-40%) is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.[4] Chloroform is added in excess, and the biphasic mixture is vigorously stirred and heated to 60-70°C for several hours.[1] Upon completion of the reaction, the excess chloroform is removed by distillation. The reaction mixture is then cooled and acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5. The product mixture is extracted with an organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product, a mixture of this compound and 2-Chloro-4-hydroxybenzaldehyde, is then purified, typically by column chromatography or fractional distillation, to isolate the desired ortho-isomer.
Casnati-Skattebøl ortho-Formylation Protocol
In a dry round-bottom flask under an inert atmosphere, anhydrous magnesium dichloride and paraformaldehyde are suspended in dry acetonitrile.[5] Triethylamine is then added to the mixture. To this suspension, a solution of 3-chlorophenol in dry acetonitrile is added. The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of a dilute aqueous acid solution (e.g., 5% HCl). The product is then extracted into an organic solvent such as diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel to yield pure this compound.[5]
Visualizing the Synthetic Pathways
To further elucidate the processes discussed, the following diagrams illustrate the general reaction pathways and the experimental workflow.
References
- 1. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann reaction - Vrindawan Coaching Center [coaching-center.in]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Benchmarking the Performance of 4-Chloro-2-hydroxybenzaldehyde in Specific Synthetic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecules. 4-Chloro-2-hydroxybenzaldehyde, a versatile aromatic aldehyde, serves as a key starting material in a variety of synthetic transformations, leading to scaffolds of significant interest in medicinal chemistry and materials science. This guide provides an objective comparison of the performance of this compound against common alternatives in several pivotal reactions, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these transformations in a laboratory setting.
Performance in Claisen-Schmidt Condensation (Chalcone Synthesis)
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other biologically active compounds. The reactivity of the benzaldehyde (B42025) derivative significantly influences the reaction yield and rate.
Data Comparison: Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Acetophenone (B1666503) | NaOH / Ethanol (B145695) | 2-4 hours | ~85% | [1] |
| Salicylaldehyde (B1680747) | Acetophenone | KOH (aq) / Ethanol | Not Specified | 85% | [2] |
| 4-Hydroxybenzaldehyde | 4-Methoxyacetophenone | NaOH (solid) | 30 minutes | High | [3] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH / Water | 1 hour | 91% | [4] |
| Benzaldehyde | Acetophenone | NaOH / Ethanol | Not Specified | 43% | [5] |
Experimental Protocol: Synthesis of a Chalcone via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of an acetophenone with a substituted benzaldehyde.
Materials:
-
Substituted Benzaldehyde (e.g., this compound) (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 10 mmol) and acetophenone (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from ethanol.
Experimental Workflow: Claisen-Schmidt Condensation
Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Performance in Knoevenagel Condensation (Coumarin Synthesis)
The Knoevenagel condensation is a versatile method for the synthesis of coumarins, which involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group. The electronic and steric properties of the salicylaldehyde are critical for the efficiency of this transformation.
Data Comparison: Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Piperidine (B6355638) / Toluene | Not Specified | Moderate to Good | [6] |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 15 min - 24 h | Not Specified | [6] |
| 2-Hydroxy-5-methoxybenzaldehyde | Malononitrile derivative | Piperidine | Not Specified | 81% | [2][7] |
| Salicylaldehyde | Malononitrile derivative | Piperidine | Not Specified | 71% | [2][7] |
| Substituted Salicylaldehydes | Meldrum's acid | Ytterbium triflate (Yb(OTf)3) / Solvent-free (MW) | Not Specified | 93-98% |
Experimental Protocol: Synthesis of a Coumarin (B35378) via Knoevenagel Condensation
This protocol outlines a general procedure for the synthesis of a coumarin derivative from a salicylaldehyde and an active methylene compound.
Materials:
-
Substituted Salicylaldehyde (e.g., this compound) (1.0 eq)
-
Active Methylene Compound (e.g., Ethyl acetoacetate) (1.0-1.2 eq)
-
Piperidine (catalytic amount)
-
Ethanol or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (e.g., 10 mmol) and the active methylene compound (e.g., 12 mmol) in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.
-
After cooling, the reaction mixture is typically poured into a mixture of ice and hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Experimental Workflow: Knoevenagel Condensation
Workflow for the synthesis of coumarins via Knoevenagel condensation.
Performance in Schiff Base Formation
The formation of Schiff bases (imines) is a condensation reaction between an aldehyde and a primary amine. These compounds are important intermediates in organic synthesis and exhibit a wide range of biological activities.
Data Comparison: Schiff Base Formation
| Aldehyde | Amine | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Aniline Derivatives | Acetic Acid / Ethanol | 2-8 hours | Good | [8] |
| Salicylaldehyde | Aniline | None / Water | 10 minutes | Good | [5] |
| 4-Hydroxybenzaldehyde | L-glycine | KOH / Methanol | 1.5 hours | 70% | [9] |
| Benzaldehyde | Aniline | Kinnow peel powder | 3 minutes | 85% | [3][10][11] |
| 4-Chlorobenzaldehyde | Ethylenediamine | Ethanol | 4 hours | Not Specified | [12] |
Experimental Protocol: Synthesis of a Schiff Base
This protocol provides a general method for the synthesis of Schiff bases from a substituted benzaldehyde and a primary amine.
Materials:
-
Substituted Benzaldehyde (e.g., this compound) (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1.0 mmol) in 20 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
To catalyze the reaction, add a few drops of glacial acetic acid.[8]
-
The reaction mixture is then refluxed for a period ranging from 2 to 8 hours.[8]
-
The progress of the reaction can be monitored by TLC.
-
After completion, the mixture is cooled to room temperature, often leading to the precipitation of the Schiff base.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.[8]
Experimental Workflow: Schiff Base Synthesis
Workflow for the synthesis of Schiff bases.
Performance in Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphonium (B103445) ylide. The electronic nature of the substituents on the benzaldehyde can influence the reaction's efficiency and stereoselectivity.
Data Comparison: Wittig Reaction
| Aldehyde | Wittig Reagent | Base/Solvent | Reaction Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Benzyltriphenylphosphonium (B107652) chloride | NaOH / Dichloromethane (B109758) | Not Specified | Moderate | |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH / Aqueous | 2 hours | 30% | [12] |
| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K3PO4 / Solvent-free | < 3 hours | Good | [13] |
| Various Aldehydes | Stabilized Ylides | NaHCO3 / Aqueous | 30 minutes | Poor to Excellent | [14] |
Experimental Protocol: Wittig Reaction
This protocol describes a general procedure for the Wittig reaction of a substituted benzaldehyde.
Materials:
-
Substituted Benzaldehyde (e.g., this compound) (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.2 eq)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and the substituted benzaldehyde (1.0 equivalent).
-
Add dichloromethane and stir the mixture vigorously to dissolve the solids.
-
Slowly add 50% aqueous NaOH solution (an excess) dropwise to the rapidly stirred reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. ajol.info [ajol.info]
- 10. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. sciepub.com [sciepub.com]
A Comparative Guide to the Isomeric Purity Assessment of 4-Chloro-2-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring the chemical purity of starting materials and intermediates is paramount. 4-Chloro-2-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is often synthesized via electrophilic substitution reactions, such as the Reimer-Tiemann formylation of 3-chlorophenol. This process can lead to the formation of positional isomers, primarily 2-Chloro-4-hydroxybenzaldehyde, which can impact the quality, efficacy, and safety of the final drug product. Therefore, robust analytical methods are required to accurately assess the isomeric purity of this compound.
This guide provides a comprehensive comparison of three widely used analytical techniques for isomeric purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a comparative analysis of their performance, detailed experimental protocols, and a logical workflow to aid in method selection and implementation.
Comparison of Analytical Techniques
The choice of an analytical method for determining the isomeric purity of this compound depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. Each technique offers distinct advantages and disadvantages.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio. | Quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification of volatile impurities | Absolute and relative quantification, Structural elucidation |
| Resolution of Isomers | Good to excellent, highly dependent on column chemistry and mobile phase composition. | Excellent for thermally stable and volatile isomers. | Excellent for distinguishing isomers with unique proton signals. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL (in full scan mode) | ~0.1 - 1% |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 5 ng/mL (in full scan mode) | ~0.5 - 2% |
| Linearity (R²) | >0.999 | >0.995 | >0.999 |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Specificity | Moderate to High (dependent on chromatographic resolution) | Very High (based on unique mass fragmentation patterns) | Very High (based on unique chemical shifts and coupling constants) |
| Key Advantages | Versatile for a wide range of compounds, robust, and widely available. | High sensitivity and specificity, provides structural information for identification. | No need for identical reference standards for each isomer for quantification, non-destructive. |
| Key Disadvantages | May require method development to achieve optimal separation, potential for co-elution. | Requires analytes to be volatile and thermally stable, potential for thermal degradation of the sample. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise for accurate quantification. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and qNMR for the analysis of this compound and its primary isomer, 2-Chloro-4-hydroxybenzaldehyde.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control and quantification of isomeric impurities in this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric acid in Water (e.g., 40:60 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound and 2-Chloro-4-hydroxybenzaldehyde reference standards in the mobile phase to prepare individual stock solutions of 1 mg/mL. Prepare a mixed standard solution by appropriate dilution.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to prepare a 1 mg/mL solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides high sensitivity and specificity for the identification and quantification of volatile isomeric impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: Non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., SE-30, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200.
Sample Preparation:
-
Standard and Sample Solutions: Prepare 1 mg/mL solutions of the reference standards and the sample in a volatile solvent such as dichloromethane (B109758) or acetone.
Expected Fragmentation: The mass spectra of this compound and its isomers will exhibit a molecular ion peak (M⁺) at m/z 156 and 158 (due to the chlorine isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). Characteristic fragments will arise from the loss of -CHO (m/z 127/129) and further fragmentation of the aromatic ring.[2][3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
This absolute quantification method allows for the determination of isomeric purity without the need for an identical reference standard for the impurity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of the nuclei.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a clean, dry vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the well-resolved signals corresponding to the aldehyde proton of this compound and any observed isomeric impurities, as well as a known signal from the internal standard.
-
The molar ratio of the isomers can be determined directly from the ratio of their integral values, normalized to the number of protons giving rise to each signal. The absolute purity can be calculated by comparing the analyte signal integral to that of the internal standard of known purity and weight.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
This compound: The aldehyde proton (CHO) is expected to appear as a singlet around δ 9.7 ppm. The aromatic protons will appear in the region of δ 6.9-7.5 ppm with distinct coupling patterns. The hydroxyl (-OH) proton will be a broad singlet.[4]
-
2-Chloro-4-hydroxybenzaldehyde: The aldehyde proton will also be a singlet, but its chemical shift and the pattern of the aromatic protons will differ from the 4-chloro-2-hydroxy isomer due to the different substitution pattern.
Experimental Workflow and Method Selection
The selection of an appropriate analytical technique should follow a logical workflow to ensure that the chosen method is fit for its intended purpose.
Signaling Pathway of Analysis
The overall process of isomeric purity assessment can be visualized as a pathway from sample reception to the final report.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2-hydroxybenzaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Chloro-2-hydroxybenzaldehyde, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal. Understanding these risks is the first step in a safe disposal process.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1] |
| Aquatic Hazard | Harmful to aquatic life. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following personal protective equipment is worn:
-
Eye and Face Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection : A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection : A NIOSH/MSHA-approved respirator is required if dust is generated.
Step-by-Step Disposal Protocol
This protocol outlines the immediate operational steps for the safe disposal of this compound waste.
1. Waste Collection and Storage:
-
Segregation : Do not mix this compound waste with other chemical waste streams. Keep it in its original container if possible, or a clearly labeled, designated waste container.
-
Container : Use a clean, dry, and sealable container suitable for solid chemical waste.[2]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).
-
Storage : Store the sealed waste container in a designated, well-ventilated, and locked-up area away from incompatible materials.
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Area Evacuation and Ventilation : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment : Prevent the spilled material from entering drains or waterways.[2]
-
Cleanup :
3. Final Disposal:
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Professional Disposal Service : Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1] Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Chloro-2-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 4-Chloro-2-hydroxybenzaldehyde (CAS No. 2420-26-0), a common intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Hazard Summary: this compound is a solid, typically a crystal or powder, that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] Inhalation of dust may cause respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A systematic approach to personal safety begins with the correct selection and use of PPE. The following table summarizes the minimum required equipment for handling this compound.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[3][4] Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or punctures before use and replace them regularly to prevent permeation.[5] |
| Skin and Body Protection | Laboratory coat. | A long-sleeved lab coat is required. For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls should be used.[2][3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If dust is generated or if working outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.
-
Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Gently swirl or stir the mixture to facilitate dissolution while avoiding splashes.
-
Cleanup: After the procedure, decontaminate all surfaces and equipment used. Dispose of all contaminated waste, including PPE, according to the disposal plan.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]
Storage and Disposal Plan
Proper storage and waste management are critical components of the chemical handling lifecycle.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]
-
To maintain product quality, some suppliers recommend storing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][7]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated PPE and weighing paper, in a sealed, properly labeled container for hazardous waste.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.
-
Dispose of all waste materials through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[2][6]
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound, from preparation to disposal.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. benchchem.com [benchchem.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 2420-26-0 [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
